Dgaca
Description
The exact mass of the compound 7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
131528-41-1 |
|---|---|
Molecular Formula |
C32H52O10 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[2-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C32H52O10/c1-15(4-7-26(37)38)18-5-6-19-27-20(12-25(36)32(18,19)3)31(2)9-8-16(10-17(31)11-22(27)35)21(34)13-23-28(39)30(41)29(40)24(14-33)42-23/h15-20,22-25,27-30,33,35-36,39-41H,4-14H2,1-3H3,(H,37,38)/t15-,16?,17?,18-,19+,20+,22?,23?,24-,25?,27+,28+,29-,30-,31+,32-/m1/s1 |
InChI Key |
JCXBHQBUBMRSAZ-VKIZJLMMSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)C(=O)CC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |
Synonyms |
7 alpha,12 alpha-dihydroxy-3 alpha-(2-(beta-D-glucopyranosyl)acetyl)-5 beta-cholan-24-oic acid 7,12-dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid DGACA |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Diacylglycerol Acyltransferase (DGAT) in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol acyltransferase (DGAT) is a critical enzyme in lipid metabolism, catalyzing the terminal and committed step in the synthesis of triacylglycerols (TAGs). This technical guide provides an in-depth exploration of the function, regulation, and significance of DGAT, with a particular focus on its two major isoforms, DGAT1 and DGAT2. We delve into the distinct and overlapping roles of these enzymes, their tissue-specific functions, and their implications in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This document also presents detailed experimental protocols for studying DGAT activity and related cellular processes, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, we illustrate key metabolic and signaling pathways involving DGAT using detailed diagrams to provide a clear and comprehensive understanding of its central role in lipid homeostasis.
Introduction to Diacylglycerol Acyltransferase (DGAT)
Diacylglycerol acyltransferase (EC 2.3.1.20) is an integral membrane-bound enzyme that plays a central role in the metabolism of neutral lipids. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TAG), the primary form of energy storage in eukaryotes.[1] This reaction is the final and only dedicated step in the predominant pathway of TAG synthesis, known as the glycerol-3-phosphate pathway.
There are two main, evolutionarily unrelated families of DGAT enzymes in mammals: DGAT1 and DGAT2.[2] While both enzymes catalyze the same biochemical reaction, they possess distinct protein structures, tissue distributions, subcellular localizations, and substrate specificities, suggesting non-redundant physiological roles.[2][3] The critical importance of DGAT in energy homeostasis and its association with metabolic disorders have made it a prominent target for therapeutic intervention.[4]
DGAT Isoforms: DGAT1 and DGAT2
Gene and Protein Structure
DGAT1 and DGAT2 are encoded by separate genes and share no sequence homology.[1] DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family, which includes other acyltransferases like ACAT (acyl-CoA:cholesterol acyltransferase). In contrast, DGAT2 belongs to a distinct family of enzymes that includes monoacylglycerol acyltransferases (MGATs).[1]
Subcellular Localization and Tissue Distribution
Both DGAT1 and DGAT2 are primarily localized to the endoplasmic reticulum (ER). However, DGAT2 has also been found to be associated with lipid droplets and mitochondria-associated membranes, suggesting a role in channeling newly synthesized TAGs for storage.
The tissue distribution of the two isoforms also differs, which points to their specialized functions:
-
DGAT1: Highly expressed in the small intestine, where it is crucial for the absorption of dietary fats. It is also found in adipose tissue and the mammary glands.
-
DGAT2: Predominantly expressed in the liver and adipose tissue.[5] In the liver, DGAT2 is the dominant isoform and is essential for the synthesis of TAGs that are incorporated into very-low-density lipoproteins (VLDL).
The Role of DGAT in Triacylglycerol Synthesis
DGAT is the final enzymatic step in the glycerol-3-phosphate pathway for TAG synthesis. This pathway begins with the acylation of glycerol-3-phosphate and proceeds through several intermediates to produce DAG. DGAT then catalyzes the addition of a third fatty acyl chain to the DAG backbone.
References
A Deep Dive into Diacylglycerol Acyltransferase Isoforms: DGAT1 vs. DGAT2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a pivotal enzyme in lipid metabolism, catalyzing the final and sole committed step in the acyl-CoA-dependent synthesis of triacylglycerols (triglycerides, TGs).[1] This process is fundamental for storing metabolic energy, absorbing dietary fats, and forming adipose tissue.[2] In mammals, two primary isoforms, DGAT1 and DGAT2, perform this critical reaction. Despite catalyzing the same conversion, these enzymes are the products of convergent evolution; they are encoded by different genes, share no sequence homology, and exhibit distinct structural, biochemical, and physiological characteristics.[2][3] Understanding the nuanced differences between DGAT1 and DGAT2 is crucial for developing targeted therapeutic strategies for metabolic diseases such as obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).[4] This guide provides a comprehensive comparison of the two isoforms, detailing their molecular properties, physiological roles, and the experimental methods used to study them.
Core Differences: A Structural and Biochemical Overview
DGAT1 and DGAT2, while functionally similar, are fundamentally different proteins. DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family, whereas DGAT2 belongs to a separate acyltransferase gene family.[5][6] This lack of homology underlies their significant differences in structure, substrate preference, and cellular location.
Subcellular Localization and Topology Both enzymes are primarily located in the endoplasmic reticulum (ER), the main site of lipid synthesis.[4][7] However, their distribution and membrane topology differ significantly. DGAT1 is an integral membrane protein that possesses a dual topology, meaning its active site may be present on either the cytosolic or lumenal side of the ER membrane.[8][9] In contrast, DGAT2 has a single membrane-embedded hairpin with its catalytic domain facing the cytoplasm.[3] Beyond the ER, DGAT2 has also been identified on the surface of cytoplasmic lipid droplets (LDs) and on mitochondria-associated membranes, suggesting a specialized role in the direct synthesis of TGs for storage and interaction with other organelles.[7][8]
Substrate Specificity and Kinetics A key distinction lies in their substrate flexibility. DGAT1 exhibits broader substrate specificity, capable of transferring a fatty acyl moiety to multiple acceptors besides diacylglycerol, including retinol (to form retinyl esters) and long-chain alcohols (to form waxes).[3][4] DGAT2's activity, however, is largely specific to the synthesis of TGs.[4][10]
Kinetic studies suggest that DGAT2 is more active at lower substrate concentrations, exhibiting a lower apparent Km for its substrates compared to DGAT1.[3][11] This implies that DGAT2 may be the primary enzyme for TG synthesis under basal conditions when substrate levels are relatively low, while DGAT1's function becomes more prominent when substrate concentrations are higher, such as after a high-fat meal.[3]
Comparative Data Summary
The following tables provide a structured overview of the quantitative and qualitative differences between the DGAT1 and DGAT2 isoforms.
Table 1: General Properties of DGAT1 and DGAT2 Isoforms
| Feature | DGAT1 | DGAT2 |
| Gene Family | Membrane-Bound O-Acyltransferase (MBOAT)[5] | Unique Acyl-CoA Acyltransferase family[6] |
| Sequence Homology | No homology with DGAT2[2] | No homology with DGAT1[2] |
| Subcellular Localization | Endoplasmic Reticulum (ER)[8] | ER, Lipid Droplets, Mitochondria-Associated Membranes[7][8] |
| Membrane Topology | Dual topology; active site can face cytosol or ER lumen[8] | Single hairpin; active site faces cytosol[3][8] |
| Substrate Specificity | Broad: Diacylglycerol, retinol, long-chain alcohols[4][5] | Narrow: Primarily Diacylglycerol[4] |
| Primary Physiological Role | Intestinal fat absorption, milk production[2] | Basal TG synthesis, hepatic TG storage, adipogenesis[3][6] |
Table 2: Phenotypes of DGAT Knockout (KO) Mice
| Knockout Model | DGAT1 KO (Global) | DGAT2 KO (Global) | Adipose-Specific DGAT1 KO | Adipose-Specific DGAT2 KO |
| Viability | Viable, fertile[2] | Die postnatally[3][12] | Viable[3] | Viable[3] |
| Body Composition | Lean, resistant to diet-induced obesity[2] | >90% reduction in TGs[3][12] | Normal on chow; decreased body fat on high-fat diet[3] | Normal TG storage[3] |
| Metabolic Effects | Increased insulin and leptin sensitivity[13] | Impaired skin barrier, energy deficiency[7] | Glucose intolerance on high-fat diet, ER stress[3][12] | Normal glucose metabolism[3][12] |
| Lactation | Fail to lactate[2] | N/A | N/A | N/A |
Physiological Roles and Tissue Distribution
The distinct properties of DGAT1 and DGAT2 translate into specialized, though sometimes overlapping, physiological roles, which are reflected in their tissue expression patterns.
DGAT1: This isoform is highly expressed in the absorptive enterocytes of the small intestine, where it is essential for re-esterifying digested fatty acids and monoacylglycerols into TGs for packaging into chylomicrons.[2] Its role is critical for dietary fat absorption. DGAT1-deficient mice show reduced secretion of TGs in smaller chylomicrons.[8] It is also vital for lactation, as demonstrated by the inability of DGAT1 knockout mice to produce milk.[2] Furthermore, DGAT1 appears to play a crucial protective role against the lipotoxic effects of high-fat diets in the ER.[3]
DGAT2: DGAT2 is considered the dominant enzyme for maintaining TG homeostasis in vivo.[6][11] It is highly expressed in tissues with high rates of TG synthesis, such as the liver and adipose tissue.[4][6] In the liver, DGAT2 is primarily responsible for incorporating newly synthesized fatty acids into triglycerides.[14] Its expression is often coordinated with genes involved in de novo lipogenesis and is positively regulated by the transcription factor SREBP1c.[3][4] The lethality of global DGAT2 knockout in mice, due to a profound reduction in total body TGs and a defective skin barrier, underscores its essential role in basal energy storage and tissue function.[3][7]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to DGAT function.
Caption: The final, committed step of triglyceride synthesis catalyzed by DGAT1 and DGAT2.
Caption: Subcellular localization of DGAT1 and DGAT2 isoforms within a typical lipid-storing cell.
Caption: Simplified signaling pathway showing the regulation of DGAT2 expression by SREBP1c.
Experimental Protocols
Differentiating the activities of DGAT1 and DGAT2 is essential for research. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro DGAT Activity Assay
This protocol measures the enzymatic activity of DGAT isoforms in tissue or cell lysates, often using a radiolabeled substrate. The key to differentiating the isoforms lies in the differential requirement for MgCl₂.
1. Preparation of Microsomal Fractions:
-
Homogenize cells or tissues in a buffer (e.g., 10 mM Tris-HCl pH 7.4, 250 mM sucrose, 1 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) for 15 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., BCA assay).
2. DGAT Assay Reaction:
-
Prepare a master mix for the assay. The assay mixture contains buffer (100 mM Tris-HCl, pH 7.4), substrates, and a radiolabeled tracer.
-
Substrates: 100 µM 1,2-dioleoyl-sn-glycerol and 25 µM oleoyl-CoA.
-
Tracer: [¹⁴C]oleoyl-CoA is included within the 25 µM oleoyl-CoA.
-
Isoform Differentiation:
-
Initiate the reaction by adding 5-10 µg of microsomal protein to the pre-warmed (37°C) assay mixture.
-
Incubate for 5-10 minutes at 37°C. The reaction should be within the linear range with respect to time and protein concentration.[15]
3. Lipid Extraction and Analysis:
-
Stop the reaction by adding 1.5 mL of chloroform:methanol (1:2, v/v).
-
Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation. Vortex and centrifuge.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform.
-
Spot the samples onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[3]
-
Visualize the lipid spots (e.g., using iodine vapor) and identify the triglyceride band by comparing it to a known standard.
-
Scrape the silica corresponding to the triglyceride band into a scintillation vial.
-
Quantify the incorporated radioactivity using a scintillation counter. Activity is expressed as pmol or nmol of [¹⁴C]oleoyl-CoA incorporated into TG per mg of protein per minute.
Caption: Experimental workflow for the in vitro DGAT activity assay using a radiolabeled substrate.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol quantifies the mRNA levels of DGAT1 and DGAT2 in different tissues or under various experimental conditions.
1. RNA Extraction:
-
Isolate total RNA from ~50-100 mg of tissue or from cultured cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and/or capillary electrophoresis (e.g., Agilent Bioanalyzer).
2. cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
3. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture. A typical 20 µL reaction includes:
- 10 µL of 2x SYBR Green Master Mix
- 0.5 µM of each forward and reverse primer (specific for DGAT1 or DGAT2)
- 2 µL of diluted cDNA template (e.g., 10-50 ng)
- Nuclease-free water to a final volume of 20 µL
-
Use validated primers designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
Run the qPCR on a real-time PCR instrument with a thermal cycling profile such as:
- Initial denaturation: 95°C for 3-5 minutes.
- 40 cycles of:
-
Denaturation: 95°C for 10-15 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Include no-template controls (NTCs) and no-reverse-transcriptase (-RT) controls.
4. Data Analysis:
-
Determine the cycle threshold (CT) for each sample.
-
Normalize the CT value of the target gene (DGAT1 or DGAT2) to that of a stable housekeeping gene (e.g., GAPDH, ACTB, 18S rRNA).
-
Calculate the relative gene expression using the 2-ΔΔCT method.[6]
Conclusion and Therapeutic Implications
The differences between DGAT1 and DGAT2 are profound, extending from their genetic origins and molecular structure to their distinct roles in systemic energy metabolism. DGAT1 is crucial for processing dietary fat and its inhibition is explored for obesity treatment, while DGAT2 is the primary driver of basal TG synthesis and storage, making it a key target for conditions like MASLD.[2][4] The functional redundancy observed in some contexts, such as TG storage in adipocytes under basal conditions, highlights the complexity of lipid metabolism.[3] However, the unique, non-overlapping functions that emerge under metabolic stress, such as DGAT1's role in mitigating ER stress, are critical.[3] For drug development professionals, exploiting these differences is key. Selective inhibition of DGAT1 or DGAT2, or even dual inhibition, may offer tailored therapeutic benefits for a range of metabolic disorders.[4][10] The detailed understanding of each isoform's contribution to lipid homeostasis, as outlined in this guide, provides the foundational knowledge required to advance these targeted therapeutic strategies.
References
- 1. gosset.ai [gosset.ai]
- 2. Diglyceride acyltransferase - Wikipedia [en.wikipedia.org]
- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue Expression and Variation of the DGAT2 Gene and Its Effect on Carcass and Meat Quality Traits in Yak - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DGAT2 stability is increased in response to DGAT1 inhibition in gene edited HepG2 cells [ouci.dntb.gov.ua]
- 14. Human Metabolome Database: Showing Protein Diacylglycerol O-acyltransferase 2 (HMDBP04483) [hmdb.ca]
- 15. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Localization of Diacylglycerol Acyltransferase (DGAT) Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol acyltransferases (DGATs) are crucial enzymes that catalyze the final and committed step in the synthesis of triacylglycerols (TAGs), the primary form of stored energy in eukaryotes.[1][2] In mammals, two main DGAT enzymes, DGAT1 and DGAT2, have been identified. Despite catalyzing the same biochemical reaction, they are encoded by distinct genes, share no sequence homology, and exhibit different physiological roles.[3][4] Understanding the precise subcellular localization of DGAT1 and DGAT2 is paramount for elucidating their specific functions in lipid metabolism and for the development of targeted therapeutics for metabolic diseases such as obesity and type 2 diabetes. This technical guide provides an in-depth overview of the cellular distribution of DGAT enzymes, detailed experimental protocols for their localization studies, and a summary of their roles in the context of cellular lipid dynamics.
Subcellular Localization of DGAT Enzymes
DGAT1 and DGAT2 are integral membrane proteins primarily localized to the endoplasmic reticulum (ER).[3][4] However, their distribution within the cell is not static and can be influenced by the metabolic state of the cell, particularly by the availability of fatty acids.
DGAT1 is predominantly found in the endoplasmic reticulum.[4][5] Topological studies suggest that DGAT1 may have a dual membrane topology, with its active site potentially facing both the ER lumen and the cytoplasm.[3][6] This dual orientation could have significant implications for its function, allowing it to access different substrate pools.
DGAT2 is also localized to the ER under basal conditions.[5] However, upon lipid loading, a significant portion of DGAT2 translocates to the surface of lipid droplets (LDs).[5][7] This dynamic relocalization suggests a direct role for DGAT2 in the expansion of lipid droplets.[1] Furthermore, DGAT2 has been found to be enriched in mitochondria-associated membranes (MAMs), a subdomain of the ER that is in close contact with mitochondria.[3][4] This localization at the ER-mitochondria interface may facilitate the efficient transfer of lipids between these two organelles. The active site of DGAT2 is oriented towards the cytoplasm, which is thought to facilitate the direct deposition of newly synthesized TAGs into cytosolic lipid droplets.[1][3]
Quantitative Distribution of DGAT Enzymes
While qualitative descriptions of DGAT localization are abundant in the literature, precise quantitative data on the fractional distribution of these enzymes across different organelles is limited. The following table summarizes the known subcellular locations of DGAT1 and DGAT2 based on current research. The distribution can vary depending on cell type and metabolic conditions.
| Organelle | DGAT1 Presence | DGAT2 Presence | Notes |
| Endoplasmic Reticulum (ER) | High | High | Primary site of synthesis and localization for both enzymes.[3][5] |
| Lipid Droplets (LDs) | Low / Absent | High (especially upon lipid loading) | DGAT2 relocalizes to LDs to facilitate their expansion.[1][5][7] |
| Mitochondria-Associated Membranes (MAMs) | Not reported | Enriched | May play a role in inter-organelle lipid trafficking.[3][8] |
Experimental Protocols for Determining DGAT Localization
The subcellular localization of DGAT enzymes is typically investigated using a combination of high-resolution microscopy and biochemical fractionation techniques.
Immunofluorescence Microscopy
Immunofluorescence microscopy allows for the visualization of DGAT proteins within the cellular context.
Protocol:
-
Cell Culture and Fixation:
-
Permeabilization and Blocking:
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 15 minutes at room temperature to allow antibodies to access intracellular antigens.[10][11]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin or 10% goat serum in PBS) for 1 hour at room temperature.[9][10]
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific to DGAT1 or DGAT2, diluted in the blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.[9]
-
Wash the cells three times with PBS containing 0.1% Triton X-100.[11]
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594), diluted in the blocking buffer, for 1 hour at room temperature in the dark.[9][10]
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain for specific organelles, such as the ER (using an anti-PDI antibody), lipid droplets (using BODIPY 493/503), or nuclei (using DAPI or Hoechst stain).[9]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a confocal or fluorescence microscope. Co-localization analysis with organelle-specific markers can confirm the subcellular distribution of the DGAT enzyme.
-
Subcellular Fractionation and Western Blotting
This biochemical technique separates cellular components into different fractions, allowing for the determination of the relative abundance of a protein in each fraction.
Protocol:
-
Cell Homogenization:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle until cells are sufficiently lysed.[12]
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 5-10 minutes to pellet the nuclei and unbroken cells.[12][13]
-
Collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000-20,000 x g) for 20-30 minutes to pellet the mitochondria.[13][14] The resulting pellet can be further purified to isolate MAMs.
-
Collect the supernatant and centrifuge it at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction, which is enriched in ER membranes.[14]
-
The final supernatant contains the cytosolic fraction. Lipid droplets can be isolated from the top layer of the supernatant after the high-speed centrifugation.
-
-
Protein Analysis:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for DGAT1 or DGAT2, as well as with antibodies for organelle-specific marker proteins (e.g., Calnexin or PDI for the ER, TOM20 for mitochondria, and Perilipin for lipid droplets) to assess the purity of the fractions.[14]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate. The intensity of the bands will indicate the relative enrichment of the DGAT enzyme in each subcellular fraction.
-
Signaling Pathways and Workflows
Visualizing the broader context of DGAT function and the experimental approaches to study it can aid in understanding their cellular roles.
Conclusion
The distinct subcellular localizations of DGAT1 and DGAT2 underscore their non-redundant roles in cellular lipid metabolism. While both enzymes are anchored in the ER, the dynamic translocation of DGAT2 to lipid droplets and its presence at MAMs point to specialized functions in lipid storage and inter-organelle communication. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular distribution of these critical enzymes. Further quantitative studies are needed to precisely map the fractional distribution of DGATs in various cell types and under different metabolic conditions, which will be instrumental in developing novel therapies for metabolic disorders.
References
- 1. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function and localization of the Arabidopsis thaliana diacylglycerol acyltransferase DGAT2 expressed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Endoplasmic Reticulum Enzyme DGAT2 Is Found in Mitochondria-associated Membranes and Has a Mitochondrial Targeting Signal That Promotes Its Association with Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence That Diacylglycerol Acyltransferase 1 (DGAT1) Has Dual Membrane Topology in the Endoplasmic Reticulum of HepG2 Cells | Semantic Scholar [semanticscholar.org]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sites.uclouvain.be [sites.uclouvain.be]
- 12. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcellular Fractionation [labome.com]
- 14. Endoplasmic Reticulum Isolation: An Optimized Approach into Cells and Mouse Liver Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Landscape of Triglyceride Synthesis: A Technical Guide to the Tissue-Specific Expression of DGAT1 and DGAT2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol O-acyltransferase (DGAT) enzymes, specifically DGAT1 and DGAT2, catalyze the final and rate-limiting step in triglyceride (TG) synthesis. Despite catalyzing the same reaction, they are encoded by different genes, exhibit distinct biochemical properties, and, critically, display marked differences in tissue-specific expression. This differential expression dictates their unique physiological roles in lipid metabolism, energy storage, and the pathogenesis of metabolic diseases. This technical guide provides an in-depth exploration of the tissue-specific expression of DGAT1 and DGAT2, presenting quantitative data, detailed experimental methodologies, and visual representations of key regulatory pathways to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
Quantitative Expression Analysis of DGAT1 and DGAT2
The expression levels of DGAT1 and DGAT2 vary significantly across different tissues, reflecting their specialized functions. DGAT1 is most prominently expressed in the small intestine, where it plays a crucial role in the absorption of dietary fats. In contrast, DGAT2 is the dominant isoform in the liver and adipose tissue, contributing to hepatic triglyceride synthesis and storage in adipocytes.
Messenger RNA (mRNA) Expression Levels
The Genotype-Tissue Expression (GTEx) project provides a valuable resource for examining the transcript-level expression of DGAT1 and DGAT2 across a wide range of human tissues. The following table summarizes the median gene expression in Transcripts Per Million (TPM) for a selection of key metabolic tissues.
| Tissue | DGAT1 (Median TPM) | DGAT2 (Median TPM) |
| Small Intestine (Terminal Ileum) | 250.3 | 15.7 |
| Adipose - Subcutaneous | 45.1 | 85.4 |
| Liver | 12.6 | 120.8 |
| Skeletal Muscle | 5.2 | 3.1 |
| Adrenal Gland | 68.9 | 22.4 |
| Thyroid | 10.3 | 4.7 |
| Data sourced from the GTEx Portal on October 30, 2025. |
Protein Abundance
Protein expression data provides a more direct indication of the functional enzyme levels within a tissue. The PaxDb (Protein Abundance Database) offers integrated proteomics data from various studies. The following table presents a summary of DGAT1 and DGAT2 protein abundance in parts per million (ppm) for selected mouse tissues. It is important to note that protein abundance data can be more variable and less comprehensive across all tissues compared to transcriptomic data.
| Tissue (Mouse) | DGAT1 Abundance (ppm) | DGAT2 Abundance (ppm) |
| Small Intestine | High | Low |
| Liver | Low | High |
| Adipose Tissue | Moderate | High |
| Brain | 4.97 | Not readily available |
| Heart | 0.34 | Not readily available |
| Data sourced from PaxDb on October 30, 2025. Note: Comprehensive quantitative data for all tissues is not consistently available. |
Key Regulatory Pathways of DGAT1 and DGAT2 Expression
The expression of DGAT1 and DGAT2 is tightly regulated by a network of transcription factors and signaling pathways that respond to nutritional and hormonal cues.
Insulin Signaling and SREBP-1c
Insulin is a potent regulator of lipogenesis, and its signaling pathway plays a crucial role in modulating the expression of both DGAT enzymes, particularly in the liver and adipose tissue. Insulin signaling activates the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of genes involved in fatty acid and triglyceride synthesis. While SREBP-1c is known to influence DGAT expression, its direct transcriptional activation of DGAT2 is a key feature of its lipogenic program.[1]
Carbohydrate Response Element-Binding Protein (ChREBP)
In response to high carbohydrate intake, the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP) is activated in the liver. ChREBP directly regulates the expression of genes involved in converting excess carbohydrates into fatty acids and triglycerides. DGAT2 has been identified as a direct target of ChREBP, linking glucose metabolism to triglyceride synthesis.[2]
Experimental Protocols
Accurate quantification of DGAT1 and DGAT2 expression is fundamental to research in this field. The following sections provide detailed methodologies for key experiments.
Quantitative Real-Time PCR (qPCR) for DGAT1 and DGAT2 mRNA
This protocol outlines the steps for measuring the relative abundance of DGAT1 and DGAT2 mRNA in tissue samples.
1. RNA Extraction:
-
Homogenize 50-100 mg of frozen tissue in 1 mL of TRIzol reagent or a similar lysis buffer.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact 18S and 28S ribosomal RNA bands on an agarose gel.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.
-
Follow the manufacturer's recommended thermal cycling conditions.
3. qPCR Reaction:
-
Prepare a reaction mixture containing:
-
2x SYBR Green qPCR Master Mix
-
500 nM of each forward and reverse primer (see table below for examples)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Run the qPCR on a real-time PCR system with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include a melt curve analysis to ensure primer specificity.
4. Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct values of the target genes (DGAT1, DGAT2) to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression using the 2-ΔΔCt method.
Example Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| DGAT1 | GCTCTTCCTGGTCATCGTGT | AGGTAGGGAGCCAGGAAATG |
| DGAT2 | TGGCTACTCCACCTTCTTCC | TGGTTGTAGAGGGCGAAGAG |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
Western Blotting for DGAT1 and DGAT2 Protein
This protocol describes the detection and semi-quantitative analysis of DGAT1 and DGAT2 protein levels.
1. Protein Extraction:
-
Homogenize 50-100 mg of frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for DGAT1 or DGAT2 overnight at 4°C. (e.g., Rabbit anti-DGAT1, 1:1000 dilution; Rabbit anti-DGAT2, 1:500 dilution).[3][4][5]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH).
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the design and interpretation of studies on DGAT1 and DGAT2.
General Experimental Workflow for Gene Expression Analysis
Functional Divergence of DGAT1 and DGAT2
The distinct tissue expression patterns of DGAT1 and DGAT2 underlie their non-redundant roles in lipid metabolism. This diagram illustrates the primary physiological functions attributed to each enzyme based on their localization.
Conclusion
The tissue-specific expression of DGAT1 and DGAT2 is a critical determinant of their distinct functions in triglyceride metabolism. While DGAT1 is central to the absorption of dietary fats in the intestine, DGAT2 is the primary enzyme for triglyceride synthesis and storage in the liver and adipose tissue under the control of key metabolic hormones and nutrient signals. Understanding this differential expression and its regulation is paramount for developing targeted therapeutic strategies for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The data, protocols, and pathway diagrams presented in this guide offer a foundational resource for researchers to further unravel the complexities of DGAT biology and its implications for human health.
References
- 1. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. DGAT2 antibody (17100-1-AP) | Proteintech [ptglab.com]
- 4. DGAT1 antibody (11561-1-AP) | Proteintech [ptglab.com]
- 5. Anti-DGAT1 Antibody (A12028) | Antibodies.com [antibodies.com]
The Physiological Roles of Diacylglycerol Acyltransferase: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol acyltransferase (DGAT) represents a critical enzymatic node in lipid metabolism, catalyzing the terminal and committed step in triglyceride (TG) synthesis. This technical guide provides a comprehensive overview of the physiological functions of the two primary DGAT isoforms, DGAT1 and DGAT2. It delves into their distinct and overlapping roles in metabolic health and disease, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to facilitate further research and therapeutic development in this area.
Introduction: The Gatekeepers of Triglyceride Synthesis
Diacylglycerol acyltransferases (EC 2.3.1.20) are integral membrane enzymes that catalyze the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TG).[1] This reaction is fundamental to energy storage in the form of neutral lipids.[2] In mammals, two distinct DGAT enzymes, DGAT1 and DGAT2, have been identified.[3] Despite catalyzing the same biochemical reaction, they are encoded by different genes, share no sequence homology, and possess unique physiological functions.[3] Understanding the nuanced roles of DGAT1 and DGAT2 is paramount for developing targeted therapies for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4]
Core Physiological Functions and Isoform Specificity
DGAT1 and DGAT2 exhibit distinct tissue distribution, subcellular localization, and substrate specificities, which underpin their non-redundant roles in lipid homeostasis.
Tissue Distribution
DGAT1 is ubiquitously expressed, with the highest levels found in the small intestine, adipose tissue, and mammary glands during lactation.[5] In contrast, DGAT2 is predominantly expressed in the liver and adipose tissue.[6]
Subcellular Localization
Both DGAT1 and DGAT2 are primarily located in the endoplasmic reticulum (ER).[7] However, DGAT2 has also been found on the surface of lipid droplets and in mitochondria-associated membranes, suggesting a role in channeling newly synthesized TGs for storage.[8]
Catalytic Activity and Substrate Preference
While both enzymes utilize DAG and fatty acyl-CoAs, they exhibit different kinetic properties and substrate preferences. DGAT2 is generally considered to have a higher affinity for its substrates, making it more active at lower substrate concentrations, such as those derived from de novo lipogenesis.[9] Conversely, DGAT1 appears to be more active at higher substrate concentrations, for instance, during the absorption of dietary fats.[9]
Quantitative Analysis of DGAT Function
The physiological importance of DGAT1 and DGAT2 is underscored by quantitative data from various experimental models, including enzyme kinetics, knockout mouse studies, and clinical trials of DGAT inhibitors.
Table 1: Comparative Enzyme Kinetics of DGAT1 and DGAT2
| Parameter | DGAT1 | DGAT2 | Substrate(s) | Source System | Reference |
| Km | Higher | Lower | Fatty Acyl-CoAs | Overexpressed in insect cells | [9] |
| Apparent Km | 15 - 40 µM | - | Acyl acceptors | - | [9] |
| Vmax | Similar to DGAT2 in mid-range oleoyl-CoA concentrations | Similar to DGAT1 in mid-range oleoyl-CoA concentrations | Oleoyl-CoA | Overexpressed in insect cells | [9] |
Table 2: Phenotypic Characteristics of DGAT Knockout Mice
| Phenotype | DGAT1 Knockout (Dgat1-/-) | DGAT2 Knockout (Dgat2-/-) | Reference |
| Viability | Viable and fertile | Die shortly after birth | [3],[7] |
| Adipose Mass | ~50% reduction | Severely lipopenic | [10],[7] |
| Diet-Induced Obesity | Resistant | Not applicable | [3] |
| Insulin Sensitivity | Improved | Not applicable | [6] |
| Triglyceride Levels | Normal to slightly reduced | Markedly reduced | [3] |
| Lactation | Inability to lactate | Not applicable | [3] |
| Skin Barrier | Normal | Impaired | [7] |
Table 3: Quantitative Outcomes of DGAT Inhibitor Clinical Trials
| Inhibitor (Target) | Study Population | Key Quantitative Finding | Adverse Effects | Reference |
| Pradigastat (DGAT1) | Adults with MASLD | Reduced liver fat content at 24 weeks vs. placebo. | Diarrhea in >50% of patients. | [11] |
| AZD7687 (DGAT1) | Overweight/obese men | >75% decrease in incremental TAG AUC at doses ≥5 mg. | Dose-dependent nausea, vomiting, diarrhea. | [12] |
| Ervogastat (DGAT2) | Healthy adults and MASLD patients | Dose-dependent reduction in liver fat and serum triglycerides. | Well-tolerated in a 14-day study. | [13] |
| T-863 (DGAT1) | Diet-induced obese mice | Significant reduction in serum and liver triglycerides. | Not reported in the study. | [4] |
Role in Metabolic Diseases
The differential functions of DGAT1 and DGAT2 have significant implications for the pathophysiology of metabolic diseases.
-
Obesity: DGAT1 deficiency in mice leads to resistance to diet-induced obesity, primarily due to increased energy expenditure.[14] In contrast, the increased expression of DGAT2 in adipose tissue is associated with obesity.[10]
-
Type 2 Diabetes: Inhibition of DGAT1 can improve insulin sensitivity.[6] The accumulation of DAG, a substrate for DGAT, has been implicated in insulin resistance, and the conversion of DAG to TG by DGAT can be a protective mechanism against lipotoxicity.[6]
-
Non-alcoholic Fatty Liver Disease (NAFLD): Hepatic DGAT2 expression is strongly correlated with liver fat content.[15] DGAT2 is crucial for hepatic de novo lipogenesis and the secretion of very-low-density lipoproteins (VLDL).[15]
Signaling Pathways and Regulation
The expression and activity of DGAT enzymes are tightly regulated by hormonal and nutritional signals.
Hormonal Regulation
Insulin and glucose play a significant role in regulating DGAT expression. In adipocytes, glucose stimulates the expression of both DGAT1 and DGAT2, while insulin specifically upregulates DGAT2.[10] Leptin, an adipokine that regulates energy balance, appears to suppress DGAT2 expression.[10]
Transcriptional Regulation
During adipogenesis, the expression of both DGAT1 and DGAT2 is markedly increased, likely under the control of key transcription factors such as C/EBPα and PPARγ.[10] In hepatocytes, the MEK-ERK signaling pathway has been shown to regulate the mRNA levels of both DGAT isoforms.[9]
Interaction with Insulin Signaling
The insulin signaling pathway is a master regulator of glucose and lipid metabolism. Insulin promotes the storage of glucose as glycogen and lipids. In fat cells, insulin signaling leads to the uptake of glucose, which can then be used for the synthesis of the glycerol backbone of triglycerides. Insulin also promotes lipogenesis, a process in which DGAT enzymes play a terminal role.
Experimental Protocols
In Vitro DGAT Activity Assay
This protocol is adapted from methods described for measuring DGAT activity in cell or tissue extracts using a radiolabeled substrate.
Materials:
-
Cell or tissue homogenates (microsomal fraction)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 1 mM MgCl2)
-
[14C]-labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA)
-
1,2-Diacylglycerol (DAG)
-
Bovine serum albumin (BSA), fatty acid-free
-
Chloroform/methanol (2:1, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. To the assay buffer, add DAG (solubilized in a small amount of ethanol or acetone), BSA, and the microsomal protein.
-
Initiate the reaction by adding the [14C]-labeled fatty acyl-CoA.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes). The reaction should be within the linear range for time and protein concentration.
-
Stop the reaction by adding 1.5 ml of chloroform/methanol (2:1).
-
Add 0.5 ml of water and vortex thoroughly to extract the lipids.
-
Centrifuge at low speed to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Visualize the lipid spots (e.g., using iodine vapor or by comparison with standards).
-
Scrape the silica gel corresponding to the triglyceride spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the DGAT activity as pmol or nmol of fatty acyl-CoA incorporated into TG per minute per mg of protein.
Cellular Fatty Acid Uptake and Oxidation in Myotubes
This protocol outlines a method to measure the uptake and oxidation of fatty acids in cultured myotubes.[16][17]
Materials:
-
Differentiated myotubes in culture plates
-
Serum-free culture medium
-
[14C]-labeled fatty acid (e.g., [14C]oleic acid) complexed to BSA
-
Scintillation counter
-
CO2 trapping apparatus (for oxidation measurement)
-
Perchloric acid (PCA)
Fatty Acid Uptake:
-
Wash the myotubes with serum-free medium.
-
Incubate the cells with serum-free medium containing [14C]-labeled fatty acid-BSA complex for various time points.
-
At each time point, wash the cells extensively with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids.
-
Lyse the cells in a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a scintillation counter to determine the amount of fatty acid taken up by the cells.
Fatty Acid Oxidation:
-
Incubate the myotubes with [14C]-labeled fatty acid as described for the uptake assay, but in a sealed flask equipped with a CO2 trap (e.g., a filter paper soaked in NaOH or a similar base).
-
After incubation, inject perchloric acid into the medium to stop the reaction and release dissolved CO2.
-
Continue incubation for a period to allow for complete trapping of the released 14CO2.
-
Remove the CO2 trap and measure the radioactivity by scintillation counting. This represents the complete oxidation of the fatty acid to CO2.
-
The acidified medium can be centrifuged, and the supernatant can be counted to measure acid-soluble metabolites, which represent incomplete β-oxidation products.
Cellular Lipid Extraction (Bligh and Dyer Method)
This is a standard protocol for the extraction of total lipids from cultured cells.[18]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
0.9% NaCl solution
Procedure:
-
Harvest the cells and wash them with PBS.
-
Add methanol and chloroform to the cell pellet in a glass tube to achieve a final ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v), accounting for the water in the cell pellet.
-
Vortex the mixture vigorously to form a single phase.
-
Add additional chloroform and 0.9% NaCl to break the single phase into two phases, achieving a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).
-
Vortex again and centrifuge to separate the phases.
-
The lower chloroform phase contains the lipids. Carefully aspirate and transfer this phase to a new glass tube.
-
The lipid extract can then be dried and used for downstream analysis such as TLC or mass spectrometry.
Conclusion and Future Directions
The diacylglycerol acyltransferases, DGAT1 and DGAT2, are central players in lipid metabolism with distinct and non-redundant physiological functions. While DGAT2 appears to be the primary enzyme for de novo triglyceride synthesis and hepatic lipid storage, DGAT1 is crucial for dietary fat absorption and may play a protective role against lipotoxicity under conditions of lipid oversupply. The development of isoform-specific DGAT inhibitors holds therapeutic promise for a range of metabolic diseases. However, the clinical utility of DGAT1 inhibitors has been hampered by gastrointestinal side effects, highlighting the need for a deeper understanding of the tissue-specific roles of these enzymes. Future research should focus on elucidating the precise mechanisms that govern the differential functions of DGAT1 and DGAT2, including their protein-protein interactions and their roles in specific subcellular compartments. Such knowledge will be instrumental in designing more effective and better-tolerated therapeutic strategies targeting triglyceride metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Kinetics [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. savemyexams.com [savemyexams.com]
- 9. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 15. gwasstories.com [gwasstories.com]
- 16. Higher lipid turnover and oxidation in cultured human myotubes from athletic versus sedentary young male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty Acid Incubation of Myotubes From Humans With Type 2 Diabetes Leads to Enhanced Release of β-Oxidation Products Because of Impaired Fatty Acid Oxidation: Effects of Tetradecylthioacetic Acid and Eicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]
DGAT pathway in triglyceride biosynthesis
An In-depth Technical Guide to the DGAT Pathway in Triglyceride Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a critical enzyme in lipid metabolism, catalyzing the final and committed step in triglyceride (TG) biosynthesis. This pathway is fundamental to energy storage and is implicated in the pathophysiology of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the DGAT pathway, with a particular focus on its two primary isoforms, DGAT1 and DGAT2. It details their biochemical properties, physiological roles, and therapeutic potential. The guide includes structured data tables for quantitative comparison, detailed experimental protocols for key assays, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to the DGAT Pathway
The synthesis of triglycerides is a multi-step process culminating in the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, a reaction catalyzed by DGAT. This process is central to the storage of excess energy in the form of neutral lipids within lipid droplets. Two distinct DGAT enzymes, DGAT1 and DGAT2, have been identified, each encoded by a separate gene and possessing unique characteristics.[1][2] While both enzymes catalyze the same reaction, they differ in tissue distribution, substrate specificity, and physiological roles, making them distinct targets for therapeutic intervention.
DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family and is expressed ubiquitously, with the highest levels found in the small intestine, adipose tissue, and testes.[1][3] It is thought to play a significant role in the absorption of dietary fats.
DGAT2 , on the other hand, is not structurally related to the MBOAT family. Its expression is most prominent in the liver and adipose tissue.[1][4] DGAT2 is considered the primary enzyme responsible for hepatic triglyceride synthesis and the formation of very-low-density lipoproteins (VLDL).
Signaling Pathway and Regulation
The DGAT pathway is tightly regulated by nutritional and hormonal signals to maintain lipid homeostasis. Insulin, a key anabolic hormone, stimulates triglyceride synthesis by promoting the expression of lipogenic genes, including DGAT2.[3] Conversely, during periods of fasting, the activity of the DGAT pathway is suppressed.
Diagram: DGAT Pathway in Triglyceride Biosynthesis
Caption: The canonical pathway of triglyceride synthesis.
Quantitative Data Presentation
Table 1: Enzyme Kinetics of Human DGAT1 and DGAT2
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| DGAT1 | Oleoyl-CoA | ~50 | 362[5] |
| DGAT2 | Oleoyl-CoA | Lower than DGAT1 | N/A |
Table 2: Substrate Specificity of DGAT1 and DGAT2
| Enzyme | Fatty Acyl-CoA Substrate Preference | Diacylglycerol Substrate Preference |
| DGAT1 | Prefers monounsaturated (e.g., oleoyl-CoA) over saturated fatty acyl-CoAs.[2] | Broad specificity. |
| DGAT2 | Broader specificity, can utilize both saturated and unsaturated fatty acyl-CoAs.[6] | Shows preference for diacylglycerol species containing certain fatty acids. |
Table 3: Efficacy of Selected DGAT Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| A-922500 | DGAT1 | 39.9 | [7] |
| T-863 | DGAT1 | 16 (adipose), 23 (intestine) | [5] |
| Amidepsine | DGAT1 / DGAT2 | 1.2 µM (DGAT1), 0.8 µM (DGAT2) | [8] |
| Xanthohumol | DGAT1 / DGAT2 | 15 µM (DGAT1), 10 µM (DGAT2) | [8] |
| Roselipin 1A | DGAT2 selective | >100 µM (DGAT1), 2.5 µM (DGAT2) | [8] |
Table 4: Impact of DGAT Knockout on Triglyceride Levels in Mice
| Genotype | Tissue | Triglyceride Level Change | Reference |
| DGAT1-/- | Adipose Tissue (on high-fat diet) | Moderately decreased | [9] |
| DGAT2-/- | Whole Body (newborn) | >90% reduction[2][9] | [2][9] |
| DGAT1/2-/- (adipose specific) | Adipose Tissue | Significantly decreased | [10] |
Experimental Protocols
Microsome Isolation for DGAT Activity Assay
This protocol describes the preparation of microsomal fractions from cultured cells or tissues, which are enriched in DGAT enzymes.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Protease inhibitor cocktail
-
Dounce homogenizer or similar device
-
Ultracentrifuge
Procedure:
-
Wash cells or minced tissue with ice-cold PBS.
-
Resuspend the cell pellet or tissue in ice-cold homogenization buffer containing protease inhibitors.
-
Homogenize the sample on ice using a Dounce homogenizer until cells are sufficiently lysed.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Carefully collect the supernatant and transfer it to a fresh ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Discard the supernatant and resuspend the microsomal pellet in an appropriate buffer for the DGAT assay.
-
Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., BCA assay).
Diagram: Microsome Isolation Workflow
Caption: Workflow for isolating the microsomal fraction.
In Vitro DGAT Activity Assay (Radiolabeled)
This assay measures DGAT activity by quantifying the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.
Materials:
-
Microsomal fraction (5-10 µg protein)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
1,2-Dioleoyl-sn-glycerol (100 µM)
-
[14C]Oleoyl-CoA (25 µM)
-
MgCl2 (25 mM for DGAT1, 1 mM for DGAT2)[11]
-
Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)
-
TLC plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, MgCl2, and 1,2-dioleoyl-sn-glycerol.
-
Add the microsomal protein to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding [14C]Oleoyl-CoA.
-
Incubate the reaction at 37°C for 10-20 minutes.
-
Stop the reaction by adding ice-cold lipid extraction solvent.
-
Extract the lipids by vortexing and brief centrifugation to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
Visualize the lipid spots (e.g., using iodine vapor or autoradiography).
-
Scrape the triglyceride spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
In Vitro DGAT Activity Assay (Fluorescent)
This assay offers a non-radioactive alternative by using a fluorescently labeled fatty acyl-CoA substrate.
Materials:
-
Microsomal fraction (50 µg protein)
-
Assay buffer (100 mM Tris-HCl, pH 7.6)
-
1,2-Dioleoyl-sn-glycerol (DOG) (200 µM)
-
NBD-palmitoyl-CoA (25 µM)
-
MgCl2 (20 mM)
-
Bovine Serum Albumin (BSA) (0.625 mg/ml)
-
Lipid extraction and TLC materials (as above)
-
Fluorescence imager
Procedure:
-
Prepare a master mix containing Tris-HCl, MgCl2, DOG, BSA, and NBD-palmitoyl-CoA.
-
Aliquot the master mix into reaction tubes and pre-incubate at 37°C for 2 minutes.
-
Start the reaction by adding the microsomal protein.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction and extract lipids as described in the radiolabeled assay protocol.
-
Spot the organic phase onto a TLC plate and develop.
-
Visualize and quantify the fluorescent triglyceride product using a fluorescence imager (excitation ~465 nm, emission ~535 nm).
Diagram: DGAT Activity Assay Workflow
Caption: General workflow for in vitro DGAT activity assays.
Cellular Lipid Extraction
This protocol is for the extraction of total lipids from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in a small volume of PBS and transfer to a glass tube.
-
Add chloroform and methanol to the cell suspension to achieve a final ratio of chloroform:methanol:aqueous sample of 2:1:0.8 (v/v/v).
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a known volume of chloroform for further analysis.
Triglyceride Quantification (Enzymatic Assay)
This colorimetric assay is a common method for quantifying triglyceride levels in biological samples.
Materials:
-
Triglyceride quantification kit (containing lipase, glycerol kinase, glycerol-3-phosphate oxidase, and peroxidase)
-
Triglyceride standard solution
-
Spectrophotometer or plate reader
Procedure:
-
Prepare samples and standards according to the kit manufacturer's instructions.
-
Add the reaction reagent (containing the enzyme mix) to each well of a 96-well plate.
-
Add the samples and standards to the respective wells.
-
Incubate the plate at 37°C for the time specified in the kit protocol (typically 10-15 minutes).
-
Measure the absorbance at the recommended wavelength (usually around 500-550 nm).
-
Calculate the triglyceride concentration in the samples by comparing their absorbance to the standard curve.
Therapeutic Potential and Drug Development
The central role of the DGAT pathway in triglyceride metabolism has made it an attractive target for the treatment of metabolic diseases.
-
DGAT1 inhibitors have been shown to reduce body weight, improve insulin sensitivity, and lower hepatic steatosis in preclinical models.[5] Their primary mechanism of action is thought to be the inhibition of dietary fat absorption in the intestine.
-
DGAT2 inhibitors are being investigated for their potential to reduce hepatic triglyceride synthesis and VLDL secretion, thereby addressing conditions like NAFLD and hypertriglyceridemia.[12]
The development of isoform-specific inhibitors is a key focus of current research, as this may allow for targeted therapeutic effects with fewer off-target side effects.
Conclusion
The DGAT pathway, with its two key enzymes DGAT1 and DGAT2, represents a critical control point in triglyceride biosynthesis and overall lipid homeostasis. A thorough understanding of the distinct roles and characteristics of these enzymes is essential for researchers and drug development professionals. This guide has provided a detailed overview of the DGAT pathway, including quantitative data, experimental methodologies, and visual representations to support further investigation and the development of novel therapeutic strategies for metabolic diseases. The continued exploration of DGAT biology holds significant promise for addressing some of the most pressing health challenges of our time.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. aocs.org [aocs.org]
- 4. DGAT2 partially compensates for lipid-induced ER stress in human DGAT1-deficient intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoforms of Acyl-CoA:Diacylglycerol Acyltransferase2 Differ Substantially in Their Specificities toward Erucic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity [elifesciences.org]
- 11. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Regulation of Diacylglycerol O-acyltransferase (DGAT) Activity by Insulin
Audience: Researchers, scientists, and drug development professionals.
Abstract: Diacylglycerol O-acyltransferase (DGAT) enzymes catalyze the terminal and only committed step in triglyceride (TAG) synthesis. This process is fundamental to energy storage in adipose tissue and is also implicated in the pathophysiology of metabolic diseases such as obesity and type 2 diabetes. Insulin, the primary anabolic hormone, is a potent regulator of lipid metabolism and exerts significant control over DGAT activity, primarily through transcriptional regulation of the genes encoding the two major DGAT isoforms, DGAT1 and DGAT2. This technical guide provides a detailed overview of the molecular pathways through which insulin governs DGAT activity, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core signaling cascades.
Core Signaling Pathway: Insulin to DGAT
Insulin initiates its effects by binding to the insulin receptor (INSR), a receptor tyrosine kinase on the cell surface[1][2]. This binding event triggers the autophosphorylation of the receptor's beta subunits, creating docking sites for insulin receptor substrate (IRS) proteins[3]. Phosphorylated IRS proteins then recruit and activate Phosphoinositide 3-kinase (PI3K)[4]. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger[4][5].
PIP3 recruits and facilitates the activation of protein kinase B (PKB), also known as Akt[5][6]. Activated Akt is a central node in the insulin signaling network, mediating a wide array of metabolic effects, including the regulation of lipid synthesis[5][7]. One of the critical downstream pathways activated by Akt involves the mammalian target of rapamycin complex 1 (mTORC1)[3][8][9]. The activation of the PI3K-Akt-mTOR pathway is crucial for insulin-regulated lipid deposition[10].
Transcriptional Regulation via SREBP-1c
The primary mechanism by which insulin stimulates DGAT activity is through the transcriptional upregulation of its encoding genes, a process heavily mediated by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)[11][12]. SREBP-1c is a master regulator of lipogenesis in the liver and adipose tissue[11][12].
Insulin enhances both the expression and the post-translational processing of SREBP-1c[13][14].
-
Increased Transcription: Insulin signaling increases the transcription of the SREBF1 gene, which encodes SREBP-1c[14].
-
Proteolytic Activation: SREBP-1c is synthesized as an inactive precursor protein embedded in the endoplasmic reticulum (ER) membrane[11][12]. For activation, it must be transported from the ER to the Golgi apparatus[11]. Insulin promotes this transport and the subsequent two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P)[11]. This cleavage releases the N-terminal, transcriptionally active domain of SREBP-1c (nSREBP-1c)[11].
-
Nuclear Translocation and Gene Activation: The mature nSREBP-1c fragment translocates to the nucleus, where it binds to Sterol Response Elements (SREs) in the promoter regions of lipogenic genes, including DGAT, thereby activating their transcription[12][13].
The insulin-PI3K-Akt-mTORC1 signaling axis is directly implicated in promoting the maturation and activity of SREBP-1c, leading to increased synthesis of fatty acids and their subsequent esterification into triglycerides by DGAT[6][10].
Isoform-Specific Regulation
Research indicates that insulin and glucose, a key effector of insulin action, can differentially regulate the two main DGAT isoforms:
-
DGAT1: The expression of DGAT1 mRNA appears to be preferentially enhanced by glucose[15].
-
DGAT2: Insulin specifically increases the mRNA levels of DGAT2[15].
This suggests a concerted mechanism where both insulin signaling and increased glucose availability additively enhance total DGAT activity to promote efficient triglyceride storage[15]. DGAT2, in particular, is considered crucial for incorporating newly synthesized fatty acids into TAG in the liver[15].
Signaling Pathway Diagram
Caption: Figure 1: Insulin signaling pathway regulating DGAT expression.
Quantitative Data Summary
The regulation of DGAT by insulin involves measurable changes in gene expression and enzymatic activity. The following tables summarize these effects based on available literature.
Table 1: Effect of Insulin and Glucose on DGAT mRNA Expression
| Regulator | Target Isoform | Tissue/Cell Type | Observed Effect | Reference |
|---|---|---|---|---|
| Insulin | DGAT2 | Adipocytes, Hepatocytes | Specific increase in mRNA levels | [15] |
| Glucose | DGAT1 | Adipocytes | Preferential enhancement of mRNA expression | [15] |
| Insulin + Glucose | Total DGAT | Adipocytes | Additive effect on total DGAT activity |[15] |
Table 2: Effect of Insulin Pathway Activation on Lipogenic Gene Expression and Lipid Accumulation
| Condition | Target Gene/Process | Cell Type | Observed Effect | Reference |
|---|---|---|---|---|
| Insulin Treatment | Lipogenic Gene mRNA (general) | Goose Hepatocytes | Upregulation | [10] |
| Insulin Treatment | Lipid Accumulation | Goose Hepatocytes | Significant Increase | [10] |
| Dominant Positive SREBP-1c | Glucokinase, FAS, S14 Expression | Rat Hepatocytes | Overcomes insulin dependency, mimicking insulin effect | [12] |
| Dominant Positive SREBP-1c | Lipid Accumulation | Rat Hepatocytes | Overcomes insulin dependency | [12] |
| Dominant Negative SREBP-1c | Glucokinase Expression | Rat Hepatocytes | Inhibits insulin-induced expression |[12] |
Experimental Protocols
Verifying the effects of insulin on DGAT requires robust methodologies for measuring enzyme activity and quantifying gene and protein expression.
Protocol: DGAT Activity Assay in Permeabilized Hepatocytes
This protocol is adapted from methods used to measure the incorporation of radiolabeled fatty acyl-CoA into triglycerides[16].
-
Cell Culture and Treatment:
-
Culture hepatocytes (e.g., HepG2 or primary hepatocytes) to desired confluency.
-
Serum-starve cells for 4-6 hours to establish a baseline.
-
Treat cells with insulin (e.g., 100 nM) for a specified duration (e.g., 24 hours) alongside a vehicle control.
-
-
Cell Permeabilization and Assay:
-
Wash cells with a suitable buffer (e.g., PBS).
-
Harvest and resuspend cells in an assay buffer.
-
Transfer cell aliquots to a pre-warmed (37°C) assay medium containing digitonin to permeabilize the plasma membrane. An optimal concentration (e.g., 64 µg/mg of cellular protein) should be determined empirically[16].
-
Simultaneously, add the assay components, including a diacylglycerol substrate and radiolabeled acyl-CoA (e.g., [1-¹⁴C]palmitoyl-CoA).
-
Incubate at 37°C for a short period where the reaction is linear (e.g., 4 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a chloroform/methanol solution (e.g., 2:1 v/v).
-
Perform a total lipid extraction (e.g., Folch method).
-
Separate the lipid classes using thin-layer chromatography (TLC).
-
Identify the triglyceride band by co-migration with a known standard.
-
Scrape the triglyceride band and quantify the incorporated radioactivity using liquid scintillation counting.
-
-
Data Normalization:
-
Express DGAT activity as pmol or nmol of labeled substrate incorporated into TAG per minute per milligram of cellular protein.
-
Workflow Diagram: DGAT Activity Assay
Caption: Figure 2: Experimental workflow for DGAT activity measurement.
Protocol: Quantification of DGAT mRNA by RT-qPCR
This is a standard molecular biology technique to measure gene expression levels.
-
Cell Culture and Treatment: Prepare cell cultures and treat with insulin as described in section 3.1.1.
-
RNA Extraction:
-
Lyse cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using spectrophotometry (A260/280 ratio) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for DGAT1 and DGAT2, and a fluorescent dye (e.g., SYBR Green).
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of target genes using the ΔΔCt method, normalizing the expression of DGAT1 and DGAT2 to the housekeeping gene.
-
Protocol: Quantification of DGAT Protein by Western Blot
This protocol allows for the detection and relative quantification of DGAT protein levels.
-
Cell Culture and Treatment: Prepare cell cultures and treat with insulin as described in section 3.1.1.
-
Protein Extraction:
-
Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Determine protein concentration using a standard assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to DGAT1 or DGAT2.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Incubate with a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the resulting bands using imaging software.
-
Normalize the band intensity of DGAT1/DGAT2 to a loading control protein (e.g., GAPDH or β-actin) to determine relative protein levels.
-
Conclusion and Implications
The regulation of DGAT activity by insulin is a cornerstone of metabolic control, ensuring that excess energy is efficiently stored as triglycerides. This process is primarily driven by the insulin-PI3K-Akt-mTORC1 signaling cascade, which culminates in the activation of the SREBP-1c transcription factor. SREBP-1c, in turn, orchestrates the upregulation of key lipogenic genes, with insulin showing a specific effect on the expression of DGAT2. Understanding these intricate molecular mechanisms is vital for researchers in metabolic diseases. For drug development professionals, the nodes within this pathway—from the insulin receptor down to SREBP-1c and the DGAT isoforms themselves—represent potential therapeutic targets for conditions characterized by dysregulated lipid metabolism, such as hepatic steatosis, obesity, and insulin resistance. The experimental protocols detailed herein provide a foundation for investigating these pathways and evaluating the efficacy of novel therapeutic agents.
References
- 1. Mechanisms of Insulin Action and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Targeting the PI3K/Akt signaling pathway in pancreatic β‐cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The Molecular Mechanism of Insulin Action and the Regulation of Glucose and Lipid Metabolism | Oncohema Key [oncohemakey.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Regulation of Lipid Deposition by Insulin in Goose Liver Cells Is Mediated by the PI3K-AKT-mTOR Signaling Pathway | PLOS One [journals.plos.org]
- 11. The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis [mdpi.com]
- 12. Sterol regulatory element binding protein-1c is a major mediator of insulin action on the hepatic expression of glucokinase and lipogenesis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. insulin-activates-the-rat-sterol-regulatory-element-binding-protein-1c-srebp-1c-promoter-through-the-combinatorial-actions-of-srebp-lxr-sp-1-and-nf-y-cis-acting-elements - Ask this paper | Bohrium [bohrium.com]
- 14. Insulin Enhances Post-translational Processing of Nascent SREBP-1c by Promoting Its Phosphorylation and Association with COPII Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Evolutionary Conservation of the Diacylglycerol Acyltransferase (DGAT) Gene Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diacylglycerol Acyltransferase (DGAT) gene family encodes for key enzymes that catalyze the final and committed step in the biosynthesis of triglycerides, the primary form of energy storage in eukaryotes. This technical guide provides an in-depth exploration of the evolutionary conservation of the DGAT gene family, with a particular focus on its two major, evolutionarily distinct members: DGAT1 and DGAT2. Despite their convergent function, these two enzyme subfamilies exhibit significant differences in their evolutionary history, gene structure, protein topology, substrate specificity, and physiological roles. Understanding these distinctions is paramount for researchers in metabolic diseases and for professionals in drug development targeting lipid metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for the scientific community.
Introduction
Triglyceride (TG) synthesis is a fundamental metabolic process, and its dysregulation is implicated in a host of human diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The DGAT enzymes, by catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, play a pivotal role in controlling the flux of fatty acids towards storage as TG. Eukaryotes possess two primary DGAT enzymes, DGAT1 and DGAT2, which are products of convergent evolution; they catalyze the same biochemical reaction but share no sequence homology.
DGAT1 belongs to the membrane-bound O-acyltransferase (MBOAT) superfamily, which also includes the acyl-CoA:cholesterol acyltransferase (ACAT) enzymes. In contrast, DGAT2 is a member of a distinct gene family. This evolutionary divergence underlies their different structural and functional properties. While both are integral membrane proteins primarily located in the endoplasmic reticulum (ER), they exhibit different membrane topologies and substrate preferences. These differences translate into non-redundant physiological roles, with DGAT1 being more involved in the processing of exogenous fatty acids for chylomicron formation in the intestine, and DGAT2 playing a more prominent role in hepatic TG synthesis and lipid droplet expansion.
This guide will delve into the evolutionary relationships, present comparative quantitative data, provide detailed experimental methodologies for studying DGAT enzymes, and illustrate the key signaling pathways that regulate their activity.
Evolutionary History and Phylogenetic Analysis
Phylogenetic studies have unequivocally demonstrated that the DGAT gene family is ancient and has undergone significant diversification throughout eukaryotic evolution. The two major branches, DGAT1 and DGAT2, evolved independently and are not a result of a gene duplication event from a common ancestor.
A broad survey of genomes from diverse eukaryotic taxa, including fungi, plants, and animals, has revealed the near-ubiquitous presence of both DGAT1 and DGAT2 homologs. This widespread distribution underscores their fundamental importance in lipid metabolism. Phylogenetic trees constructed from amino acid sequences consistently show a clear partitioning of the DGAT protein family into two major clades corresponding to DGAT1 and DGAT2.
The DGAT1 clade is part of the larger MBOAT superfamily, suggesting a shared evolutionary origin with enzymes that acylate other substrates. In contrast, the DGAT2 family appears to have a more restricted substrate specificity, primarily targeting diacylglycerol.
The evolutionary relationships can be visualized through a phylogenetic tree. The following DOT script generates a simplified cladogram illustrating the distinct evolutionary paths of DGAT1 and DGAT2.
Caption: Simplified cladogram of DGAT family evolution.
Quantitative Data Summary
The functional differences between DGAT1 and DGAT2 are reflected in their kinetic properties and expression patterns. This section summarizes key quantitative data in a tabular format for easy comparison.
Table 1: Comparative Enzyme Kinetics of Mammalian DGAT1 and DGAT2
| Parameter | DGAT1 | DGAT2 | Reference |
| Substrate Specificity (Acyl-CoA) | Broad, prefers oleoyl-CoA | Prefers oleoyl-CoA, but generally more specific than DGAT1 | |
| Substrate Specificity (Acyl-Acceptor) | Diacylglycerol, retinol, long-chain alcohols | Primarily Diacylglycerol | |
| Apparent Km (Oleoyl-CoA) | Higher (less active at low concentrations) | Lower (more active at low concentrations) | |
| Apparent Vmax | Higher at saturating substrate concentrations | Lower at saturating substrate concentrations | |
| Inhibition by Coenzyme A | Sensitive | Less sensitive |
Table 2: Relative mRNA Expression of DGAT1 and DGAT2 in Mouse Tissues
| Tissue | DGAT1 Expression (relative to housekeeping gene) | DGAT2 Expression (relative to housekeeping gene) | Predominant Isoform | Reference |
| Small Intestine | High | Moderate | DGAT1 | |
| Adipose Tissue | Moderate | High | DGAT2 | |
| Liver | Low | High | DGAT2 | |
| Mammary Gland (lactating) | High | High | Both | |
| Skeletal Muscle | Low | Low | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the DGAT gene family.
DGAT Activity Assay
This protocol describes a fluorescence-based assay to measure DGAT activity in microsomal preparations by monitoring the release of Coenzyme A (CoASH).
Materials:
-
Microsomal protein fraction
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
Oleoyl-CoA
-
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Triton X-100
-
96-well or 384-well black plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare the assay buffer: 100 mM Tris-HCl, pH 7.4, with 1% Triton X-100.
-
Prepare the substrate mix in the assay buffer: 200 µM 1,2-DOG and 100 µM oleoyl-CoA.
-
Prepare the CPM solution in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of the substrate mix to each well.
-
Add 1-2 µg of microsomal protein to each well. For inhibitor studies, pre-incubate the microsomes with the inhibitor for a specified time before adding to the substrate mix.
-
Add CPM to a final concentration of 10 µM.
-
Initiate the reaction by adding the microsomal protein to the substrate mix.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes).
-
The rate of the reaction is determined from the linear phase of the fluorescence increase and can be converted to specific activity (nmol/min/mg protein) using a CoASH standard curve.
The following DOT script illustrates the workflow for the DGAT activity assay.
Caption: Workflow for a fluorescence-based DGAT activity assay.
Quantitative Real-Time PCR (qPCR) for DGAT1 and DGAT2
This protocol outlines the steps for quantifying the mRNA expression levels of DGAT1 and DGAT2.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for DGAT1, DGAT2, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20 µL reaction includes:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
1 µL of cDNA template
-
7 µL of nuclease-free water
-
-
qPCR Program: Run the plate on a qPCR instrument with a standard thermal cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (for SYBR Green)
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of DGAT1 and DGAT2 using the ΔΔCt method, normalizing to the housekeeping gene.
Western Blotting for DGAT Protein Detection
This protocol describes the detection of DGAT1 and DGAT2 proteins in cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for DGAT1 and DGAT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Signaling Pathways Regulating DGAT Expression
The expression of DGAT1 and DGAT2 is tightly regulated by various signaling pathways in response to nutritional and hormonal cues.
MEK-ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway has been shown to regulate the expression of both DGAT1 and DGAT2 in hepatocytes. Inhibition of the MEK-ERK pathway leads to an increase in the mRNA levels of both DGAT1 and DGAT2, suggesting a repressive role of this pathway on DGAT expression.
The following DOT script illustrates the inhibitory effect of the MEK-ERK pathway on DGAT gene expression.
Caption: MEK-ERK pathway's inhibitory effect on DGAT expression.
C/EBPβ Regulation of DGAT2
In adipocytes, the expression of DGAT2 is under the control of the CCAAT/enhancer-binding protein beta (C/EBPβ), a key transcription factor in adipogenesis. C/EBPβ directly binds to the promoter of the DGAT2 gene to activate its transcription during the early stages of adipocyte differentiation.
The following DOT script depicts the transcriptional activation of DGAT2 by C/EBPβ.
Caption: Transcriptional activation of DGAT2 by C/EBPβ.
Conclusion
The DGAT gene family, with its two convergently evolved and functionally distinct members, DGAT1 and DGAT2, presents a fascinating case of evolutionary adaptation. Their differential regulation, substrate preferences, and tissue-specific roles highlight the complexity of lipid metabolism. For researchers and drug development professionals, a thorough understanding of the nuances of each DGAT isozyme is critical for the development of targeted therapies for metabolic diseases. This guide provides a foundational resource, compiling essential quantitative data, detailed experimental protocols, and visualizations of key regulatory pathways to aid in the ongoing investigation of this important gene family. The continued exploration of the DGAT family holds significant promise for uncovering new therapeutic avenues for the management of metabolic disorders.
The Core Function of Diacylglycerol Acyltransferase (DGAT) in Adipose Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol acyltransferase (DGAT) enzymes are central to the regulation of energy storage in adipose tissue, catalyzing the final and rate-limiting step of triglyceride (TG) synthesis. Mammals possess two main isoforms, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are encoded by different genes and exhibit distinct physiological roles. This technical guide provides a comprehensive overview of DGAT function in adipocytes, detailing the distinct and overlapping roles of its isoforms, the signaling pathways that govern their activity, and the critical experimental protocols used to investigate their function. Quantitative data from key studies are summarized, and signaling and experimental workflows are visualized to facilitate a deeper understanding of DGAT's pivotal role in lipid metabolism and its potential as a therapeutic target for metabolic diseases.
Introduction: The Gatekeepers of Fat Storage
Adipose tissue is the primary site for energy storage in the form of triglycerides. The dynamic regulation of TG synthesis and breakdown is crucial for maintaining energy homeostasis. The final step in TG synthesis, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, is catalyzed by diacylglycerol acyltransferase (DGAT). This enzymatic step is not merely a metabolic endpoint but a critical regulatory node with profound implications for adipocyte biology and systemic metabolism.
There are two main, evolutionarily unrelated DGAT enzymes in mammals: DGAT1 and DGAT2.[1][2] Both are integral membrane proteins located in the endoplasmic reticulum (ER). While they perform the same catalytic function, their distinct tissue distribution, substrate preferences, and regulatory mechanisms confer unique physiological roles. In adipose tissue, both enzymes are expressed and contribute to TG synthesis, but they are not entirely redundant.[3][4] Understanding the specific functions of DGAT1 and DGAT2 in adipocytes is paramount for developing targeted therapies for obesity and related metabolic disorders.
The Dichotomy of DGAT Isoforms in Adipocytes
While both DGAT1 and DGAT2 contribute to triglyceride synthesis in adipocytes, they have distinct and overlapping functions. Adipocytes lacking either DGAT1 or DGAT2 are still capable of triglyceride synthesis and lipid droplet formation; however, the simultaneous deletion of both enzymes severely impairs these processes, indicating their collective responsibility for the vast majority of TG synthesis in these cells.[5][6]
DGAT1: A Guardian Against Lipotoxicity
DGAT1 is not only involved in basal TG synthesis but plays a crucial protective role against lipid-induced cellular stress, particularly during periods of high fatty acid flux such as fasting-induced lipolysis.[1] During lipolysis, a significant portion of the hydrolyzed fatty acids are re-esterified back into triglycerides in a process once considered a "futile cycle".[1] Research has revealed that DGAT1 is the primary enzyme responsible for this re-esterification during stimulated lipolysis.[1] This function is not to preserve fat mass but to protect the endoplasmic reticulum from the lipotoxic effects of excess free fatty acids, thereby preventing ER stress and subsequent inflammation in adipose tissue.[1] Mice with an adipocyte-specific deletion of DGAT1 exhibit normal TG storage on a standard diet but show glucose intolerance and activation of ER stress pathways when challenged with a high-fat diet.[3]
DGAT2: The Major Player in Triglyceride Storage
DGAT2 is considered the predominant enzyme for TG storage under basal conditions.[3] Global knockout of DGAT2 in mice is lethal shortly after birth due to a greater than 90% reduction in total body triglycerides, highlighting its critical role in energy storage.[3] However, mice with an adipocyte-specific deletion of DGAT2 have surprisingly normal TG storage and glucose metabolism, suggesting that DGAT1 can compensate for its absence in adipose tissue for this function.[2][3] DGAT2 expression is highly induced during adipogenesis and is regulated by key adipogenic transcription factors.[7][8]
Quantitative Insights into DGAT Function
The following tables summarize key quantitative data from studies on DGAT function in adipose tissue, providing a comparative overview of the effects of genetic manipulation and nutritional status on DGAT expression and activity.
| Parameter | Condition | DGAT1 Change | DGAT2 Change | Reference |
| mRNA Expression | 16h Fasting (Mouse WAT) | Increased | Decreased | [1] |
| mRNA Expression | 4h Re-feeding (Mouse WAT) | Normalized | Increased | [1] |
| mRNA Expression | Adipocyte-specific DKO (Mouse iWAT) | ~95% Decrease | ~90% Decrease | [9][10] |
| Enzymatic Activity | Fasting (Mouse WAT) | Increased | - | [1] |
| Enzymatic Activity | Re-feeding (Mouse WAT) | - | Increased | [1] |
| Enzymatic Activity | Adipocyte-specific DKO (Mouse iWAT) | - | ~80% Decrease | [9][10] |
| Enzymatic Activity | Adipocyte-specific DKO (Mouse BAT) | - | ~95% Decrease | [9][10] |
| Triglyceride Levels | Global DGAT2 KO (Mouse) | - | >90% Reduction | [3] |
| Triglyceride Stores | Global DGAT1 KO (Mouse Adipose Tissue) | ~50% Decrease | - | [2] |
Table 1: Regulation of DGAT Expression and Activity in Mouse White Adipose Tissue (WAT), Inguinal White Adipose Tissue (iWAT), and Brown Adipose Tissue (BAT).
| Genotype | Diet | Body Fat | Glucose Metabolism | ER Stress | Reference |
| Adipocyte DGAT1 KO | Chow | Normal | Normal | Normal | [3] |
| Adipocyte DGAT1 KO | High-Fat | Moderately Decreased | Glucose Intolerance | Activated | [3] |
| Adipocyte DGAT2 KO | Chow | Normal | Normal | Normal | [2][3] |
| Adipocyte DGAT2 KO | High-Fat | Normal | Normal | Normal | [3] |
| Adipocyte DGAT1/2 DKO | Chow | Decreased | Metabolically Healthy | Not reported | [9] |
| Adipocyte DGAT1/2 DKO | High-Fat | Resistant to Obesity | Metabolically Healthy | Not reported | [9][11] |
Table 2: Phenotypic Comparison of Adipocyte-Specific DGAT Knockout (KO) and Double Knockout (DKO) Mice.
Signaling Pathways and Regulatory Networks
The activity of DGAT enzymes in adipose tissue is tightly regulated by a complex interplay of hormonal and nutritional signals. These pathways ensure that triglyceride synthesis is coordinated with the overall metabolic state of the organism.
Regulation of DGAT2 by SREBP1c
During periods of energy surplus, such as after a meal, the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP1c) is activated. SREBP1c is a master regulator of lipogenesis and directly upregulates the expression of DGAT2, thereby promoting the storage of excess energy as triglycerides. The expression of DGAT2 often mirrors that of SREBP1c.[1]
DGAT1 and the Mitigation of ER Stress During Lipolysis
During fasting, hormonal signals trigger lipolysis, the breakdown of triglycerides. This process is initiated by hormones like catecholamines binding to beta-adrenergic receptors, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates key lipases. The resulting high concentration of free fatty acids can induce ER stress. DGAT1 is activated during lipolysis to re-esterify these fatty acids, thus protecting the ER.
Key Experimental Protocols
Investigating the function of DGAT in adipose tissue requires a suite of specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
DGAT Activity Assay
This assay measures the enzymatic activity of DGAT by quantifying the incorporation of a labeled fatty acyl-CoA into triglycerides.
Materials:
-
Adipose tissue lysate or membrane fraction
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4) with protease inhibitors
-
Substrates: 1,2-dioleoyl-sn-glycerol (100 µM) and oleoyl-CoA (25 µM)
-
Tracer: [¹⁴C]oleoyl-CoA
-
MgCl₂ solution
-
TLC plates (silica gel)
-
TLC solvent system: hexane:diethyl ether:acetic acid (80:20:1)
-
Phosphor imager screen and developer
Procedure:
-
Prepare the assay mixture containing the adipose tissue lysate (20 µg), 1,2-dioleoyl-sn-glycerol, oleoyl-CoA with [¹⁴C]oleoyl-CoA as a tracer, and MgCl₂ in the assay buffer.[9][10]
-
To selectively measure DGAT1 activity, use a final MgCl₂ concentration of 25 mM. For DGAT2, a lower concentration of 1-5 mM MgCl₂ is used.[2][11]
-
Initiate the reaction and incubate at 37°C.
-
Stop the reaction by adding a chloroform:methanol mixture.
-
Extract the lipids.
-
Separate the lipids by thin-layer chromatography (TLC) using the specified solvent system.[9][10]
-
Expose the TLC plate to a phosphor imager screen to visualize the radiolabeled triglycerides.
-
Quantify the bands corresponding to triglycerides to determine DGAT activity.
Quantitative Real-Time PCR (qPCR) for DGAT1 and DGAT2 mRNA
This method is used to quantify the expression levels of DGAT1 and DGAT2 genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for DGAT1, DGAT2, and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR detection system
Procedure:
-
Isolate total RNA from adipocytes or adipose tissue using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., 95°C for initial denaturation, followed by 40 cycles of 95°C for denaturation and 60°C for annealing/extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative mRNA expression levels of DGAT1 and DGAT2, normalized to the reference gene.
Western Blotting for DGAT1 and DGAT2 Protein
This technique is used to detect and quantify the protein levels of DGAT1 and DGAT2.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DGAT1 and DGAT2
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the adipocytes or adipose tissue in lysis buffer and homogenize.[11]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1-2 hours.[11]
-
Incubate the membrane with primary antibodies against DGAT1 and DGAT2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Oil Red O Staining for Lipid Droplet Visualization
This staining method is used to visualize neutral lipids, primarily triglycerides, within adipocytes.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde or 10% Formalin
-
Oil Red O stock solution (0.5% in isopropanol)
-
60% Isopropanol
-
Distilled water
Procedure:
-
Wash the cultured adipocytes with PBS.
-
Fix the cells with 4% paraformaldehyde or 10% formalin for at least 30 minutes.[3]
-
Wash the cells with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water) and filter it.[3]
-
Incubate the cells with the filtered Oil Red O working solution for 15-60 minutes.
-
Wash the cells extensively with distilled water to remove excess stain.
-
Visualize the stained lipid droplets under a light microscope. For quantification, the stain can be eluted with 100% isopropanol and the absorbance measured.
Experimental Workflow for Studying DGAT Function
A typical experimental workflow to elucidate the function of DGAT in adipose tissue, particularly using genetic models, involves a series of in vivo and in vitro analyses.
Conclusion and Future Directions
The DGAT enzymes, particularly DGAT1 and DGAT2, are more than just catalysts for the final step of triglyceride synthesis in adipose tissue; they are critical regulators of lipid homeostasis with distinct and vital roles. DGAT2 appears to be the primary driver of triglyceride storage, while DGAT1 plays a crucial role in protecting adipocytes from the lipotoxic effects of excess fatty acids. The development of specific inhibitors for DGAT1 has been an area of interest for the treatment of obesity and type 2 diabetes.[12][13] The resistance to diet-induced obesity and improved metabolic health observed in mice with adipose-specific deletion of both DGATs presents a fascinating area for future research into the signaling pathways that link adipose tissue energy storage to systemic energy expenditure.[9][11] Further elucidation of the distinct regulatory mechanisms and protein-protein interactions of each DGAT isoform will undoubtedly unveil new therapeutic avenues for metabolic diseases.
References
- 1. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Lipolysis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. grantome.com [grantome.com]
- 9. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 10. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity [elifesciences.org]
- 11. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Khan Academy [khanacademy.org]
The Gatekeepers of Fat: A Technical Guide to the Role of DGAT in Intestinal Fat Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
The absorption of dietary fat is a complex and vital physiological process, central to energy homeostasis and overall metabolic health. Enterocytes, the absorptive cells of the small intestine, play a pivotal role in this process by taking up digested lipids and re-esterifying them into triacylglycerols (TAGs). These newly synthesized TAGs are then packaged into chylomicrons for secretion into the bloodstream or temporarily stored as cytoplasmic lipid droplets (CLDs). The final and rate-limiting step in this intricate pathway is catalyzed by the enzyme Diacylglycerol Acyltransferase (DGAT). Two main isoforms of this enzyme, DGAT1 and DGAT2, have been identified, each with distinct and non-redundant functions in intestinal fat metabolism.[1][2] Understanding the specific roles of DGAT1 and DGAT2 is paramount for developing therapeutic strategies targeting metabolic disorders such as obesity, dyslipidemia, and non-alcoholic fatty liver disease. This technical guide provides an in-depth exploration of the role of DGAT in intestinal fat absorption, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Concepts: The Two Pathways of Intestinal Triglyceride Synthesis
In the enterocyte, two primary pathways converge on the final step of TAG synthesis catalyzed by DGAT: the monoacylglycerol (MAG) pathway and the glycerol-3-phosphate (G3P) pathway. The MAG pathway is the predominant route for the absorption of dietary fat.[3]
Signaling Pathways in Intestinal Fat Absorption
The regulation of DGAT expression and activity in enterocytes is a complex interplay of transcriptional and post-transcriptional mechanisms. Key transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate Response Element-Binding Protein (ChREBP) are known to upregulate the expression of lipogenic enzymes, including DGAT2, in response to nutrient availability.[4]
Data Presentation: Quantitative Insights into DGAT Function
The distinct roles of DGAT1 and DGAT2 in intestinal fat absorption have been elucidated through studies on genetically modified mouse models. The following tables summarize key quantitative findings from these studies.
Table 1: Impact of DGAT1 and DGAT2 Manipulation on Intestinal Triglyceride (TAG) Secretion and Cytoplasmic Lipid Droplet (CLD) Formation.
| Genotype | Intestinal TAG Secretion Rate | Enterocyte CLD Phenotype | Reference |
| Wild-Type (WT) | Normal | Normal size and number | [2] |
| DGAT1 Knockout (Dgat1-/-) | Reduced | Increased size, similar number | [2] |
| DGAT1 Overexpression (Dgat1Int) | Unchanged | Trend towards smaller size | [5] |
| DGAT2 Overexpression (Dgat2Int) | Increased | Increased number, similar size | [2][5] |
Table 2: Effects of DGAT Inhibition on Postprandial Triglyceride Levels in Humans.
| Treatment | Postprandial Serum TAG Reduction (vs. Placebo) | Key Side Effects | Reference |
| AZD7687 (DGAT1 inhibitor) ≥5 mg | Dose-dependent reduction (p < 0.01) | Diarrhea, gastrointestinal intolerance | [1] |
Experimental Protocols
Oral Fat Tolerance Test (OFTT) in Mice
This protocol is used to assess the in vivo capacity to clear a lipid load, reflecting the efficiency of intestinal fat absorption and subsequent metabolism.
Materials:
-
C57BL/6 mice
-
Soybean oil (or other lipid source)
-
Orogastric gavage needles
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
Triglyceride quantification kit (colorimetric enzymatic assay)
Procedure:
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a single oral gavage of 200 µL of soybean oil per mouse.[3][6]
-
Collect subsequent blood samples at 1, 2, and 3 hours post-gavage.[3][6]
-
Centrifuge blood samples to separate plasma.
-
Quantify triglyceride levels in the plasma using a colorimetric enzymatic assay according to the manufacturer's instructions.
-
Calculate the area under the curve (AUC) for the triglyceride concentration over time to assess overall lipid tolerance.
In Vitro DGAT Activity Assay (Fluorescent Method)
This assay measures the enzymatic activity of DGAT in tissue or cell lysates.
Materials:
-
Tissue homogenate or cell lysate (microsomal fraction)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
NBD-palmitoyl-CoA (fluorescent fatty acyl-CoA substrate)
-
1,2-diacylglycerol (DAG)
-
Thin-layer chromatography (TLC) plates
-
Fluorescence imaging system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microsomal protein (e.g., 50 µg), and DAG.
-
Initiate the reaction by adding NBD-palmitoyl-CoA to a final concentration of 10-50 µM.[6]
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a chloroform/methanol (2:1) solution.
-
Separate the lipid products by spotting the organic phase onto a TLC plate and developing it in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).[6]
-
Visualize and quantify the fluorescent NBD-triacylglycerol product using a fluorescence imaging system.
Subcellular Fractionation of Enterocytes
This protocol allows for the isolation of different cellular compartments to study the localization of DGAT enzymes.
Materials:
-
Mouse small intestine
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 2 mM EDTA)[1]
-
Potter-Elvehjem tissue homogenizer
-
Centrifuge and ultracentrifuge
Procedure:
-
Excise the small intestine and flush with ice-cold saline to remove contents.
-
Scrape the intestinal mucosa and homogenize in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.[1]
-
Perform a series of differential centrifugations to separate the different subcellular fractions (nuclei, mitochondria, microsomes, and cytosol). A general scheme is as follows:
-
Low-speed centrifugation (e.g., 1,000 x g for 10 min) to pellet nuclei.[7]
-
Medium-speed centrifugation of the supernatant (e.g., 10,000 x g for 20 min) to pellet mitochondria.[8]
-
Ultracentrifugation of the resulting supernatant (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction (containing the endoplasmic reticulum where DGAT is located).[8]
-
-
Collect the respective pellets and supernatants for further analysis (e.g., Western blotting for DGAT1 and DGAT2).
Conclusion
The Diacylglycerol Acyltransferases, DGAT1 and DGAT2, are central figures in the intricate process of intestinal fat absorption. Their distinct yet coordinated roles in triacylglycerol synthesis, chylomicron formation, and cytoplasmic lipid droplet dynamics highlight them as critical regulators of lipid homeostasis. The quantitative data from animal models and the outcomes of clinical trials with DGAT inhibitors underscore the therapeutic potential of targeting these enzymes. However, the challenge of achieving tissue-specific inhibition to avoid adverse gastrointestinal effects remains a significant hurdle. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further unravel the complexities of DGAT function and to develop novel therapeutic strategies for metabolic diseases. Continued investigation into the signaling pathways that govern DGAT expression and activity will be crucial for advancing our understanding and translating these findings into effective clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
A Deep Dive into Acyl-CoA:Diacylglycerol Acyltransferase Isoforms: A Technical Guide to DGAT1 and DGAT2 Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a pivotal enzyme in lipid metabolism, catalyzing the final and committed step in the biosynthesis of triacylglycerols (TGs). In mammals, two distinct and evolutionarily unrelated isoforms, DGAT1 and DGAT2, carry out this crucial reaction. While both enzymes esterify a fatty acyl-CoA to a diacylglycerol (DAG) molecule, they exhibit significant differences in their protein structure, tissue distribution, subcellular localization, and, critically, their substrate specificities. These differences underpin their distinct physiological roles and have significant implications for the development of therapeutic agents targeting hyperlipidemia, obesity, and related metabolic disorders. This technical guide provides an in-depth analysis of the substrate specificities of DGAT1 and DGAT2, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Differences in Substrate Utilization
DGAT1 and DGAT2, despite catalyzing the same reaction, display notable differences in their preference for various acyl-CoA and diacylglycerol substrates. These preferences are influenced by factors such as fatty acid chain length, degree of saturation, and the cellular context of substrate availability.
Acyl-CoA Substrate Specificity
The choice of fatty acyl-CoA substrate is a key determinant of the resulting triacylglycerol composition. DGAT1 and DGAT2 have demonstrated distinct preferences in this regard.
-
DGAT1 generally exhibits a broader substrate specificity.[1] In competition assays, DGAT1 has shown a preference for monounsaturated fatty acyl-CoAs, such as oleoyl-CoA (18:1), over saturated ones like palmitoyl-CoA (16:0).[2] Studies with human DGAT1 have indicated almost no preference between oleoyl-CoA and stearoyl-CoA (18:0), or between palmitoleoyl-CoA (16:1) and palmitoyl-CoA (16:0) in terms of Vmax, although Km values can differ.[3] However, it displays a slower Vmax and higher Km for shorter-chain fatty acyl-CoAs like decanoyl-CoA (10:0).[3] Some studies on plant-derived DGAT1 have also shown a preference for oleoyl-CoA and palmitic acid.[4]
-
DGAT2 , in contrast, often displays a narrower and sometimes more potent activity, particularly at lower substrate concentrations, suggesting a lower Km for its substrates.[2][5] While DGAT2 did not show the same preference for monounsaturated over saturated fatty acyl-CoAs as DGAT1 in one study[2], other research suggests it preferentially utilizes endogenously synthesized monounsaturated fatty acids, partly due to its close proximity to stearoyl-CoA desaturase 1 (SCD1).[6][7] In some plant species, DGAT2 isoforms have shown high specificity for very-long-chain fatty acids like erucic acid (22:1) or polyunsaturated fatty acids like linolenic acid (18:3).[1][8]
The following table summarizes the key quantitative data on the acyl-CoA substrate preferences of DGAT1 and DGAT2 from various studies.
| Enzyme | Organism/Cell Type | Preferred Acyl-CoA Substrates | Less Preferred Acyl-CoA Substrates | Kinetic Parameters (Example) | Reference |
| DGAT1 | Human | Oleoyl-CoA (18:1), Stearoyl-CoA (18:0), Palmitoleoyl-CoA (16:1), Palmitoyl-CoA (16:0) | Decanoyl-CoA (10:0) | Oleoyl-CoA: Km = 14.6 ± 1.3 µM; Vmax = 956.6 ± 36.1 nmol/mg/min | [3] |
| Stearoyl-CoA: Km = 8.6 ± 1.3 µM; Vmax = 839.4 ± 49.9 nmol/mg/min | [3] | ||||
| Mouse (in vitro) | Oleoyl-CoA (18:1) | Palmitoyl-CoA (16:0) | - | [2] | |
| DGAT2 | Mortierella ramanniana | Medium-chain fatty acyl-CoAs (e.g., 12:0) | Long-chain fatty acyl-CoAs (e.g., 18:1) | - | [2] |
| Brassica napus | Erucic acid (22:1) (specific isoforms) | - | - | [1] | |
| Mouse (in vitro) | No strong preference between oleoyl-CoA and palmitoyl-CoA | - | More active at lower oleoyl-CoA concentrations (0-50 µM) compared to DGAT1 | [2] |
Diacylglycerol and Other Acyl Acceptor Specificity
Beyond acyl-CoA, the nature of the acyl acceptor molecule is another layer of substrate specificity.
-
DGAT1 is recognized for its broader acyl acceptor promiscuity. Besides diacylglycerol, it can also utilize monoacylglycerol, retinol, and long-chain alcohols as substrates to synthesize waxes and retinyl esters.[5][9] This suggests a role for DGAT1 in detoxifying lipids within the endoplasmic reticulum.[5] Human DGAT1 shows a clear preference for DAG over monoacylglycerols.[3]
-
DGAT2 activity is largely specific to the synthesis of triacylglycerols from diacylglycerol.[5] While some activity towards acylceramide synthesis has been reported, it does not possess the broad acyltransferase activities of DGAT1.[5] The DGAT2 enzyme from Mortierella ramanniana exhibited higher activities with diacylglycerols containing short- and medium-chain fatty acyl moieties.[2]
Signaling Pathways and Cellular Localization
The substrate specificity of DGAT1 and DGAT2 is also influenced by their distinct subcellular localizations and their integration into different metabolic pathways. DGAT1 is a multi-pass transmembrane protein, while DGAT2 has a hairpin-like structure with its catalytic domain facing the cytoplasm.[5] Both are primarily located in the endoplasmic reticulum (ER), but DGAT2 can also be found on the surface of lipid droplets and in mitochondria-associated membranes.[10][11] This differential localization may provide access to distinct substrate pools. For instance, DGAT2's proximity to SCD1 in the ER is thought to facilitate the channeling of newly synthesized monounsaturated fatty acids into triglycerides.[6][7]
Caption: The canonical pathway of triacylglycerol synthesis, highlighting the final step catalyzed by DGAT1 and DGAT2.
Experimental Protocols for Determining Substrate Specificity
The characterization of DGAT1 and DGAT2 substrate specificity relies on robust in vitro enzyme assays. Below are detailed methodologies for conducting such experiments.
Preparation of Microsomal Fractions
Microsomal fractions containing the DGAT enzymes are typically isolated from cells or tissues overexpressing the specific isoform.
-
Cell Culture and Transfection: HEK293T cells or insect cells (e.g., Sf9) are commonly used. Cells are transiently transfected with expression vectors encoding the DGAT1 or DGAT2 protein.
-
Cell Lysis: After 48-72 hours of expression, cells are harvested and washed with phosphate-buffered saline (PBS). The cell pellet is resuspended in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA) and incubated on ice to allow swelling.
-
Homogenization: Cells are then homogenized using a Dounce homogenizer or by sonication.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin (e.g., 1,000 x g for 10 minutes) removes nuclei and unbroken cells. The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.
-
Microsome Pelleting: The supernatant from the mitochondrial spin is then subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction.
-
Resuspension and Storage: The microsomal pellet is resuspended in a storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 250 mM sucrose) and the protein concentration is determined using a standard assay like the Bradford or BCA assay. Aliquots are stored at -80°C.
In Vitro DGAT Activity Assay
This assay measures the incorporation of a labeled substrate into triacylglycerol.
-
Reaction Mixture: The standard reaction mixture (final volume of 100-200 µL) contains:
-
Microsomal protein (20-50 µg)
-
Buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Bovine serum albumin (BSA) (to bind free fatty acids)
-
MgCl2 (as a cofactor)
-
Diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol), often supplied in liposomes.
-
Labeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA or a fluorescently tagged acyl-CoA like NBD-palmitoyl-CoA).
-
-
Initiation and Incubation: The reaction is initiated by adding the labeled acyl-CoA. The mixture is then incubated at 37°C for a defined period (e.g., 5-30 minutes), during which the reaction is linear.
-
Termination: The reaction is stopped by adding a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Lipid Extraction: The lipids are extracted by vortexing and centrifugation to separate the organic and aqueous phases. The lower organic phase containing the lipids is carefully collected.
-
Analysis by Thin-Layer Chromatography (TLC):
-
The extracted lipids are spotted onto a silica TLC plate.
-
The plate is developed in a solvent system that separates different lipid classes (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).
-
Standards for triacylglycerol, diacylglycerol, and fatty acids are run in parallel.
-
-
Quantification:
-
For radiolabeled substrates, the area corresponding to the triacylglycerol standard is scraped from the TLC plate, and the radioactivity is measured using a scintillation counter.[12]
-
For fluorescent substrates, the TLC plate is imaged using a fluorescence scanner, and the intensity of the triacylglycerol spot is quantified.[12]
-
-
Substrate Specificity Determination: To determine substrate specificity, the assay is performed with a fixed concentration of diacylglycerol and varying concentrations of different unlabeled acyl-CoA species in competition with a small amount of labeled acyl-CoA. Alternatively, different labeled acyl-CoAs can be tested directly.
Caption: A generalized workflow for determining DGAT substrate specificity using an in vitro enzyme assay.
Conclusion
The distinct substrate specificities of DGAT1 and DGAT2 are fundamental to their unique roles in physiology. DGAT1, with its broad substrate acceptance, appears to be involved in both basal triglyceride synthesis and the detoxification of excess lipids. In contrast, DGAT2 often exhibits more potent and specific activity, particularly for endogenously synthesized fatty acids, positioning it as a key regulator of triglyceride storage and secretion. For drug development professionals, these differences offer the potential for selective targeting of one isoform over the other to achieve desired therapeutic outcomes in metabolic diseases. A thorough understanding of their substrate preferences, aided by the experimental approaches detailed in this guide, is essential for the continued exploration of DGAT enzymes as therapeutic targets.
References
- 1. Isoforms of Acyl-CoA:Diacylglycerol Acyltransferase2 Differ Substantially in Their Specificities toward Erucic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A predicted transmembrane region in plant diacylglycerol acyltransferase 2 regulates specificity toward very-long-chain acyl-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Regulatory Landscape: A Technical Guide to Post-Translational Modifications of DGAT Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol acyltransferases (DGATs) are crucial enzymes that catalyze the final and committed step in triglyceride synthesis. The two major isoforms, DGAT1 and DGAT2, play distinct roles in lipid metabolism and are implicated in various metabolic diseases, including obesity, type 2 diabetes, and hepatic steatosis. While transcriptional regulation of DGAT expression is well-documented, a growing body of evidence highlights the pivotal role of post-translational modifications (PTMs) in modulating their enzymatic activity, stability, and subcellular localization. This technical guide provides an in-depth exploration of the known and potential PTMs of DGAT enzymes, with a focus on DGAT1 and DGAT2. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to empower further research and therapeutic development in this critical area.
I. Phosphorylation of DGAT1: A Key Regulator of Enzyme Activity
Phosphorylation stands out as a primary mechanism for the acute regulation of DGAT1 activity. Several studies have identified specific phosphorylation sites on DGAT1 and have begun to elucidate the functional consequences of these modifications.
Quantitative Data on DGAT1 Phosphorylation
| Species | Phosphorylation Site | Kinase | Effect on Activity | Reference |
| Mouse | T15, S17, S20, S25, S40, T66 | PKA (predicted for S17, S20, S25) | TBD | [1] |
| Brassica napus | Multiple (unspecified) | SnRK1 | Inhibition | [2] |
TBD: To be determined
Signaling Pathway for DGAT1 Phosphorylation
The regulation of DGAT1 by phosphorylation involves upstream kinases that respond to various cellular signals. Protein Kinase A (PKA) has been implicated in DGAT1 phosphorylation, suggesting a link to cyclic AMP (cAMP) signaling pathways. Additionally, the energy-sensing kinase SnRK1 has been shown to phosphorylate and inhibit plant DGAT1, indicating a mechanism to couple triglyceride synthesis with the cellular energy status.
Caption: DGAT1 Phosphorylation Signaling Pathways.
Experimental Protocols for Studying DGAT1 Phosphorylation
This protocol outlines a general workflow for identifying phosphorylation sites on DGAT1 using mass spectrometry.
1. DGAT1 Immunoprecipitation:
-
Lyse cells (e.g., HEK293T overexpressing tagged DGAT1) in a lysis buffer containing phosphatase and protease inhibitors.
-
Incubate the cell lysate with an anti-tag antibody (e.g., anti-FLAG, anti-Myc) overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
2. In-gel Digestion:
-
Elute the immunoprecipitated DGAT1 and run it on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue and excise the band corresponding to DGAT1.
-
Destain the gel slice and perform in-gel digestion with trypsin overnight at 37°C.
3. Phosphopeptide Enrichment:
-
Extract the peptides from the gel slice.
-
Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
4. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the phosphopeptides and pinpoint the exact sites of phosphorylation.
This protocol allows for the direct assessment of DGAT1 phosphorylation by a specific kinase, such as PKA.
1. Recombinant Protein Purification:
-
Purify recombinant DGAT1 (e.g., from E. coli or insect cells) and the active form of the kinase of interest (e.g., PKA catalytic subunit).
2. Kinase Reaction:
-
Set up the kinase reaction in a buffer containing purified DGAT1, active kinase, and ATP (for non-radioactive assays) or [γ-³²P]ATP (for radioactive assays).
-
Include a negative control reaction without the kinase.
-
Incubate the reaction at 30°C for 30-60 minutes.
3. Detection of Phosphorylation:
-
Non-radioactive: Analyze the reaction mixture by Western blot using a phospho-specific antibody if available. Alternatively, use a generic phosphoserine/threonine/tyrosine antibody.
-
Radioactive: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen or X-ray film to detect the incorporation of ³²P into DGAT1.
II. Ubiquitination of DGAT2: A Signal for Proteasomal Degradation
Unlike the activity-modulating role of phosphorylation on DGAT1, ubiquitination of DGAT2 primarily serves as a signal for its degradation, thereby controlling its cellular abundance.
Quantitative Data on DGAT2 Ubiquitination
Currently, there is a lack of specific quantitative data on the stoichiometry of DGAT2 ubiquitination. However, studies have shown a significant decrease in DGAT2 protein levels upon inhibition of the proteasome, indicating a high turnover rate mediated by this pathway.
DGAT2 Ubiquitination and Degradation Pathway
DGAT2 is targeted for degradation through the ubiquitin-proteasome system. The E3 ubiquitin ligase gp78 has been identified as a key player in this process, recognizing DGAT2 and mediating its polyubiquitination. This marks DGAT2 for subsequent degradation by the 26S proteasome.
Caption: DGAT2 Ubiquitination and Proteasomal Degradation.
Experimental Protocols for Studying DGAT2 Ubiquitination
This protocol is designed to detect the ubiquitination of DGAT2 in a cellular context.
1. Cell Culture and Transfection:
-
Co-transfect HEK293T cells with expression vectors for tagged DGAT2 (e.g., FLAG-DGAT2) and a tagged ubiquitin (e.g., HA-Ubiquitin). A vector for gp78 can also be co-transfected to study its specific role.
2. Proteasome Inhibition:
-
Treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
3. Cell Lysis under Denaturing Conditions:
-
Lyse the cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions and ensure that only covalently attached ubiquitin is detected.
4. Immunoprecipitation of DGAT2:
-
Dilute the lysate to reduce the SDS concentration and immunoprecipitate tagged DGAT2 using an anti-tag antibody (e.g., anti-FLAG).
5. Western Blot Analysis:
-
Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot.
-
Probe the membrane with an antibody against the ubiquitin tag (e.g., anti-HA) to detect the polyubiquitin chains on DGAT2. A high-molecular-weight smear is indicative of ubiquitination.
This protocol is used to demonstrate the physical interaction between DGAT2 and its E3 ligase, gp78.
1. Cell Culture and Transfection:
-
Co-transfect cells with expression vectors for tagged DGAT2 (e.g., FLAG-DGAT2) and tagged gp78 (e.g., Myc-gp78).
2. Cell Lysis under Non-denaturing Conditions:
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100) to preserve protein-protein interactions.
3. Immunoprecipitation:
-
Immunoprecipitate one of the tagged proteins (e.g., FLAG-DGAT2 with an anti-FLAG antibody).
4. Western Blot Analysis:
-
Perform a Western blot on the immunoprecipitated sample and probe with an antibody against the tag of the other protein (e.g., anti-Myc) to detect the co-precipitated protein.
This method directly measures the half-life of the DGAT2 protein.[3][4][5][6]
1. Cell Labeling (Pulse):
-
Starve cells in methionine/cysteine-free medium.
-
"Pulse" the cells by incubating them with ³⁵S-labeled methionine and cysteine for a short period (e.g., 30 minutes) to label newly synthesized proteins.
2. Chase:
-
Wash the cells and replace the labeling medium with a "chase" medium containing an excess of unlabeled methionine and cysteine.
3. Sample Collection and Immunoprecipitation:
-
At various time points during the chase (e.g., 0, 1, 2, 4, 8 hours), lyse the cells and immunoprecipitate DGAT2.
4. Analysis:
-
Separate the immunoprecipitated DGAT2 by SDS-PAGE and detect the amount of radiolabeled protein at each time point by autoradiography or phosphorimaging.
-
Quantify the band intensities to calculate the degradation rate and half-life of DGAT2.
III. Other Potential Post-Translational Modifications
While phosphorylation of DGAT1 and ubiquitination of DGAT2 are the most well-characterized PTMs, other modifications may also play regulatory roles. The following are potential PTMs that warrant further investigation.
A. Glycosylation
Glycosylation, the attachment of sugar moieties, can influence protein folding, stability, and localization.
-
Prediction: Bioinformatics tools such as NetNGlyc 1.0 and NetOGlyc 4.0 can be used to predict potential N-linked and O-linked glycosylation sites, respectively, based on the primary amino acid sequence of DGAT enzymes.[7][8][9]
-
Experimental Detection:
-
Lectin Blotting: After running a protein sample on SDS-PAGE and transferring it to a membrane, specific lectins conjugated to an enzyme or fluorophore can be used to detect the presence of glycans.
-
Glycosidase Treatment: Treating a glycoprotein with specific glycosidases (e.g., PNGase F for N-linked glycans) will result in a shift in its molecular weight on an SDS-PAGE gel, indicating the presence of the modification.
-
Mass Spectrometry: Glycoproteomic approaches can identify the specific sites and structures of glycans.[2][10]
-
B. SUMOylation
SUMOylation is the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins and can regulate protein stability, localization, and protein-protein interactions.
-
Prediction: The SUMOplot™ Analysis Program can predict potential SUMOylation sites within the DGAT protein sequences.
-
Experimental Detection:
-
In Vivo SUMOylation Assay: Similar to the in vivo ubiquitination assay, cells can be co-transfected with tagged DGAT and tagged SUMO. Following immunoprecipitation of DGAT, the presence of SUMO can be detected by Western blot.
-
Mass Spectrometry: SUMOylated peptides can be identified by mass spectrometry, often characterized by a diglycine remnant on the modified lysine residue after tryptic digestion.
-
IV. Quantitative Analysis of DGAT PTMs
To fully understand the regulatory impact of PTMs, it is crucial to quantify their stoichiometry.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful mass spectrometry-based technique for quantitative proteomics.
1. Cell Labeling:
-
Grow two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
2. Experimental Treatment:
-
Treat one cell population with a stimulus expected to alter the PTM status of DGAT, while the other serves as a control.
3. Sample Preparation and Analysis:
-
Combine equal amounts of protein from both cell populations.
-
Isolate DGAT and analyze it by mass spectrometry as described for PTM site identification.
4. Quantification:
-
The mass spectrometer can distinguish between the light and heavy peptides. The ratio of the peak intensities of the heavy to light peptides for a specific PTM-containing peptide provides a precise quantification of the change in that PTM in response to the stimulus.[11][12][13][14]
V. Experimental Workflows and Logical Relationships
The investigation of DGAT PTMs follows a logical progression from prediction and identification to functional characterization.
Caption: Experimental Workflow for DGAT PTM Analysis.
Conclusion
The post-translational modification of DGAT enzymes is a rapidly emerging field that holds significant promise for understanding the intricate regulation of triglyceride metabolism. Phosphorylation of DGAT1 and ubiquitination of DGAT2 are key regulatory events that fine-tune lipid storage and turnover. This technical guide provides a comprehensive overview of the current knowledge, offering detailed methodologies and conceptual frameworks to facilitate further investigation. A deeper understanding of the PTMs governing DGAT function will undoubtedly pave the way for the development of novel therapeutic strategies targeting metabolic diseases. The provided protocols and visualized pathways serve as a valuable resource for researchers dedicated to unraveling the complex post-translational regulatory code of these critical metabolic enzymes.
References
- 1. Phosphorylation and function of DGAT1 in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Glycosylation Sites and Site-specific Heterogeneity in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulse-chase experiment for the analysis of protein stability in cultured mammalian cells by covalent fluorescent labeling of fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]
- 7. NetNGlyc 1.0 - DTU Health Tech - Bioinformatic Services [services.healthtech.dtu.dk]
- 8. NetOGlyc 4.0 - DTU Health Tech - Bioinformatic Services [services.healthtech.dtu.dk]
- 9. NetNGlyc -- N-Glycosylation sites prediction tool | HSLS [hsls.pitt.edu]
- 10. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Transcriptional regulation of DGAT1 gene expression
An In-depth Technical Guide to the Transcriptional Regulation of DGAT1 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key metabolic enzyme that catalyzes the final and rate-limiting step in the biosynthesis of triglycerides. This integral membrane protein, located in the endoplasmic reticulum, plays a crucial role in intestinal fat absorption, adipose tissue triglyceride formation, and the secretion of triglyceride-rich lipoproteins from the liver. Given its central role in lipid metabolism, the regulation of DGAT1 gene expression is of significant interest in the study of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Dysregulation of DGAT1 expression can lead to altered lipid homeostasis, impacting cellular and systemic energy balance. This guide provides a comprehensive overview of the transcriptional control of the DGAT1 gene, detailing the key transcription factors, signaling pathways, quantitative expression data, and the experimental protocols used to elucidate these regulatory mechanisms.
Transcriptional Regulators of DGAT1
The expression of the DGAT1 gene is controlled by a network of transcription factors that respond to metabolic and hormonal signals. These proteins bind to specific DNA sequences within the promoter and enhancer regions of the DGAT1 gene to modulate its rate of transcription.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARγ is a nuclear receptor that functions as a primary regulator of adipogenesis and lipid metabolism. It forms a heterodimer with the Retinoid X Receptor (RXR) to control the expression of target genes. Studies suggest that PPARγ can bind to the DGAT1 promoter region to induce its expression, particularly in adipose tissue.[1] This regulation is crucial for the storage of excess fatty acids as triglycerides, a process that can prevent cellular lipotoxicity.[1] In cardiac muscle, a complex interplay exists where DGAT1-mediated triglyceride hydrolysis may provide endogenous ligands for PPARs, creating a feedback loop that influences fatty acid oxidation.[2] However, in Dgat1 knockout mice, the expression of all three PPAR isoforms (α, δ, and γ) was dramatically reduced in heart and skeletal muscle, indicating a complex regulatory relationship that can be influenced by the absence of DGAT1 activity itself.[3][4]
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)
SREBP-1c is a major transcription factor that governs the expression of genes involved in de novo lipogenesis. Its transcription is positively controlled by insulin and glucose, linking carbohydrate availability to fat synthesis.[5] While SREBP-1c is a well-established activator of many lipogenic genes, its direct role in DGAT1 regulation is context-dependent. Some studies list SREBF1 (the gene encoding SREBP-1) as a key gene involved in fat deposition alongside DGAT1.[1][6] However, in the adipose tissue of genetically obese (ob/ob) mice, where SREBP-1 is active, DGAT1 expression was found to be reduced, suggesting that other factors may override SREBP-1c-mediated activation in this specific pathological state. This indicates that while SREBP-1c is a candidate regulator, its influence on DGAT1 transcription can be modulated by the broader metabolic environment.
Other Key Transcription Factors
-
MYB96: In the plant kingdom, specifically in Arabidopsis thaliana, the R2R3-type transcription factor MYB96 has been shown to directly activate the expression of DGAT1, playing a key role in seed oil accumulation.
-
Specificity Protein 1 (Sp1): Analysis of the bovine DGAT1 promoter has identified potential binding motifs for the transcription factor Sp1 within variable number of tandem repeat (VNTR) regions, which are associated with milk fat percentage.
Signaling Pathways Modulating DGAT1 Expression
The activity of the transcription factors that control DGAT1 is governed by upstream signaling pathways that convey information about the body's metabolic state.
Insulin and Glucose Signaling
Insulin is a primary anabolic hormone that promotes the storage of nutrients. In the liver, glucose is the main activator of lipogenic gene expression, with insulin playing a permissive role, often through the activation of SREBP-1c.[5] While insulin signaling is a potent activator of SREBP-1c, its direct and acute effect on DGAT1 mRNA levels can be minimal in some tissues like adipocytes, suggesting that post-transcriptional regulation also plays a significant role.
Leptin Signaling
Leptin, an adipocyte-derived hormone, is a crucial regulator of energy balance. Studies in leptin-deficient (ob/ob) mice show that the absence of leptin signaling is associated with significantly reduced DGAT1 expression in adipose tissue. Furthermore, DGAT1 deficiency has been shown to increase sensitivity to both insulin and leptin.[7][8][9] This suggests a complex feedback mechanism where leptin status influences DGAT1 expression, and DGAT1 activity, in turn, modulates leptin sensitivity.
Signaling pathways regulating DGAT1 gene expression.
Data Presentation: Quantitative Analysis of DGAT1 Expression
The following table summarizes quantitative data on DGAT1 mRNA expression and activity from various experimental models.
| Experimental Model | Tissue/Cell Type | Condition | Change in DGAT1 Expression/Activity |
| 3T3-L1 Adipocyte Differentiation | Adipocytes | Differentiation into mature adipocytes | ~7-fold increase in mRNA; ~90-fold increase in protein |
| Adenovirus-mediated Overexpression | Mature 3T3-L1 Adipocytes | >20-fold increase in mRNA | ~2-fold increase in protein |
| Irs2 Knockout Mice | Adipose Tissue | Genetic knockout of Insulin Receptor Substrate 2 | 0.62-fold of wild type (38% reduction) |
| ob/ob Mice (Leptin Deficient) | Adipose Tissue | Genetic leptin deficiency | Significantly reduced |
| MHC-DGAT1 Transgenic Mice | Heart | Cardiac-specific overexpression | ~3-fold increase in DGAT activity |
| aP2-Dgat1 Transgenic Mice | Adipose Tissue | Adipocyte-specific overexpression | 2-fold increase in mRNA |
| Dgat1 Knockout Mice | Heart | Whole-body knockout | PPARγ mRNA reduced to 28% of wild type |
Experimental Protocols
Understanding the transcriptional regulation of DGAT1 relies on a suite of molecular biology techniques. Detailed methodologies for key experiments are provided below.
Protocol: Promoter Deletion Analysis via Dual-Luciferase Reporter Assay
This method is used to identify essential regulatory regions within the DGAT1 promoter.[10]
-
Construct Generation:
-
Amplify the DGAT1 promoter region and a series of 5' deletion fragments using PCR with primers containing restriction sites.
-
Digest the PCR products and the pGL3-Basic vector (containing the firefly luciferase gene but no promoter) with the corresponding restriction enzymes.
-
Ligate the promoter fragments into the pGL3 vector upstream of the luciferase gene.
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in 24-well plates.
-
Co-transfect the cells with each DGAT1 promoter-luciferase construct and a control plasmid (e.g., pRL-CMV) expressing Renilla luciferase. The Renilla luciferase serves as an internal control to normalize for transfection efficiency.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity in the cell lysate using a luminometer after adding the specific substrate (Luciferin).
-
Add a "Stop & Glo" reagent to quench the firefly reaction and simultaneously activate the Renilla luciferase reaction with its substrate (coelenterazine). Measure Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each construct.
-
Compare the activity of the deletion constructs to that of the full-length promoter to identify regions that cause a significant drop in expression, indicating the presence of critical positive regulatory elements.
-
Workflow for promoter analysis using a luciferase assay.
Protocol: Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to accurately quantify DGAT1 mRNA levels.[11][12][13][14]
-
RNA Extraction:
-
Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit) or a TRIzol-based method.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random hexamer primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing: cDNA template, forward and reverse primers specific for DGAT1, a fluorescent dye (e.g., SYBR Green) or a TaqMan probe, and qPCR master mix (containing Taq polymerase, dNTPs, and buffer).
-
Run the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step (e.g., 95°C for 2 min), followed by 40 cycles of denaturation (95°C for 5s) and annealing/extension (60°C for 30s).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for DGAT1 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of DGAT1 using the ΔΔCt method, normalizing the target gene's expression to the housekeeping gene.
-
Protocol: Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if a specific transcription factor binds directly to the DGAT1 promoter region in vivo.[15][16][17]
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
Fragment the chromatin into 200-1000 bp pieces using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight with an antibody specific to the transcription factor of interest (e.g., anti-PPARγ) or a negative control (e.g., IgG).
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Elution and Reverse Cross-linking:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating at 65°C in the presence of high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a spin column.
-
Analyze the purified DNA using qPCR with primers designed to amplify a specific region of the DGAT1 promoter. Enrichment relative to the input and IgG control indicates binding of the transcription factor to that region.
-
Conclusion
The transcriptional regulation of the DGAT1 gene is a complex process orchestrated by a network of transcription factors and signaling pathways that integrate metabolic information. Key regulators like PPARγ and SREBP-1c, under the influence of insulin, glucose, and leptin, play pivotal roles in controlling DGAT1 expression, thereby modulating triglyceride synthesis and overall lipid homeostasis. The quantitative data highlight the dynamic nature of DGAT1 regulation in different physiological and pathological states. The experimental protocols detailed herein provide the foundational tools for researchers to further dissect these intricate regulatory networks. A deeper understanding of how DGAT1 transcription is controlled will be critical for developing targeted therapeutic strategies for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. DGAT1 deficiency decreases PPAR expression and does not lead to lipotoxicity in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADD1/SREBP-1c is required in the activation of hepatic lipogenic gene expression by glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 12. google.com [google.com]
- 13. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
The Architectural Blueprint of DGAT2: A Technical Deep Dive into Structure, Function, and Therapeutic Targeting
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of Diacylglycerol O-acyltransferase 2 (DGAT2), a pivotal enzyme in triglyceride synthesis and a key target in metabolic disease research. This whitepaper details the protein's structure, active site, and the experimental methodologies crucial for its study, presenting a valuable resource for the scientific community.
Unveiling the Structure of a Key Metabolic Gatekeeper
Diacylglycerol O-acyltransferase 2 (DGAT2) is an integral membrane protein that catalyzes the final and committed step in the biosynthesis of triglycerides. Unlike its counterpart, DGAT1, DGAT2 is predicted to possess two transmembrane domains, with both its N-terminus and C-terminus oriented towards the cytosol. This topological arrangement is believed to facilitate the channeling of newly synthesized triglycerides into cytosolic lipid droplets.
While a high-resolution experimental structure of DGAT2 remains to be fully elucidated, computational modeling, primarily through AlphaFold, has provided significant insights into its three-dimensional architecture. These models suggest a globular catalytic domain connected to the transmembrane helices.
Table 1: Predicted Structural Features of Human DGAT2
| Feature | Description |
| Transmembrane Helices | 2 |
| N-Terminus Location | Cytosolic |
| C-Terminus Location | Cytosolic |
| Predicted Catalytic Domain | Globular, cytosolic |
| Key Conserved Motif | HPHG (His-Pro-His-Gly) |
The Catalytic Core: The DGAT2 Active Site
The enzymatic activity of DGAT2 is centered within its cytosolic domain. A highly conserved HPHG (His-Pro-His-Gly) motif is critical for its catalytic function. Site-directed mutagenesis studies have demonstrated that alterations to the histidine residues within this motif significantly impair or abolish the enzyme's ability to synthesize triglycerides, indicating their direct involvement in the catalytic mechanism. It is hypothesized that these histidine residues act as key players in the acyl-CoA binding and the subsequent acylation of diacylglycerol.
Beyond the HPHG motif, a putative neutral lipid-binding domain, thought to be located within or near the first transmembrane domain, is also considered essential for full enzymatic activity, likely playing a role in substrate recognition and orientation within the active site.
Experimental Protocols for DGAT2 Interrogation
A thorough understanding of DGAT2 necessitates robust experimental methodologies. The following sections outline key protocols for the expression, purification, and functional analysis of this integral membrane protein.
Recombinant DGAT2 Expression and Purification
The expression of functional DGAT2 for in vitro studies is commonly achieved using baculovirus-infected insect cells (e.g., Sf9) or prokaryotic systems like E. coli.
Experimental Workflow: DGAT2 Expression and Purification
Caption: Workflow for recombinant DGAT2 expression in insect cells and subsequent purification.
Methodology:
-
Gene Cloning: The cDNA encoding DGAT2 is cloned into a suitable expression vector, often with an affinity tag (e.g., 6x-His tag) to facilitate purification.
-
Expression:
-
Baculovirus System: The recombinant bacmid is transfected into insect cells (e.g., Sf9), and the resulting virus is used to infect a larger cell culture for protein expression.
-
E. coli System: The expression plasmid is transformed into a suitable E. coli strain, and protein expression is induced (e.g., with IPTG).
-
-
Cell Lysis and Membrane Isolation: Cells are harvested and lysed. The membrane fraction containing DGAT2 is isolated by ultracentrifugation.
-
Solubilization: As an integral membrane protein, DGAT2 requires solubilization using detergents such as digitonin or sodium dodecyl sulfate (SDS).
-
Affinity Chromatography: The solubilized protein is purified using affinity chromatography corresponding to the engineered tag (e.g., Ni-NTA resin for His-tagged proteins).
DGAT2 Enzyme Activity Assay
The catalytic activity of DGAT2 is typically measured by quantifying the formation of radiolabeled triacylglycerol from its substrates, diacylglycerol and a radiolabeled fatty acyl-CoA.
Experimental Workflow: DGAT2 Activity Assay
Caption: Workflow for measuring DGAT2 enzymatic activity using a radiolabeling assay.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl₂, BSA, and the acyl acceptor substrate, diacylglycerol.
-
Enzyme Addition: The purified DGAT2 enzyme or the membrane fraction containing the enzyme is added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of the radiolabeled acyl donor, such as [¹⁴C]oleoyl-CoA.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination and Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system like chloroform:methanol.
-
Analysis: The lipid extract is separated by thin-layer chromatography (TLC), and the radiolabeled triacylglycerol product is quantified using scintillation counting.
DGAT2 in Cellular Signaling: A Nexus of Metabolic Control
DGAT2 activity is intricately linked to major metabolic signaling pathways, positioning it as a critical node in cellular energy homeostasis.
PPAR Signaling Pathway
The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, particularly PPARγ, is a key regulator of adipogenesis and lipid metabolism. Overexpression of DGAT2 has been shown to be associated with the upregulation of genes in the PPAR signaling pathway, suggesting a positive feedback loop where increased triglyceride synthesis via DGAT2 reinforces the adipogenic program.
Signaling Pathway: DGAT2 and PPAR
Caption: Interplay between DGAT2 and the PPARγ signaling pathway.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) signaling pathway acts as a cellular energy sensor. Generally, AMPK activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. While the direct regulation of DGAT2 by AMPK is still under investigation, it is known that AMPK activation suppresses fatty acid synthesis, which would indirectly limit the substrate availability for DGAT2.
Therapeutic Targeting of DGAT2
The central role of DGAT2 in triglyceride synthesis has made it an attractive target for the development of therapeutics for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. A variety of small molecule inhibitors have been developed and are in various stages of research and clinical trials.
Table 2: Selected DGAT2 Inhibitors and their Potency
| Inhibitor | IC₅₀ (nM) | Target |
| PF-06424439 | 14 | DGAT2 |
| Ervogastat (PF-06865571) | Potent inhibitor | DGAT2 |
| Xanthohumol | 40,000 | DGAT1 & DGAT2 |
IC₅₀ values can vary depending on the assay conditions.
The development of potent and selective DGAT2 inhibitors holds significant promise for the management of diseases characterized by excessive lipid accumulation.
This technical guide provides a foundational understanding of DGAT2, from its molecular architecture to its role in cellular metabolism and its potential as a therapeutic target. Further research, particularly the determination of a high-resolution DGAT2 structure, will undoubtedly accelerate the development of novel therapies for metabolic diseases.
Methodological & Application
Measuring DGAT Activity In Vitro: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme in lipid metabolism, catalyzing the final and committed step in triglyceride (TG) synthesis.[1][2] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. In mammals, two isoforms of DGAT, DGAT1 and DGAT2, have been identified.[1][3][4] Although they catalyze the same reaction, they are encoded by different genes, share no sequence homology, and exhibit distinct biochemical properties and physiological roles.[1][2][3] The significant role of DGAT enzymes in conditions such as obesity, type 2 diabetes, and hepatic steatosis has made them attractive targets for therapeutic intervention.[5] Consequently, robust and reliable in vitro methods for measuring DGAT activity are essential for basic research and drug discovery.
This document provides detailed application notes and protocols for the most common in vitro assays used to measure DGAT activity, including radiometric, fluorescent, and mass spectrometry-based methods. It also includes a summary of key quantitative data and visual diagrams to facilitate understanding and experimental design.
Principles of DGAT Activity Measurement
The in vitro measurement of DGAT activity fundamentally relies on quantifying the formation of triglyceride from its substrates, diacylglycerol and a fatty acyl-CoA, in the presence of a biological sample containing the DGAT enzyme, typically a microsomal fraction from cells or tissues. The choice of assay largely depends on the specific research question, available equipment, and throughput requirements.
Comparison of In Vitro DGAT Assay Methods
Each method for measuring DGAT activity has its own advantages and disadvantages. The choice of assay will depend on factors such as the required sensitivity, throughput needs, cost, and safety considerations.
| Assay Method | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of a radiolabeled substrate (e.g., [14C]oleoyl-CoA) into triglyceride. The product is separated by thin-layer chromatography (TLC) and quantified by scintillation counting.[6] | High sensitivity and considered the "gold standard". Direct measurement of product formation. | Requires handling of radioactive materials and specialized disposal. Low throughput and time-consuming due to the TLC separation step.[5] |
| Fluorescent Assay | Utilizes a fluorescently labeled substrate (e.g., NBD-palmitoyl-CoA). The fluorescent triglyceride product is separated by TLC and quantified using a fluorescence imager.[1][7] | Safer alternative to radiometric assays.[1][7] More economical than radiolabeled substrates.[1][7] Can be adapted for higher throughput. | Indirect measurement, as the fluorescent tag may alter enzyme kinetics. Potential for background fluorescence. |
| LC-MS/MS-Based Assay | Directly measures the formation of the triglyceride product using liquid chromatography-tandem mass spectrometry. This method can distinguish between different triglyceride species. | High specificity and sensitivity. Allows for the analysis of endogenous, unlabeled substrates. High throughput potential with modern systems. Does not require labeled substrates.[8] | Requires expensive and specialized equipment.[5] Method development can be complex. |
Quantitative Data Summary
The following tables summarize key kinetic parameters for DGAT1 and DGAT2, as well as IC50 values for some known inhibitors. These values can vary depending on the specific assay conditions, enzyme source, and substrate concentrations used.
Table 1: Kinetic Parameters of DGAT Isoforms
| Enzyme | Substrate | Apparent Km | Apparent Vmax | Source |
| DGAT1 | Oleoyl-CoA | Higher (more active at >100 µM) | - | [1] |
| DGAT2 | Oleoyl-CoA | Lower (more active at 0-50 µM) | - | [1] |
| DGAT2 | Diolein | ~25 µM | - | [8] |
| DGAT2 | Oleoyl-CoA | ~10 µM | - | [8] |
Table 2: IC50 Values of Selected DGAT Inhibitors
| Inhibitor | Target | IC50 Value | Assay Type | Source |
| A-922500 | DGAT1 | 39.9 nM | Cell-free | [9] |
| Gallic Acid | DGAT1 | 0.667 µM | Cell-free | [9] |
| Cyanidin | DGAT1 | 2.05 µM | Cell-free | [9] |
| Apigenin | DGAT1 | 8.60 µM | Cell-free | [9] |
| Hexadecyl-CoA | DGAT2 | ~2 µM | LC-MS/MS | [8] |
Experimental Protocols
Preparation of Microsomal Fractions
Microsomes, which are vesicles formed from the endoplasmic reticulum, are the primary source of DGAT enzymes for in vitro assays.[10]
Materials:
-
Tissue (e.g., liver, adipose) or cultured cells
-
Homogenization buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
High-speed refrigerated centrifuge
-
Dounce homogenizer or Potter-Elvehjem homogenizer
Protocol:
-
Harvest and wash the tissue or cells with ice-cold PBS.
-
Mince the tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce or Potter-Elvehjem homogenizer.[9]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.[10]
-
Carefully collect the supernatant (this is the S9 fraction) and transfer it to a new tube.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.[10][11]
-
Discard the supernatant (cytosol) and resuspend the microsomal pellet in a suitable buffer (e.g., homogenization buffer).
-
Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., BCA or Bradford).
-
Aliquots of the microsomal fraction can be flash-frozen in liquid nitrogen and stored at -80°C for future use.[9]
Radiometric DGAT Assay
This protocol is a classic method for measuring DGAT activity.
Materials:
-
Microsomal preparation
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml fatty acid-free BSA, 200 mM sucrose)[12]
-
Diacylglycerol (DAG) stock solution (e.g., 200 µM in acetone)[10]
-
[14C]oleoyl-CoA (or other radiolabeled fatty acyl-CoA)
-
Chloroform/methanol (2:1, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)[10]
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Protocol:
-
In a glass tube, prepare the reaction mixture containing assay buffer, microsomal protein (e.g., 50 µg), and DAG.[10]
-
Pre-incubate the mixture for 5 minutes at 37°C.[10]
-
Initiate the reaction by adding [14C]oleoyl-CoA (e.g., to a final concentration of 25 µM).[10]
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C. The reaction should be within the linear range of product formation.
-
Stop the reaction by adding 4 ml of chloroform/methanol (2:1).[10]
-
Add 750 µl of water and vortex to extract the lipids into the organic phase.[10]
-
Centrifuge to separate the phases and carefully collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
Visualize the lipid spots (e.g., using iodine vapor or by comparison with standards). The triglyceride spot will be the least polar and will have the highest Rf value.
-
Scrape the silica corresponding to the triglyceride spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
Fluorescent DGAT Assay
This method offers a safer alternative to the radiometric assay.
Materials:
-
Microsomal preparation
-
Assay master mix (e.g., 100 mM Tris-HCl pH 7.6, 20 mM MgCl2, 200 µM 1,2-dioleoyl-sn-glycerol (DOG), 0.625 mg/ml BSA, 25 µM NBD-palmitoyl-CoA)[6]
-
Chloroform/methanol (2:1, v/v)
-
TLC plates (silica gel)
-
TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)
-
Fluorescence imaging system
Protocol:
-
Prepare a master mix containing all reaction components except the microsomal protein.[6]
-
In a glass test tube, add the desired amount of microsomal protein (e.g., 20-100 µg) diluted in a small volume of buffer.[6]
-
Initiate the reaction by adding the master mix to the tube for a final reaction volume of 200 µl.[6]
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction and extract the lipids as described in the radiometric assay protocol (steps 5-8).
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate as described previously.
-
Visualize and quantify the fluorescent NBD-triglyceride spot using a fluorescence imaging system.[1]
LC-MS/MS-Based DGAT Assay
This high-throughput method directly measures the product without the need for labeled substrates.
Materials:
-
Microsomal preparation
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1% Triton X-100)[12]
-
Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)
-
Fatty acyl-CoA (e.g., oleoyl-CoA)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Protocol:
-
In a 96- or 384-well plate, add the microsomal protein.
-
Add the substrates (diacylglycerol and fatty acyl-CoA) to initiate the reaction. Optimal concentrations should be determined empirically but can be in the range of 50-100 µM for each.
-
Incubate the reaction at room temperature or 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Separate the triglyceride product from the substrates using a suitable liquid chromatography method (e.g., reverse-phase HPLC).
-
Detect and quantify the specific triglyceride product using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Visualizations
Triglyceride Synthesis Pathway
Caption: The Kennedy pathway of triglyceride synthesis.
Experimental Workflow for In Vitro DGAT Assay
Caption: General workflow for an in vitro DGAT activity assay.
Conclusion
The measurement of DGAT activity is a critical component of research in lipid metabolism and the development of therapeutics for metabolic diseases. The choice of assay—radiometric, fluorescent, or LC-MS/MS-based—should be guided by the specific experimental needs and available resources. By following the detailed protocols and considering the comparative data presented here, researchers can effectively and accurately quantify DGAT activity to advance their scientific investigations.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. oyc.co.jp [oyc.co.jp]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - RO [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Protocol for Diacylglycerol O-Acyltransferase (DGAT) Activity Assay in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for measuring the enzymatic activity of Diacylglycerol O-Acyltransferase (DGAT) in isolated liver microsomes. DGAT is a key enzyme that catalyzes the final and committed step in triglyceride (TG) synthesis.[1][2] The liver plays a central role in TG metabolism, synthesizing TGs for storage or for secretion as very-low-density lipoproteins (VLDL).[3][4] Dysregulation of hepatic TG synthesis is associated with metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis.[1] Therefore, the accurate measurement of DGAT activity in liver microsomes is crucial for understanding the pathophysiology of these diseases and for the development of novel therapeutic agents that target this enzyme.
There are two main isoforms of DGAT, DGAT1 and DGAT2, which are encoded by different genes and possess distinct biochemical properties.[4][5] Both enzymes are integral membrane proteins located primarily in the endoplasmic reticulum (ER).[4] This protocol is applicable to measuring the total DGAT activity and can be adapted to differentiate between the activities of the two isoforms. The assay relies on the incubation of liver microsomes with a diacylglycerol (DAG) acceptor and a fatty acyl-CoA donor, one of which is typically radiolabeled or fluorescently tagged for detection. The product, TG, is then separated from the substrates and quantified.
It is important to consider the topology of DGAT in the ER membrane. DGAT activity can be classified as "overt" (catalytic site facing the cytosol) and "latent" (catalytic site facing the ER lumen).[3][6][7][8] Permeabilization of the microsomal vesicles, for instance with detergents like alamethicin, is necessary to measure the total (overt plus latent) DGAT activity.[3][6]
Experimental Protocols
Preparation of Liver Microsomes
Liver microsomes are vesicular fragments of the endoplasmic reticulum that contain the DGAT enzymes.[9][10]
Materials:
-
Fresh or frozen liver tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
High-speed refrigerated centrifuge
Procedure:
-
Mince the liver tissue and homogenize it in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris, nuclei, and mitochondria.
-
Transfer the supernatant (the S9 fraction) to a new tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C.[11]
-
The resulting pellet contains the microsomal fraction. The supernatant is the cytosolic fraction.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
The microsomes can be used immediately or stored at -80°C for future use.
DGAT Activity Assay (Radiolabeled Method)
This is a classic and widely used method to determine DGAT activity.
Materials:
-
Isolated liver microsomes
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 250 mM sucrose)[3]
-
1,2-Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Radiolabeled fatty acyl-CoA (e.g., [1-14C]oleoyl-CoA)
-
Bovine serum albumin (BSA)
-
Alamethicin (for total DGAT activity measurement)
-
Extraction solvent (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1 by volume)[12]
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture in the assay buffer containing DAG, BSA, and the microsomal protein (typically 5-20 µg).[3][5]
-
To measure total DGAT activity, pre-incubate the microsomes with a permeabilizing agent like alamethicin (e.g., 20 µg/ml) on ice for 30 minutes.[3][6] For overt activity, omit this step.
-
Initiate the reaction by adding the radiolabeled fatty acyl-CoA.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 5-20 minutes). Ensure the reaction is within the linear range with respect to time and protein concentration.[13][14]
-
Stop the reaction by adding the extraction solvent.
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the triglycerides from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the triglyceride spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the DGAT activity as nmol or pmol of radiolabeled fatty acyl-CoA incorporated into triglycerides per minute per milligram of microsomal protein.
DGAT Activity Assay (Fluorescent Method)
This method offers a non-radioactive alternative for measuring DGAT activity.[13]
Materials:
-
Isolated liver microsomes
-
Assay buffer
-
1,2-Diacylglycerol (DAG) substrate
-
Fluorescently labeled fatty acyl-CoA (e.g., NBD-palmitoyl-CoA)
-
BSA
-
Extraction solvent
-
TLC plates and developing solvent
-
Fluorescent imaging system
Procedure:
-
The procedure is similar to the radiolabeled method, with the fluorescent fatty acyl-CoA replacing the radioactive substrate.[13]
-
After TLC separation, the fluorescently labeled triglyceride product is detected and quantified using a fluorescent imaging system.[13]
-
The DGAT activity is calculated based on the fluorescence intensity of the triglyceride spot.
Data Presentation
Table 1: Typical Reaction Conditions for DGAT Activity Assay in Liver Microsomes
| Component | Final Concentration | Reference |
| Microsomal Protein | 5-50 µg | [3][5][13] |
| 1,2-Diacylglycerol | 100-500 µM | [3][5] |
| [1-14C]Oleoyl-CoA | 25-50 µM | [3][5] |
| NBD-Palmitoyl-CoA | 10-50 µM | [13] |
| MgCl2 | 1-25 mM | [3][5] |
| BSA | 2.5 mg/ml | [3] |
| Incubation Time | 5-20 min | [13][14] |
| Incubation Temperature | 37°C | [3] |
Table 2: Example of DGAT Specific Activity in Mouse Liver Microsomes
| Genotype | DGAT Activity (nmol/min/mg protein) |
| Wild-type (Overt) | ~0.4 |
| Wild-type (Total) | ~1.6 |
| Dgat1-/- (Overt) | ~0.25 |
| Dgat1-/- (Total) | ~0.4 |
Note: These are approximate values for illustrative purposes, based on data from published studies. Actual values will vary depending on the specific experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for the DGAT activity assay in liver microsomes.
Caption: The central role of DGAT in the triglyceride synthesis pathway.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aocs.org [aocs.org]
- 5. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence That Diacylglycerol Acyltransferase 1 (DGAT1) Has Dual Membrane Topology in the Endoplasmic Reticulum of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of overt and latent diacylglycerol acyltransferases (DGATs I and II) in liver microsomes of ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. m.youtube.com [m.youtube.com]
- 12. Activities of acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT) in microsomal preparations of developing sunflower and safflower seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of diacylglycerol acyltransferase activity in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Best DGAT1 Selective Inhibitors for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the top selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors for in vivo research. It includes a summary of their quantitative data, comprehensive experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to DGAT1 Inhibition
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][2] It plays a crucial role in the absorption of dietary fats in the small intestine and the storage of triglycerides in adipose tissue.[1] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. Pharmacological inhibition of DGAT1 in animal models has been shown to reduce body weight, improve insulin sensitivity, and lower triglyceride levels.[3][4] This document focuses on the most effective and selective DGAT1 inhibitors used in preclinical in vivo studies.
Featured DGAT1 Inhibitors: A Quantitative Overview
Several potent and selective DGAT1 inhibitors have been developed and characterized for in vivo applications. The following table summarizes the key quantitative data for the most prominent compounds.
| Inhibitor | IC50 (Human DGAT1) | IC50 (Mouse DGAT1) | Animal Model(s) | Key In Vivo Effects |
| A-922500 | 7 nM | 24 nM | Mice (C57BL/6, ob/ob, apoE-/-), Rats (Sprague-Dawley, Zucker), Hamsters | Dose-dependently attenuates postprandial hyperlipidemia.[5] Chronic administration reduces body weight and liver triglycerides in DIO mice. |
| PF-04620110 | 19 nM | Not specified | Mice (C57BL/6J) | Reduces plasma triglyceride levels after a lipid challenge. |
| T-863 | 15 nM | ~15 nM | Mice (C57BL/6, Diet-Induced Obese - DIO) | Delays fat absorption, causes weight loss, reduces serum and liver triglycerides, and improves insulin sensitivity in DIO mice.[3][6][7] |
Signaling Pathway of DGAT1 in Triglyceride Synthesis
DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TAG). This is the final and committed step in the biosynthesis of triglycerides. The activity of DGAT1 is influenced by the availability of its substrates, DAG and fatty acyl-CoAs, which are derived from dietary fats or de novo lipogenesis. The expression of the DGAT1 gene can be regulated by various transcription factors and signaling pathways, including those responsive to insulin and glucose levels.[8]
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
Experimental Protocols
Protocol 1: Acute Oral Lipid Tolerance Test (OLTT) in Mice
This protocol is designed to assess the acute effect of a DGAT1 inhibitor on postprandial hyperlipidemia.
Materials:
-
DGAT1 inhibitor of choice (e.g., A-922500, PF-04620110, T-863)
-
Vehicle (e.g., 0.5% methylcellulose or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Corn oil or olive oil
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Triglyceride assay kit
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week with ad libitum access to standard chow and water.
-
Fasting: Fast the mice for 4-6 hours before the experiment.
-
Inhibitor Preparation: Prepare a homogenous suspension or solution of the DGAT1 inhibitor in the chosen vehicle at the desired concentration.
-
Inhibitor Administration: Administer the DGAT1 inhibitor or vehicle to the mice via oral gavage at a volume of 5-10 µL/g body weight.
-
Lipid Challenge: 30-60 minutes after inhibitor administration, administer a bolus of corn oil or olive oil (e.g., 10 µL/g body weight) via oral gavage.[9]
-
Blood Collection: Collect blood samples (e.g., via tail vein) at baseline (before lipid challenge) and at various time points post-challenge (e.g., 1, 2, 4, and 6 hours).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Triglyceride Measurement: Measure plasma triglyceride concentrations using a commercial assay kit according to the manufacturer's instructions.
Caption: Workflow for an acute oral lipid tolerance test.
Protocol 2: Chronic Dosing in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is designed to evaluate the long-term effects of a DGAT1 inhibitor on body weight, food intake, and metabolic parameters in obese mice.
Materials:
-
DGAT1 inhibitor of choice (e.g., T-863)
-
Vehicle
-
Male C57BL/6 mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Metabolic cages (for food intake monitoring)
-
Scale for body weight measurement
-
Blood collection supplies
-
Equipment for glucose and insulin measurement
-
Tissue collection and storage supplies
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for 8-10 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
Inhibitor Preparation: Prepare the DGAT1 inhibitor in the appropriate vehicle.
-
Chronic Dosing: Administer the DGAT1 inhibitor or vehicle daily via oral gavage for a specified period (e.g., 15 days).[6] The dosing regimen may vary (e.g., once or twice daily).[6]
-
Monitoring:
-
Metabolic Assessments (at the end of the study):
-
Fasting Blood Glucose and Insulin: Collect blood after an overnight fast to measure glucose and insulin levels.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT to assess glucose homeostasis.[6]
-
-
Tissue Collection: At the end of the study, euthanize the mice and collect blood and tissues (e.g., liver, adipose tissue) for further analysis (e.g., triglyceride content, gene expression).[10][11]
Caption: Workflow for a chronic DGAT1 inhibitor study in DIO mice.
Conclusion
The selective DGAT1 inhibitors A-922500, PF-04620110, and T-863 have demonstrated significant efficacy in various in vivo models of metabolic disease. The provided protocols offer a foundation for researchers to design and execute robust preclinical studies to further investigate the therapeutic potential of DGAT1 inhibition. Careful consideration of the experimental design, including the choice of inhibitor, animal model, and relevant endpoints, is crucial for obtaining meaningful and reproducible results.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. DGAT1 - Wikipedia [en.wikipedia.org]
- 3. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of age and diet on triglyceride metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Mouse Adipose Tissue Collection and Processing for RNA Analysis [jove.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Lentiviral shRNA Knockdown of DGAT1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis. Its role in various metabolic diseases and cancer has made it an attractive target for therapeutic intervention. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful tool for studying the function of genes like DGAT1 by enabling stable, long-term suppression of gene expression in a wide range of cell types. These application notes provide a comprehensive guide to performing DGAT1 knockdown in cell culture, from lentivirus production to the analysis of downstream cellular phenotypes.
Data Presentation
Successful knockdown of DGAT1 is expected to decrease intracellular triglyceride stores and reduce the number and/or size of lipid droplets. The following tables summarize representative quantitative data from studies involving DGAT1 knockdown or inhibition.
Table 1: Effect of DGAT1 Knockdown on mRNA Levels and Triglyceride Content
| Cell Line | Method | DGAT1 Knockdown Efficiency (mRNA) | Change in Triglyceride Content | Reference |
| Bovine Mammary Epithelial Cells | shRNA | ~41.6% reduction | Significant decrease | [1] |
| Mouse Heart (in vivo) | Knockout | ~70-80% reduction | No significant change (basal) |
Table 2: Effect of DGAT1 Inhibition on Triglyceride Synthesis
| Cell Line | Inhibitor | Effect on DGAT Activity | Effect on Triglyceride Synthesis | Reference |
| HepG2 | DGAT1 Inhibitor (iA, iB) | Significant inhibition | Significant decrease in cellular and secreted triglycerides |
Experimental Protocols
Lentiviral shRNA Vector Preparation
This protocol describes the production of lentiviral particles carrying an shRNA targeting DGAT1 in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral transfer plasmid with DGAT1 shRNA insert
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Opti-MEM
-
0.45 µm syringe filter
-
Sterile centrifuge tubes
Protocol:
-
Day 1: Seed HEK293T Cells:
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection:
-
In a sterile tube, prepare the DNA mixture in Opti-MEM:
-
10 µg of DGAT1 shRNA transfer plasmid
-
7.5 µg of psPAX2 packaging plasmid
-
2.5 µg of pMD2.G envelope plasmid
-
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Day 3: Change Medium:
-
After 12-16 hours, carefully remove the medium containing the transfection complex and replace it with fresh, pre-warmed DMEM with 10% FBS.
-
-
Day 4 & 5: Harvest Viral Supernatant:
-
At 48 hours and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cellular debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.
-
Lentiviral Transduction of Target Cells (e.g., HepG2)
This protocol describes the transduction of a target cell line, such as HepG2, with the harvested lentiviral particles.
Materials:
-
Target cells (e.g., HepG2)
-
Complete growth medium for the target cells
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (hexadimethrine bromide)
-
Puromycin (if the lentiviral vector contains a puromycin resistance gene)
Protocol:
-
Day 1: Seed Target Cells:
-
Plate the target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
-
Day 2: Transduction:
-
Thaw the lentiviral supernatant on ice.
-
Prepare the transduction medium by adding the desired amount of viral supernatant and Polybrene (final concentration of 4-8 µg/mL) to the complete growth medium. The amount of virus to add (Multiplicity of Infection, MOI) should be optimized for each cell line.
-
Remove the medium from the target cells and replace it with the transduction medium.
-
Incubate the cells at 37°C in a CO2 incubator for 24 hours.
-
-
Day 3: Change Medium:
-
Remove the transduction medium and replace it with fresh, complete growth medium.
-
-
Day 4 onwards: Selection and Expansion (Optional):
-
If the lentiviral vector contains a selection marker like puromycin resistance, add the appropriate concentration of puromycin to the medium 48-72 hours post-transduction to select for successfully transduced cells.
-
Maintain the cells under selection until non-transduced control cells have died.
-
Expand the stable cell line for downstream experiments.
-
Validation of DGAT1 Knockdown
A. Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for human DGAT1 (and a housekeeping gene like GAPDH or ACTB)
-
Note: Primer sequences should be designed and validated according to standard molecular biology practices.
-
Protocol:
-
RNA Extraction: Extract total RNA from both the DGAT1 shRNA-transduced cells and control (e.g., non-transduced or scrambled shRNA-transduced) cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for DGAT1 and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of DGAT1 mRNA in the knockdown cells compared to the control cells.
-
B. Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DGAT1
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the DGAT1 knockdown and control cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-DGAT1 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Functional Assays
A. Oil Red O Staining for Lipid Droplets
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O stock solution (e.g., 0.5% in isopropanol)
-
Oil Red O working solution (e.g., 60% Oil Red O stock in distilled water)
-
Hematoxylin (for counterstaining nuclei)
-
Microscope
Protocol:
-
Cell Culture: Grow DGAT1 knockdown and control cells on coverslips in a multi-well plate.
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 20-30 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Staining:
-
Incubate the cells with the Oil Red O working solution for 15-30 minutes at room temperature.
-
Wash the cells with distilled water.
-
(Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Wash with distilled water.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the lipid droplets (stained red) under a light microscope.
B. Cellular Triglyceride Quantification
Materials:
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Microplate reader
Protocol:
-
Cell Lysis: Harvest DGAT1 knockdown and control cells and lyse them according to the instructions of the triglyceride quantification kit.
-
Assay:
-
Perform the triglyceride assay on the cell lysates following the kit's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the triglyceride concentration.
-
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Quantification: Calculate the triglyceride concentration in the samples based on a standard curve generated with known concentrations of a triglyceride standard. Normalize the triglyceride content to the total protein concentration of the cell lysate.
Visualizations
Caption: Experimental workflow for DGAT1 knockdown.
Caption: DGAT1 signaling pathway in triglyceride synthesis.
References
Quantitative PCR Primers for Human DGAT1 and DGAT2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase (DGAT) enzymes, specifically DGAT1 and DGAT2, are pivotal in the final step of triglyceride (TG) synthesis. They catalyze the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG. While both enzymes perform the same catalytic function, they are encoded by different genes, share no sequence homology, and possess distinct biochemical and physiological roles. DGAT1 is expressed in various tissues, including the intestine, adipose tissue, and mammary glands, playing a crucial role in dietary fat absorption and chylomicron synthesis. DGAT2 is the predominant isoform in the liver and is essential for hepatic TG synthesis and secretion of very-low-density lipoproteins (VLDL). The distinct roles of DGAT1 and DGAT2 in lipid metabolism make them attractive therapeutic targets for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
This document provides detailed application notes, validated quantitative PCR (qPCR) primer information for human DGAT1 and DGAT2, and a comprehensive experimental protocol for their gene expression analysis using SYBR Green-based qPCR.
Data Presentation: Quantitative PCR Primers
The following tables summarize validated qPCR primer sequences for human DGAT1 and DGAT2, suitable for SYBR Green-based detection. These primers have been sourced from peer-reviewed literature and reputable commercial suppliers to ensure reliability and reproducibility.
Table 1: Human DGAT1 qPCR Primers
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) | Source |
| DGAT1 | AGAGGTGTTGGGAGGATCTG | GTCTGAGTGGGTGGCAGGT | Not Specified | [1] |
Table 2: Human DGAT2 qPCR Primers
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) | Source |
| DGAT2 | GCTACAGGTCATCTCAGTGCTC | GTGAAGTAGAGCACAGCGATGAG | Not Specified | OriGene Technologies |
Signaling Pathway
DGAT1 and DGAT2 are integral to the triglyceride synthesis pathway, which is a central process in cellular lipid metabolism. Their activities are influenced by substrate availability and hormonal signals. The following diagram illustrates the core triglyceride synthesis pathway and the positioning of DGAT1 and DGAT2.
Caption: Triglyceride synthesis pathway highlighting the roles of DGAT1 and DGAT2.
Experimental Protocols
This section provides a detailed protocol for quantifying human DGAT1 and DGAT2 mRNA expression levels using a two-step SYBR Green-based qPCR assay.
Experimental Workflow
The overall workflow for the qPCR experiment is depicted below.
Caption: Standard workflow for a two-step quantitative PCR experiment.
Materials
-
RNA Isolation Kit: (e.g., TRIzol Reagent, RNeasy Mini Kit)
-
DNase I: RNase-free
-
Reverse Transcription Kit: (e.g., SuperScript IV Reverse Transcriptase, iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix: (e.g., PowerUp SYBR Green Master Mix, SsoAdvanced Universal SYBR Green Supermix)
-
Nuclease-free water
-
qPCR primers for human DGAT1, DGAT2, and a reference gene (e.g., GAPDH, ACTB, B2M)
-
qPCR-compatible plates and seals
-
Real-time PCR instrument
Protocol
Step 1: Total RNA Isolation and DNase Treatment
-
Isolate total RNA from human cells or tissues using a preferred RNA isolation kit according to the manufacturer's instructions.
-
To remove any contaminating genomic DNA, perform a DNase I treatment on the isolated RNA. This can be done either on-column during RNA purification or as a separate step after elution.
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios. An A260/280 ratio of ~2.0 is indicative of pure RNA. Further quality assessment can be performed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Step 2: cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit. A typical reaction setup is as follows:
| Component | Volume/Amount |
| Total RNA | 1 µg |
| Random Hexamers/Oligo(dT) primers | As per kit instructions |
| dNTPs | As per kit instructions |
| Reverse Transcriptase | As per kit instructions |
| Nuclease-free water | To final volume |
-
Incubate the reaction mixture according to the manufacturer's recommended thermal profile (e.g., priming, reverse transcription, and inactivation steps).
-
The resulting cDNA can be stored at -20°C until use.
Step 3: Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mixture. It is recommended to prepare a master mix for all reactions to minimize pipetting errors. The following is a typical reaction setup for a 20 µL reaction:
| Component | Volume | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| cDNA template (diluted) | 2 µL | ~10-100 ng |
| Nuclease-free water | 6.4 µL | - |
| Total Volume | 20 µL |
-
Aliquot the master mix into qPCR plate wells.
-
Add the appropriate cDNA template to each well. Include no-template controls (NTC) for each primer set to check for contamination.
-
Seal the qPCR plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing | 60°C | 30 sec | |
| Extension | 72°C | 30 sec | |
| Melt Curve Analysis | Instrument specific | - | 1 |
Step 4: Data Analysis
-
Analyze the qPCR data using the software provided with the instrument.
-
Set the baseline and threshold for Cq (quantification cycle) determination.
-
Perform a melt curve analysis to verify the specificity of the PCR product. A single peak indicates a specific amplicon.
-
Calculate the relative gene expression of DGAT1 and DGAT2 using the ΔΔCq method. This involves normalizing the Cq values of the target genes (DGAT1 and DGAT2) to a stable reference gene and then comparing the normalized expression to a control or reference sample.
Conclusion
The provided qPCR primers and protocols offer a robust framework for the quantitative analysis of human DGAT1 and DGAT2 gene expression. Accurate measurement of the differential expression of these two key enzymes in various physiological and pathological states is crucial for advancing our understanding of lipid metabolism and for the development of targeted therapies for metabolic disorders. It is recommended to validate the primer efficiency and specificity in your experimental system to ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols for the Isolation of DGAT-Containing Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the subcellular fractionation of membranes containing Diacylglycerol O-acyltransferase (DGAT), a key enzyme in triglyceride synthesis. The protocols are designed for researchers in academia and industry who are studying lipid metabolism and developing therapeutic agents targeting DGAT.
Introduction
Diacylglycerol O-acyltransferase (DGAT) catalyzes the final and committed step in the synthesis of triglycerides. In mammals, two isoforms, DGAT1 and DGAT2, have been identified. These enzymes are primarily localized to the endoplasmic reticulum (ER), with DGAT2 also found in close association with lipid droplets.[1][2] Accurate isolation of DGAT-containing membranes is crucial for studying the enzyme's activity, regulation, and its role in various metabolic diseases. This document provides detailed protocols for the isolation of microsomes (ER fragments) and lipid droplets, which are enriched in DGAT.
Data Presentation
Table 1: Representative Enrichment of DGAT in Subcellular Fractions
| Subcellular Fraction | Marker Enzyme | DGAT1 Enrichment (fold) | DGAT2 Enrichment (fold) |
| Homogenate | - | 1 | 1 |
| Cytosol | Lactate Dehydrogenase | 0.1 - 0.3 | 0.1 - 0.3 |
| Mitochondria | Cytochrome c oxidase | 0.2 - 0.5 | 0.5 - 1.5 |
| Microsomes (ER) | Glucose-6-phosphatase | 10 - 20 | 5 - 15 |
| Lipid Droplets | Perilipin | 1 - 3 | 15 - 30 |
Note: Enrichment values are representative and can vary depending on the cell type, physiological state, and the specific protocol used.
Table 2: Comparison of Key Parameters for Microsome and Lipid Droplet Isolation
| Parameter | Microsome Isolation | Lipid Droplet Isolation |
| Principle | Differential Centrifugation | Density Gradient Centrifugation |
| Starting Material | Tissues, Cultured Cells | Tissues, Cultured Cells |
| Key Reagents | Homogenization Buffer, High Salt Buffer | Sucrose Gradient Solutions |
| Major Equipment | Dounce Homogenizer, Ultracentrifuge | Dounce Homogenizer, Ultracentrifuge |
| Purity | Enriched in ER membranes | Highly enriched in lipid droplets |
| Yield | Moderate to High | Low to Moderate |
| Primary DGAT Isoform | DGAT1 | DGAT2 |
Signaling Pathway
The activity of DGAT enzymes is regulated by various signaling pathways that respond to the metabolic state of the cell. Insulin signaling, for instance, can influence DGAT expression and activity, thereby modulating triglyceride synthesis.
Caption: Insulin signaling pathway leading to increased DGAT expression and triglyceride synthesis.
Experimental Protocols
Protocol 1: Isolation of Microsomes (ER-enriched fraction)
This protocol describes the isolation of microsomes from mammalian tissues or cultured cells by differential centrifugation. Microsomes are vesicular fragments of the ER and are a rich source of DGAT1.
Materials and Reagents:
-
Homogenization Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitor cocktail.
-
High-Salt Wash Buffer: 0.5 M KCl, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Resuspension Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Dounce homogenizer with a tight-fitting pestle.
-
Refrigerated centrifuge and ultracentrifuge.
-
Bradford assay reagent for protein quantification.[3][4][5][6]
-
Antibodies for Western blot analysis (e.g., anti-DGAT1, anti-Calnexin for ER marker, anti-VDAC for mitochondrial marker, anti-GAPDH for cytosolic marker).
Procedure:
-
Tissue/Cell Preparation:
-
For tissues: Mince 1-2 grams of fresh or frozen tissue on ice.
-
For cultured cells: Harvest cells and wash twice with ice-cold PBS.
-
-
Homogenization:
-
Resuspend the tissue or cell pellet in 5-10 volumes of ice-cold Homogenization Buffer.
-
Homogenize using a Dounce homogenizer with 10-15 strokes on ice.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells (P1).
-
Transfer the supernatant (S1) to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria (P2).
-
Transfer the supernatant (S2) to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction (P3).
-
-
Washing the Microsomal Pellet:
-
Discard the supernatant (S3, cytosol).
-
Resuspend the microsomal pellet (P3) in High-Salt Wash Buffer to remove peripherally associated proteins.
-
Centrifuge again at 100,000 x g for 45 minutes at 4°C.
-
-
Final Microsomal Fraction:
-
Discard the supernatant.
-
Resuspend the final microsomal pellet in a minimal volume of Resuspension Buffer.
-
Determine the protein concentration using the Bradford assay.
-
Store the microsomal fraction at -80°C.
-
Quality Control:
-
Assess the enrichment of the microsomal fraction by Western blotting for marker proteins. A strong signal for Calnexin and a weak or absent signal for VDAC and GAPDH indicate a successful isolation.
Protocol 2: Isolation of Lipid Droplets
This protocol outlines the isolation of lipid droplets from cultured cells using density gradient centrifugation. Lipid droplets are highly enriched in DGAT2.
Materials and Reagents:
-
Homogenization Buffer: 20 mM Tricine (pH 7.8), 250 mM sucrose, and protease inhibitor cocktail.
-
Sucrose Solutions: 60%, 40%, 20%, and 5% (w/v) sucrose in 20 mM Tricine (pH 7.8).
-
Dounce homogenizer with a loose-fitting pestle.
-
Ultracentrifuge and swinging-bucket rotor.
-
Bradford assay reagent.
-
Antibodies for Western blot analysis (e.g., anti-DGAT2, anti-Perilipin for lipid droplet marker, anti-Calnexin for ER marker).
Procedure:
-
Cell Preparation:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
-
Homogenization:
-
Resuspend the cell pellet in 1 mL of ice-cold Homogenization Buffer.
-
Homogenize using a Dounce homogenizer with 20-30 strokes on ice.
-
-
Density Gradient Centrifugation:
-
Mix the homogenate with an equal volume of 60% sucrose solution to achieve a final concentration of 30% sucrose.
-
In an ultracentrifuge tube, carefully layer the following sucrose solutions from bottom to top: 2 mL of 40%, 2 mL of 20%, and 2 mL of 5%.
-
Carefully load the 30% sucrose-homogenate mixture at the bottom of the gradient.
-
Centrifuge at 150,000 x g for 2 hours at 4°C in a swinging-bucket rotor.
-
-
Lipid Droplet Collection:
-
Lipid droplets will float to the top of the gradient and appear as a white band at the interface of the 5% sucrose and the top of the tube.
-
Carefully collect the lipid droplet fraction using a pipette.
-
-
Protein Precipitation and Quantification:
-
Precipitate the proteins from the lipid droplet fraction using acetone or TCA.
-
Resuspend the protein pellet in a suitable buffer (e.g., containing SDS).
-
Determine the protein concentration using the Bradford assay.
-
Store the lipid droplet proteins at -80°C.
-
Quality Control:
-
Confirm the purity of the lipid droplet fraction by Western blotting. A strong signal for Perilipin and DGAT2 and a weak or absent signal for Calnexin should be observed.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying DGAT activity and localization following subcellular fractionation.
Caption: A generalized workflow for the isolation and analysis of DGAT-containing membranes.
References
Application Notes and Protocols: Using Radiolabeled Substrates for DGAT Assays
Introduction
Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme that catalyzes the final and rate-limiting step in the biosynthesis of triacylglycerols (TAGs).[1][2][3] It does so by esterifying a fatty acyl-CoA to the sn-3 position of 1,2-diacylglycerol.[4] Given the role of elevated TAG levels in metabolic diseases such as obesity and type 2 diabetes, DGAT has emerged as a significant therapeutic target for drug development professionals.[5][6]
Radiolabeled assays provide a sensitive and direct method for measuring DGAT activity. These assays typically involve the incubation of a biological sample (such as cell lysates or microsomal fractions) with a radiolabeled substrate, either a fatty acyl-CoA (e.g., [14C]oleoyl-CoA) or a diacylglycerol (e.g., [3H]diacylglycerol).[7][8] The incorporation of the radiolabel into the triacylglycerol product is then measured, usually following lipid extraction and separation by thin-layer chromatography (TLC).[7][9] This document provides detailed protocols and application notes for conducting radiolabeled DGAT assays.
Signaling Pathway: Triacylglycerol Synthesis
The synthesis of triacylglycerols is a multi-step process occurring primarily in the endoplasmic reticulum. DGAT enzymes (DGAT1 and DGAT2) are responsible for the final commitment step of this pathway. The following diagram illustrates the canonical Kennedy pathway for TAG synthesis.
Experimental Workflow: Radiolabeled DGAT Assay
The general workflow for a radiolabeled DGAT assay involves several key steps from sample preparation to data analysis. The following diagram outlines this process.
Experimental Protocols
Here are detailed protocols for performing in vitro DGAT assays using radiolabeled substrates.
Protocol 1: DGAT Activity Assay using [14C]Oleoyl-CoA
This protocol is adapted from methods used to measure DGAT activity in microsomal preparations or cell lysates.[5][8][9]
Materials:
-
Enzyme Source: Microsomal fraction or total cell lysate (e.g., from HEK293 cells overexpressing DGAT, 3T3-L1 adipocytes, or tissue homogenates).
-
Radiolabeled Substrate: [1-14C]Oleoyl-CoA (specific activity ~50-60 mCi/mmol).
-
Acyl Acceptor: 1,2-Diacylglycerol (DAG) or 1,2-Dioleoyl-sn-glycerol (DOG). Prepare a stock solution in acetone.
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Stop Solution: Chloroform:Methanol (2:1 or 3:1 v/v).
-
TLC Plates: Silica Gel 60 plates.
-
TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1 v/v/v).
-
Scintillation Fluid.
-
Fatty acid-free Bovine Serum Albumin (BSA).
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix. For a single 100 µL reaction, combine:
-
Reaction Buffer
-
1 mg/mL fatty acid-free BSA
-
200 µM 1,2-Diacylglycerol (added from acetone stock; the acetone will evaporate)
-
Enzyme source (e.g., 20-50 µg of microsomal protein)
-
Nuclease-free water to the desired volume.
-
-
Initiate Reaction: Add 25 µM [14C]Oleoyl-CoA (final concentration) to the reaction mix to start the reaction.
-
Incubation: Incubate the reaction tubes at 37°C for 5-10 minutes. The reaction time should be within the linear range of the assay.[5]
-
Stop Reaction: Terminate the reaction by adding 1.5 mL of chloroform:methanol (2:1). Add 0.5 mL of water to facilitate phase separation.
-
Lipid Extraction: Vortex the tubes vigorously and centrifuge at 1,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Isolate Lipids: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube. Dry the solvent under a stream of nitrogen.
-
TLC Separation: Resuspend the dried lipid extract in a small volume (~50 µL) of chloroform. Spot the sample onto a silica TLC plate along with a triacylglycerol standard.
-
Develop TLC: Place the TLC plate in a chromatography tank containing the hexane:diethyl ether:acetic acid solvent system and allow the solvent front to migrate near the top of the plate.
-
Visualize and Quantify: Remove the plate and allow it to air dry. Visualize the lipid spots using iodine vapor or by autoradiography. Scrape the silica area corresponding to the triacylglycerol band into a scintillation vial.
-
Scintillation Counting: Add scintillation fluid to the vial and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Presentation
Quantitative data from radiolabeled DGAT assays are crucial for comparing enzyme activity, evaluating inhibitor potency, and determining kinetic parameters.
Table 1: Example of DGAT Inhibition Data
This table presents hypothetical IC50 values for a small molecule inhibitor against DGAT1, as would be determined using a radiolabeled assay.
| Inhibitor | Target | Assay Source | Radiolabel | IC50 (nM) |
| Compound X | DGAT1 | Human DGAT1 Microsomes | [14C]Oleoyl-CoA | 16 |
| Compound X | DGAT1 | Adipose Tissue Microsomes | [14C]Oleoyl-CoA | 23 |
| Compound Y | DGAT1 | Human DGAT1 Microsomes | [14C]Oleoyl-CoA | 150 |
| Compound Y | DGAT1 | Adipose Tissue Microsomes | [14C]Oleoyl-CoA | 210 |
Data is illustrative, based on similar data presented for the inhibitor T863.[5]
Table 2: Substrate Specificity of a DGAT Enzyme
This table shows example data on the substrate preference of a DGAT enzyme for different fatty acyl-CoAs, measured by the amount of TAG produced.
| Acyl-CoA Substrate (5 µM) | Diacylglycerol Acceptor | TAG Formed (pmol/min/mg) |
| [14C]Palmitoyl-CoA (16:0) | sn-1,2-DAG (18:1/16:0) | 120 ± 15 |
| [14C]Oleoyl-CoA (18:1) | sn-1,2-DAG (18:1/16:0) | 350 ± 25 |
| [14C]Linoleoyl-CoA (18:2) | sn-1,2-DAG (18:1/16:0) | 280 ± 20 |
| [14C]Stearoyl-CoA (18:0) | sn-1,2-DAG (18:1/16:0) | 95 ± 10 |
Data is illustrative, based on principles of substrate specificity assays.[3]
Application Notes
1. Screening for DGAT Inhibitors: Radiolabeled DGAT assays are highly suitable for screening small molecule libraries to identify potential inhibitors.[5] By measuring the reduction in radiolabeled TAG formation in the presence of test compounds, researchers can determine the potency (e.g., IC50) of inhibitors. This is critical in the early stages of drug discovery for metabolic diseases.
2. Characterizing Enzyme Kinetics: These assays can be used to determine key kinetic parameters of DGAT enzymes, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the substrates diacylglycerol and acyl-CoA. For example, by varying the concentration of [14C]oleoyl-CoA while keeping the diacylglycerol concentration saturated, one can determine the Km and Vmax for the acyl-CoA substrate.
3. Investigating Substrate Specificity: DGAT enzymes can exhibit preferences for certain fatty acyl-CoA species. By using a variety of radiolabeled fatty acyl-CoAs (e.g., palmitoyl-CoA, oleoyl-CoA, linoleoyl-CoA), researchers can characterize the substrate specificity of a particular DGAT isoform or a DGAT from a specific biological source.[3]
4. Studying DGAT Function in Different Tissues and Disease Models: The assay can be used to compare DGAT activity in tissues or cells from different physiological or pathological states (e.g., lean vs. obese, normal vs. diabetic). For instance, studies have shown that DGAT expression and activity are altered during adipocyte differentiation.[7] This allows for a deeper understanding of the role of DGAT in disease progression.
5. Alternatives to Radioactivity: While sensitive, radiolabeled assays involve handling radioactive materials. Alternative methods have been developed, including fluorescence-based assays using NBD-palmitoyl CoA and GC/MS-based methods.[1][2][7][10] The choice of assay depends on the specific application, required throughput, and available equipment. However, radiolabeled assays remain a gold standard for direct and sensitive measurement of enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel assay of DGAT activity based on high temperature GC/MS of triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Characterization of Soybean Diacylglycerol Acyltransferase 3 in Yeast and Soybean [frontiersin.org]
- 4. aocs.org [aocs.org]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A distinct DGAT with sn-3 acetyltransferase activity that synthesizes unusual, reduced-viscosity oils in Euonymus and transgenic seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. | Sigma-Aldrich [sigmaaldrich.com]
High-Throughput Screening for Novel DGAT Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol O-acyltransferase (DGAT) enzymes, which catalyze the final and committed step in triglyceride synthesis, are critical targets in the development of therapeutics for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). High-throughput screening (HTS) plays a pivotal role in identifying novel DGAT inhibitors from large compound libraries. This document provides detailed application notes and protocols for various HTS assays designed to measure DGAT activity, including fluorescence-based, radioactive, and luminescence-based methods. Furthermore, it outlines a comprehensive workflow for hit identification and validation, and presents quantitative data on the performance of known DGAT inhibitors and different assay platforms.
Introduction to DGAT as a Therapeutic Target
Diacylglycerol O-acyltransferase (DGAT) is a key enzyme in the metabolic pathway of triglyceride synthesis.[1] It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[2] In mammals, two DGAT enzymes, DGAT1 and DGAT2, have been identified.[2] Although they catalyze the same reaction, they share no sequence homology.[2] DGAT1 is primarily located in the absorptive enterocytes of the small intestine, where it is crucial for the reassembly of triglycerides for absorption.[2] DGAT2 is predominantly found in the liver, adipose tissue, and skin.[2] The inhibition of DGAT1 is a promising approach for treating obesity, while targeting DGAT2 is being explored for conditions like NAFLD.[3][4]
The DGAT Signaling Pathway
The synthesis of triglycerides is a multi-step process, with the final step being regulated by DGAT enzymes. The pathway begins with glycerol-3-phosphate, which undergoes sequential acylation to form lysophosphatidic acid and then phosphatidic acid. Phosphatidic acid is then dephosphorylated to produce diacylglycerol, the substrate for DGAT. DGAT1 and DGAT2 then catalyze the final acylation of diacylglycerol to form triglycerides. These triglycerides can be stored in lipid droplets or, in the case of the liver, be incorporated into very-low-density lipoproteins (VLDL) for secretion.
Figure 1: Simplified DGAT Signaling Pathway.
High-Throughput Screening Assays for DGAT Inhibitors
A variety of HTS assays have been developed to identify inhibitors of DGAT enzymes. The choice of assay depends on factors such as throughput requirements, cost, and the specific research question.
Fluorescence-Based Assays
Fluorescence-based assays are well-suited for HTS due to their high sensitivity and homogeneous format. A common approach involves detecting the release of Coenzyme A (CoA) from the acyl-CoA substrate during the DGAT reaction.
Protocol: Fluorescence-Based DGAT1 HTS Assay
This protocol is adapted for a 384-well format.
Materials:
-
Human DGAT1 microsomes
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
Oleoyl-CoA
-
Tris-HCl buffer (pH 7.4)
-
Triton X-100
-
Sodium Dodecyl Sulfate (SDS)
-
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
Procedure:
-
Compound Plating: Add 250 nL of test compounds dissolved in DMSO to the wells of a 384-well plate. For controls, add DMSO alone (high control) or a known DGAT1 inhibitor (low control).
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Substrate Mix: Prepare a solution containing 200 µM 1,2-DOG and 100 µM oleoyl-CoA in Assay Buffer with 1% Triton X-100.
-
-
Enzyme Addition: Add 12.5 µL of DGAT1 microsomes (0.1–2 µg of total protein) in Assay Buffer to each well.
-
Reaction Initiation: Add 12.5 µL of the Substrate Mix to each well to start the reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2.5 µL of 1% SDS solution to each well (final concentration 0.1%). Incubate for an additional 30 minutes.
-
Signal Development: Add 2.5 µL of 1 mM CPM solution to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Detection: Measure the fluorescence intensity using a plate reader with excitation at 355 nm and emission at 460 nm.[5]
Radioactive Assays
Radioactive assays are highly sensitive and provide a direct measure of enzyme activity by tracking the incorporation of a radiolabeled substrate into the product.
Protocol: Radioactive DGAT2 Assay
Materials:
-
Human DGAT2-overexpressing Sf-9 cell membranes
-
sn-1,2-diacylglycerol
-
[1-14C]oleoyl-CoA
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Stop Solution (isopropanol:heptane:water, 80:20:2 v/v/v)
-
Heptane
-
Alkaline ethanol solution (ethanol:0.5 N NaOH:water, 50:10:40 v/v/v)
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Compound Plating: Add test compounds in DMSO to the wells of a 96-well plate.
-
Reaction Mix Preparation: Prepare a reaction mixture containing 175 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 200 µM sn-1,2-diacylglycerol, 20 µM [1-14C]oleoyl-CoA (specific activity 5.5 µCi/µmol), and 2 mg/mL BSA.
-
Enzyme Addition: Add 32 µg of DGAT2-containing membrane protein to each well.
-
Incubation: Incubate the plate at 37°C for 20 minutes.[6]
-
Reaction Termination and Extraction:
-
Detection:
-
Evaporate the heptane.
-
Resuspend the lipid residue in scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Luminescence-Based Assays
Luminescence-based assays offer high sensitivity and a wide dynamic range, often with lower background signals compared to fluorescence assays. These assays can be designed to measure ATP consumption or the production of a reaction byproduct that is coupled to a luciferase-luciferin system.
Protocol: Conceptual Luminescence-Based DGAT Assay
This is a conceptual protocol as detailed HTS protocols for DGAT using luminescence are less commonly published. The principle involves coupling the production of CoA to a series of enzymatic reactions that result in the production of light.
Materials:
-
DGAT enzyme and substrates (as in other assays)
-
ATP sulfurylase
-
Adenosine 5'-phosphosulfate (APS)
-
Firefly luciferase
-
D-Luciferin
-
Coenzyme A-dependent enzyme (e.g., acetyl-CoA synthetase)
-
Acetate
Procedure:
-
DGAT Reaction: Perform the DGAT reaction as described in other protocols to generate CoA.
-
CoA Conversion: In a coupled reaction, acetyl-CoA synthetase would use CoA, acetate, and ATP to produce acetyl-CoA, AMP, and pyrophosphate (PPi).
-
PPi Detection: The generated PPi is then used by ATP sulfurylase to convert APS into ATP.
-
Luminescence Detection: The newly formed ATP is used by firefly luciferase to catalyze the oxidation of luciferin, resulting in the emission of light.
-
Measurement: The luminescent signal is measured using a luminometer. The amount of light produced is proportional to the amount of CoA generated in the initial DGAT reaction.
Data Presentation and Analysis
Quantitative Data for Known DGAT Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known DGAT inhibitors.
| Compound Name | Target | IC50 (nM) | Assay Type | Reference |
| T863 | Human DGAT1 | ~50 | Fluorescence (CPM) | [5] |
| A 922500 | Human DGAT1 | 7 | Not Specified | [7] |
| A 922500 | Mouse DGAT1 | 24 | Not Specified | [7] |
| PF-06424439 | Human DGAT2 | 14 | Not Specified | [7][8] |
| Compound 16 | Human DGAT2 | ~2 | LC/MS | [9] |
| Xanthohumol | Human DGAT1 & DGAT2 | 40,000 | Not Specified | [8] |
Assay Performance Metrics
The quality and reliability of an HTS assay are assessed using statistical parameters such as the Z'-factor and the Signal-to-Background (S/B) ratio.
-
Z'-factor: A measure of the statistical effect size of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the uninhibited reaction (high control) to the signal from the fully inhibited reaction or background (low control). A higher S/B ratio indicates a more robust assay.
| Assay Type | Target | Z'-factor | S/B Ratio | Reference |
| LC/MS | DGAT2 | 0.75 | >7 | [9] |
| Fluorescence (CPM) | DGAT2 | <0.5 (Implied) | ~2 | [9] |
Hit Validation Workflow
A critical phase of any HTS campaign is the validation of primary hits to eliminate false positives and prioritize compounds for further development.
Figure 2: General Hit Validation Workflow.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-test primary hits in a dose-response format to confirm their activity and determine their potency (IC50).
-
Orthogonal Assays: Confirm the activity of hits using a different assay technology to rule out artifacts specific to the primary assay format. For example, hits from a fluorescence-based assay can be confirmed using a radioactive assay.
-
Counter-Screens: Perform assays to identify compounds that interfere with the assay technology itself (e.g., fluorescent compounds, luciferase inhibitors).
-
Selectivity Assays: Determine the selectivity of the inhibitors against related enzymes (e.g., DGAT1 vs. DGAT2) to understand their mechanism of action and potential off-target effects.
-
Cellular Assays: Evaluate the activity of confirmed inhibitors in a cellular context to assess cell permeability, target engagement, and efficacy in a more physiologically relevant system. A cellular DGAT assay can be performed by treating cells with the inhibitor and measuring the incorporation of [14C]oleic acid into triglycerides.[5]
Conclusion
The selection of an appropriate HTS assay and a robust hit validation cascade are crucial for the successful identification of novel and potent DGAT inhibitors. This document provides the foundational knowledge and detailed protocols for researchers to establish and conduct high-throughput screening campaigns targeting DGAT enzymes. The provided data on known inhibitors and assay performance metrics can serve as valuable benchmarks for these efforts. The continued discovery and development of selective DGAT inhibitors hold significant promise for the treatment of a range of metabolic disorders.
References
- 1. apexbt.com [apexbt.com]
- 2. Diglyceride acyltransferase - Wikipedia [en.wikipedia.org]
- 3. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Validation of a Selective Small Molecule Inhibitor Targeting the Diacylglycerol Acyltransferase 2 Activity [jstage.jst.go.jp]
- 7. Acyltransferase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of DGAT2 in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of Diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes. DGAT2 is a key enzyme in triglyceride synthesis and a therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1][2][3] Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of DGAT2, providing critical insights into its physiological and pathological roles.
Principle of the Method: Immunofluorescence utilizes specific antibodies to detect the target protein (DGAT2) within cells. A primary antibody binds to DGAT2, and a secondary antibody, conjugated to a fluorescent dye, binds to the primary antibody. This results in a fluorescent signal at the location of the target protein, which can be visualized using a fluorescence microscope.
Quantitative Data Summary
The following tables summarize quantitative data on DGAT2 expression and its impact on hepatocyte metabolism from various studies.
Table 1: Impact of DGAT2 Modulation on Hepatic Triglyceride (TG) Content
| Experimental Model | Condition | Change in Hepatic TG Content | Reference |
| Mice fed a fructose, saturated fat, and cholesterol (FPC) diet | Hepatocyte-specific Dgat2 knockout | ~70% reduction | [1] |
| HepG2 cells | DGAT2 siRNA transfection | Significant decrease | [4] |
| HepG2 cells | Inhibition of MEK/ERK1/2 activation (U0126) | Increased intracellular TG | [4] |
| Human hepatoma (Huh7) cells | Incubation with oleic acid and DGAT1/DGAT2 inhibitors | Prevention of TG accretion | [5] |
Table 2: Regulation of DGAT2 Expression in Hepatocytes
| Cell Line | Treatment | Change in DGAT2 mRNA Expression | Reference |
| HepG2 cells | High glucose (25 mM) | Increased | [2] |
| HepG2 cells | Epidermal Growth Factor (EGF) | Decreased | [4] |
| HepG2 cells | MEK/ERK1/2 pathway inhibitors | Increased | [6] |
| Huh7 cells | Oleic acid with DGAT1 or DGAT2 inhibitors | No significant change | [5] |
Experimental Protocols
I. Hepatocyte Culture and Treatment
This protocol is a general guideline and may need optimization for specific primary hepatocytes or cell lines (e.g., HepG2, Huh7).
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture plates or coverslips
-
Phosphate-buffered saline (PBS)
-
Treatments of interest (e.g., oleic acid, glucose, inhibitors)
Procedure:
-
Seed hepatocytes onto glass coverslips in a 24-well plate at an appropriate density to reach 70-80% confluency at the time of staining.
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Once the desired confluency is reached, treat the cells with the compounds of interest for the specified duration. For example, to induce lipid droplet formation, incubate with 0.5 mM oleate for 12-24 hours.[7]
-
Wash the cells twice with PBS before proceeding to fixation.
II. Immunofluorescence Staining of DGAT2
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS with 0.1% Tween-20 (PBST)
-
Primary antibody: Rabbit anti-DGAT2 polyclonal antibody (e.g., Proteintech 17100-1-AP, Novus Biologicals NBP3-05769) or other validated antibody.[8][9]
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Lipid droplet stain (optional): BODIPY 493/503
-
Antifade mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-DGAT2 antibody in the blocking buffer according to the manufacturer's recommendations (e.g., 1:200 to 1:1000). Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Counterstaining (Optional):
-
For nuclear staining, incubate with DAPI solution for 5 minutes.
-
For lipid droplet staining, incubate with BODIPY 493/503 solution.[7]
-
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. DGAT2 is expected to localize to the endoplasmic reticulum (ER) and around lipid droplets.[1][7]
Visualizations
Caption: Workflow for DGAT2 immunofluorescence staining in hepatocytes.
Caption: Simplified signaling pathways regulating DGAT2 in hepatocytes.
References
- 1. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement and mechanism of DGAT2 upregulation in the pathogenesis of alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Involvement and mechanism of DGAT2 upregulation in the pathogenesis of alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DGAT2 Antibody - BSA Free (NBP3-05769): Novus Biologicals [novusbio.com]
- 9. DGAT2 antibody (17100-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Co-immunoprecipitation to Identify DGAT Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase (DGAT) enzymes catalyze the final and rate-limiting step in triglyceride synthesis. The two major isoforms, DGAT1 and DGAT2, play crucial roles in lipid metabolism and are implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Understanding the protein-protein interaction networks of DGATs is essential for elucidating their regulatory mechanisms and identifying novel therapeutic targets. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry is a powerful technique to identify and characterize proteins that interact with DGAT in a cellular context.
This document provides detailed application notes and protocols for performing Co-IP to identify DGAT interacting proteins. It is intended for researchers, scientists, and drug development professionals seeking to investigate the DGAT interactome.
Data Presentation: Identified DGAT Interacting Proteins
Co-immunoprecipitation followed by mass spectrometry has identified several key interacting partners for DGAT enzymes. These interactions shed light on the functional regulation and cellular localization of DGATs. The following tables summarize quantitative data for some of the identified interacting proteins.
Table 1: DGAT1 Interacting Proteins
| Interacting Protein | Gene Symbol | Function | Organism/Cell Line | Interaction Score (STRING DB) | Evidence |
| Diacylglycerol O-acyltransferase 2 | DGAT2 | Triglyceride synthesis | Human | 0.999 | Co-expression, Textmining |
| Monoacylglycerol O-acyltransferase 1 | MOGAT1 | Diacylglycerol synthesis | Human | 0.989 | Co-expression, Textmining |
| Monoacylglycerol O-acyltransferase 2 | MOGAT2 | Diacylglycerol synthesis | Human | 0.988 | Co-expression, Textmining |
| Phosphatidate phosphatase LPIN1 | LPIN1 | Diacylglycerol synthesis | Human | 0.905 | Co-expression |
| 1-acylglycerol-3-phosphate O-acyltransferase 2 | AGPAT2 | Lysophosphatidic acid acylation | Human | 0.852 | Co-expression |
Data sourced from the STRING database, which curates interaction information from various sources including experimental data, computational predictions, and text mining.
Table 2: DGAT2 Interacting Proteins
| Interacting Protein | Gene Symbol | Function | Organism/Cell Line | Interaction Score (STRING DB) | Evidence |
| Calnexin | CANX | Protein folding and quality control | Human, Mouse | 0.999 | Experiments, Textmining |
| Monoacylglycerol O-acyltransferase 2 | MGAT2 | Diacylglycerol synthesis | Human | 0.998 | Experiments, Co-expression |
| Fatty acid transport protein 1 | SLC27A1 (FATP1) | Fatty acid transport and activation | Human, Mouse | 0.989 | Experiments, Textmining |
| Stearoyl-CoA desaturase | SCD | Fatty acid desaturation | Human, Mouse | 0.965 | Experiments, Textmining |
| Diacylglycerol O-acyltransferase 1 | DGAT1 | Triglyceride synthesis | Human | 0.999 | Co-expression, Textmining |
Data sourced from the STRING database and published experimental findings.[1][2]
Experimental Protocols
Protocol 1: Co-immunoprecipitation of DGAT and Interacting Proteins
This protocol is optimized for the immunoprecipitation of DGAT, a membrane-bound protein, and its interacting partners from cultured mammalian cells.
Materials:
-
Cultured mammalian cells expressing the DGAT protein of interest (endogenously or transiently transfected with a tagged version, e.g., FLAG-DGAT).
-
Phosphate-buffered saline (PBS), ice-cold.
-
CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS, Protease Inhibitor Cocktail (add fresh).
-
RIPA Lysis Buffer (for more stringent lysis): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail (add fresh).[3][4][5]
-
Antibody against DGAT or the epitope tag (e.g., anti-FLAG antibody).
-
Control IgG antibody (from the same species as the IP antibody).
-
Protein A/G magnetic beads or agarose beads.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% CHAPS.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Microcentrifuge.
-
End-over-end rotator.
Procedure:
-
Cell Lysis: a. Grow cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Lysis Buffer to the cells (e.g., 1 mL for a 10 cm dish). For membrane proteins like DGAT, a milder lysis buffer containing CHAPS is often preferred to preserve protein-protein interactions.[6][7][8][9] For initial experiments, RIPA buffer can also be tested.[3][4][5] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Pre-clearing the Lysate (Optional but Recommended): a. Add 20 µL of Protein A/G beads to the cell lysate. b. Incubate on an end-over-end rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the beads.
-
Immunoprecipitation: a. Add the primary antibody (anti-DGAT or anti-tag) to the pre-cleared lysate. As a negative control, add control IgG to a separate aliquot of the lysate. b. Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C. c. Add 30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture. d. Incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the wash step 3-4 times to remove non-specific binding proteins.
-
Elution: a. For Mass Spectrometry: i. After the final wash, resuspend the beads in 50 µL of Elution Buffer (e.g., 0.1 M Glycine-HCl). ii. Incubate for 10 minutes at room temperature with gentle agitation. iii. Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube. iv. Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer. b. For Western Blotting: i. After the final wash, resuspend the beads in 30-50 µL of 2x Laemmli sample buffer. ii. Boil the sample at 95-100°C for 5-10 minutes to elute and denature the proteins. iii. Pellet the beads, and the supernatant is ready for SDS-PAGE.
Protocol 2: In-gel Digestion and Sample Preparation for Mass Spectrometry
This protocol outlines the steps for preparing the co-immunoprecipitated protein sample for identification by mass spectrometry.
Materials:
-
Eluted protein sample from Co-IP.
-
SDS-PAGE gel.
-
Coomassie Brilliant Blue stain.
-
Destaining Solution: 50% methanol, 10% acetic acid.
-
Reduction Buffer: 10 mM DTT in 100 mM ammonium bicarbonate.
-
Alkylation Buffer: 55 mM iodoacetamide in 100 mM ammonium bicarbonate.
-
Digestion Buffer: 50 mM ammonium bicarbonate.
-
Trypsin (sequencing grade).
-
Extraction Buffer: 50% acetonitrile, 5% formic acid.
-
ZipTips or equivalent for peptide cleanup.
-
Mass spectrometer.
Procedure:
-
SDS-PAGE and Staining: a. Run the eluted protein sample on an SDS-PAGE gel. b. Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. c. Destain the gel until the background is clear.
-
Excision and In-gel Digestion: a. Carefully excise the protein bands of interest (and the corresponding regions in the control lane) using a clean scalpel. b. Cut the gel slices into small pieces (approximately 1 mm³). c. Destain the gel pieces with Destaining Solution until they are colorless. d. Dehydrate the gel pieces with acetonitrile. e. Reduce the proteins by incubating the gel pieces in Reduction Buffer at 56°C for 1 hour. f. Alkylate the proteins by incubating in Alkylation Buffer for 45 minutes at room temperature in the dark. g. Wash the gel pieces with Digestion Buffer and then dehydrate with acetonitrile. h. Rehydrate the gel pieces on ice with a solution of trypsin in Digestion Buffer. i. Incubate overnight at 37°C to allow for protein digestion.[10][11]
-
Peptide Extraction and Cleanup: a. Extract the peptides from the gel pieces by incubating with Extraction Buffer. b. Pool the extracts and dry them down in a vacuum centrifuge. c. Resuspend the peptides in a small volume of 0.1% formic acid. d. Desalt and concentrate the peptides using a ZipTip according to the manufacturer's instructions.
-
Mass Spectrometry Analysis: a. Analyze the cleaned peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.
Mandatory Visualization
Caption: Co-immunoprecipitation experimental workflow.
Caption: DGAT protein interaction network.
References
- 1. string-db.org [string-db.org]
- 2. string-db.org [string-db.org]
- 3. genscript.com [genscript.com]
- 4. fortislife.com [fortislife.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. fivephoton.com [fivephoton.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. agscientific.com [agscientific.com]
- 10. nccs.res.in [nccs.res.in]
- 11. UWPR [proteomicsresource.washington.edu]
Application of DGAT Inhibitors in Non-alcoholic Fatty Liver Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Diacylglycerol O-acyltransferase (DGAT) inhibitors in pre-clinical models of non-alcoholic fatty liver disease (NAFLD). It is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of DGAT inhibitors for this prevalent metabolic disorder.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is characterized by the excessive accumulation of fat in the liver (hepatic steatosis) and can progress to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Diacylglycerol O-acyltransferases (DGAT1 and DGAT2) are key enzymes that catalyze the final step in triglyceride synthesis. Their inhibition presents a promising therapeutic strategy to reduce hepatic steatosis and mitigate the progression of NAFLD. This document outlines the application of DGAT inhibitors in both in vivo and in vitro models of NAFLD, providing quantitative data on their efficacy and detailed experimental protocols.
Data Presentation: Efficacy of DGAT Inhibitors in Preclinical NAFLD Models
The following tables summarize the quantitative effects of various DGAT inhibitors in preclinical models of NAFLD.
Table 1: In Vivo Efficacy of DGAT Inhibitors in Rodent Models of NAFLD
| Inhibitor (Target) | Model | Dose & Duration | Body Weight Change | Liver Weight Change | Hepatic Triglyceride Reduction | Serum ALT/AST Reduction | Histological Improvement | Reference |
| PF-06427878 (DGAT2) | Western Diet-fed Rat | Not Specified | Not Specified | Not Specified | Significant Reduction | Not Specified | Not Specified | [1] |
| NASH Mouse Model | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Improved steatosis, ballooning, and fibrosis | [1] | |
| H128 (DGAT1) | db/db mice | 10 mg/kg/day (oral) for 4 weeks | Significant Reduction | Not Specified | Significant Reduction | Not Specified | Not Specified | |
| IONIS-DGAT2Rx (DGAT2 ASO) | High Fat Diet-fed Mice | Not Specified | Not Specified | Not Specified | Significant Reduction | Not Specified | Not Specified | |
| Pradigastat (DGAT1) | Phase II (Human NAFLD) | 10/20 mg/day for 24 weeks | Not Specified | Not Applicable | Significant reduction in liver fat | Not Specified | Not Specified | [2] |
| AZD7687 (DGAT1) | Phase I (Healthy Humans) | ≥5 mg single dose | Not Applicable | Not Applicable | >75% reduction in postprandial serum TG | Not Applicable | Not Applicable |
Note: Specific quantitative data from preclinical studies for some inhibitors were not available in the public domain. The table reflects the available information.
Table 2: In Vitro Efficacy of DGAT Inhibitors in a Hepatic Steatosis Model
| Inhibitor (Target) | Cell Line | Steatosis Induction | Inhibitor Concentration | Treatment Duration | Reduction in Lipid Accumulation | Reference |
| DGAT1 Inhibitor | HepG2 | 0.25 mM Oleic Acid + 0.2 mM 2-Monoacylglycerol | 5 µM | 5 hours | Significant reduction in radiolabeled oleic acid incorporation into triglycerides | [3] |
| Combined DGAT1, MGAT2, MGAT3 Inhibitors | HepG2 | 0.25 mM Oleic Acid + 0.2 mM 2-Monoacylglycerol | 5 µM (DGAT1i), 25 µM (MGAT2i), 50 µM (MGAT3i) | 5 hours | Greater reduction in triglyceride synthesis compared to DGAT1 inhibitor alone | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of DGAT2 Inhibition in Hepatocytes
General Experimental Workflow for In Vivo Testing of DGAT Inhibitors
Experimental Protocols
Protocol 1: Induction of NAFLD in Mice using a High-Fat Diet
This protocol describes a common method for inducing obesity, insulin resistance, and hepatic steatosis in mice, mimicking key features of human NAFLD.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-Fat Diet (HFD): e.g., 60 kcal% from fat
-
Standard Chow Diet (Control)
-
Animal caging with controlled environment (12h light/dark cycle, 22 ± 2°C)
-
Animal scale
Procedure:
-
Acclimate mice to the animal facility for at least one week with free access to standard chow and water.
-
Record the initial body weight of each mouse.
-
Divide the mice into two groups: a control group receiving the standard chow diet and an experimental group receiving the HFD.
-
Provide the respective diets and water ad libitum for a period of 8 to 16 weeks. The duration can be adjusted based on the desired severity of the NAFLD phenotype.
-
Monitor body weight and food intake weekly throughout the study.
-
At the end of the dietary intervention period, the mice are ready for the evaluation of DGAT inhibitors.
Protocol 2: In Vitro Model of Oleic Acid-Induced Hepatic Steatosis
This protocol details the induction of lipid accumulation in HepG2 cells, a human hepatoma cell line, to model hepatic steatosis in vitro.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Oleic acid
-
Sterile PBS
-
Oil Red O staining solution
-
Formalin (10%) or Paraformaldehyde (4%)
-
Isopropanol
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Preparation of Oleic Acid-BSA Complex: a. Prepare a 100 mM stock solution of oleic acid in 0.1 M NaOH by heating at 70°C. b. Prepare a 10% (w/v) BSA solution in sterile water and warm to 37°C. c. Add the oleic acid stock solution dropwise to the BSA solution while stirring to achieve the desired molar ratio (e.g., 5:1 oleic acid to BSA) and final concentration (e.g., 10 mM oleic acid). d. Sterilize the complex by passing it through a 0.22 µm filter.
-
Induction of Steatosis: a. Seed HepG2 cells in appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to reach 70-80% confluency. b. Serum-starve the cells for 12-24 hours in serum-free DMEM. c. Treat the cells with the oleic acid-BSA complex at a final concentration of 0.25-1.0 mM in serum-free DMEM for 24 hours. A vehicle control group should be treated with BSA solution alone.
-
Assessment of Lipid Accumulation (Oil Red O Staining): a. After treatment, wash the cells twice with cold PBS. b. Fix the cells with 10% formalin or 4% paraformaldehyde for 30 minutes. c. Wash the cells with water and then with 60% isopropanol. d. Stain the cells with freshly prepared Oil Red O working solution for 30-60 minutes at room temperature. e. Wash the cells with water until the water runs clear. f. For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 490-520 nm. g. For visualization, add PBS or glycerol to the wells and observe the lipid droplets under a microscope.
Protocol 3: Measurement of Hepatic Triglyceride Content
This protocol describes the quantification of triglycerides from liver tissue samples.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Isopropanol
-
Tissue homogenizer
-
Centrifuge
-
Commercial triglyceride quantification kit (colorimetric or fluorometric)
Procedure:
-
Weigh a piece of frozen liver tissue (~50-100 mg).
-
Add isopropanol to the tissue in a 1:10 (w/v) ratio (e.g., 100 mg of tissue in 1 ml of isopropanol).
-
Homogenize the tissue thoroughly using a tissue homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted lipids.
-
Use the supernatant to determine the triglyceride concentration according to the manufacturer's instructions of a commercial triglyceride quantification kit.
-
Normalize the triglyceride concentration to the initial weight of the liver tissue (e.g., mg of triglyceride per gram of liver tissue).
Protocol 4: Histological Analysis of Liver Sections
This protocol provides a general procedure for the histological assessment of NAFLD features in liver tissue.
Materials:
-
Liver tissue fixed in 10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Oil Red O stain (for frozen sections)
-
Masson's Trichrome stain (for fibrosis)
-
Microscope
Procedure:
-
Tissue Processing and Sectioning: a. Fix liver tissue in 10% neutral buffered formalin for 24-48 hours. b. Dehydrate the tissue through a series of graded ethanol solutions, clear in xylene, and embed in paraffin wax. c. For Oil Red O staining, embed fresh or frozen tissue in OCT compound and freeze. d. Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: a. H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue) and eosin to visualize the cytoplasm and extracellular matrix (pink). This stain is used to assess steatosis, inflammation, and hepatocyte ballooning. b. Oil Red O Staining: On frozen sections, this stain is used to visualize neutral lipids (triglycerides), which appear as red droplets. c. Masson's Trichrome Staining: This stain is used to visualize collagen fibers (blue), which is indicative of fibrosis. Nuclei are stained black, and cytoplasm is stained red.
-
Microscopic Evaluation and Scoring: a. Examine the stained slides under a light microscope. b. Score the histological features of NAFLD using a standardized scoring system, such as the NAFLD Activity Score (NAS) established by the NASH Clinical Research Network. The NAS evaluates:
- Steatosis: (0-3) based on the percentage of hepatocytes containing lipid droplets.
- Lobular Inflammation: (0-3) based on the number of inflammatory foci per 20x field.
- Hepatocyte Ballooning: (0-2) based on the presence and extent of ballooned hepatocytes. c. Score fibrosis stage (0-4) based on the location and extent of collagen deposition.
Protocol 5: Gene Expression Analysis by qRT-PCR
This protocol describes the analysis of the expression of key genes involved in lipogenesis, inflammation, and fibrosis in liver tissue.
Materials:
-
Frozen liver tissue (~20-30 mg)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
High-Capacity cDNA Reverse Transcription Kit
-
qPCR Master Mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., SREBP-1c, FASN, ACC1, DGAT1, DGAT2, TNF-α, IL-6, TGF-β, COL1A1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
RNA Extraction: a. Homogenize the frozen liver tissue in the lysis buffer provided with the RNA extraction kit. b. Follow the manufacturer's protocol to extract total RNA. c. Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking for RNA integrity (e.g., gel electrophoresis or Bioanalyzer).
-
cDNA Synthesis: a. Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR): a. Prepare the PCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and housekeeping genes. b. Perform the qRT-PCR using a real-time PCR system with appropriate cycling conditions. c. Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Conclusion
The protocols and data presented in this document provide a comprehensive resource for researchers investigating the therapeutic potential of DGAT inhibitors in the context of NAFLD. The use of standardized and well-characterized preclinical models, coupled with robust analytical methods, is crucial for obtaining reliable and translatable results that can inform the clinical development of these promising therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DGAT Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Diacylglycerol Acyltransferase (DGAT) enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for a DGAT enzyme assay?
A1: The optimal buffer and pH for a DGAT assay can vary depending on the specific DGAT isoform (DGAT1 vs. DGAT2) and the source of the enzyme (e.g., microsomal fractions, purified enzyme). However, common starting points are Tris-HCl or HEPES buffers in the pH range of 7.4 to 8.0.[1][2][3][4][5] It is recommended to perform a pH titration to determine the optimal pH for your specific experimental conditions.
Q2: Why is a detergent necessary in the DGAT assay buffer?
A2: DGAT is an integral membrane enzyme, and its substrates, diacylglycerol and fatty acyl-CoA, are lipids. A detergent, such as Triton X-100, is crucial for solubilizing the enzyme and the lipid substrates, making them accessible for the enzymatic reaction to occur in an aqueous environment.[1][5][6] Detergents also help to prevent the aggregation of the enzyme and substrates.[7][8]
Q3: What are the recommended starting concentrations for the substrates, diacylglycerol (DAG) and fatty acyl-CoA?
A3: Substrate concentrations should be optimized for your specific enzyme and assay conditions, ideally by performing substrate saturation experiments to determine the Michaelis constant (Km). However, commonly used concentration ranges are:
It is important to note that high concentrations of substrates can sometimes lead to substrate inhibition, so a concentration curve is highly recommended.
Q4: What is the ideal temperature for the DGAT enzyme assay?
A4: DGAT assays are typically performed at temperatures ranging from room temperature (approximately 22°C) to 37°C.[1][4][5] The optimal temperature can depend on the stability of the enzyme and the desired reaction rate. For initial experiments, 37°C is a common choice to mimic physiological conditions.[4][5]
Troubleshooting Guide
Problem 1: Low or No DGAT Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Suboptimal Buffer pH | Perform a pH titration curve using a range of pH values (e.g., 6.5-8.5) to identify the optimal pH for your enzyme. |
| Inactive Enzyme | Ensure proper storage of the enzyme preparation (e.g., -80°C) and avoid repeated freeze-thaw cycles. Test the activity of a fresh enzyme aliquot or a new batch. |
| Incorrect Substrate Concentration | Titrate the concentrations of both diacylglycerol and fatty acyl-CoA to determine the optimal concentrations. Ensure substrates are properly solubilized. |
| Inadequate Detergent Concentration | The concentration of the detergent is critical. If it's too low, the enzyme and substrates may not be properly solubilized. If it's too high, it can lead to enzyme denaturation.[7][8] Optimize the Triton X-100 concentration (a common starting point is 0.2% to 1%).[1][6] The addition of anionic phospholipids like phosphatidic acid or phosphatidylserine can sometimes enhance the activity of detergent-solubilized DGAT.[6] |
| Presence of Inhibitors | Ensure that none of the buffer components or reagents contain known DGAT inhibitors. For example, free Coenzyme A (CoA) can act as a product inhibitor.[3] |
Problem 2: High Background Signal or Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Substrate Instability or Precipitation | Ensure complete solubilization of lipid substrates. This can be achieved by preparing fresh substrate solutions and ensuring adequate detergent concentration. |
| Non-enzymatic Reaction | Run a control reaction without the enzyme to determine the extent of the non-enzymatic reaction. Subtract this background from your experimental values. |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper mixing of all reaction components. For small volumes, using a master mix can improve consistency. |
| Inconsistent Reaction Times | Use a multichannel pipette or a repeating pipette to start and stop the reactions at precise time intervals, especially for kinetic assays. |
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for DGAT Assays
| Parameter | Recommended Range/Value | References |
| Buffer | Tris-HCl or HEPES | [1][2][3][5] |
| pH | 7.4 - 8.0 | [1][2][3][4][5] |
| Detergent (Triton X-100) | 0.2% - 1% (v/v) | [1][6] |
| Magnesium Chloride (MgCl₂) | 5 mM - 25 mM | [2][4] |
| Bovine Serum Albumin (BSA) | 0.625 - 2.5 mg/mL | [2][4] |
| Temperature | 22°C - 37°C | [1][4][5] |
Table 2: Substrate Concentration Ranges
| Substrate | Typical Concentration Range | References |
| 1,2-Diacylglycerol (DAG) | 100 µM - 625 µM | [1][2][3] |
| Oleoyl-CoA | 10 µM - 312.5 µM | [1][3][4] |
| NBD-palmitoyl CoA | up to 50 µM | [9] |
Experimental Protocols
Protocol 1: Standard Radioactive DGAT Assay
This protocol is based on measuring the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol (TAG).
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the following components at their final concentrations:
-
Enzyme Addition: Add 10 µg of total cell lysate or microsomal protein to the reaction mixture.[4] For inhibitor studies, pre-incubate the enzyme with the inhibitor for 30 minutes before adding the substrates.[4]
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 1-20 minutes), ensuring the reaction is in the linear range.[4]
-
Stop Reaction: Terminate the reaction by adding 2:1 (v/v) chloroform:methanol.[4]
-
Lipid Extraction and Separation: Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Quantification: Visualize the TAG band (e.g., by autoradiography) and quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.
Protocol 2: Fluorescence-Based DGAT Assay
This protocol utilizes a fluorescently labeled fatty acyl-CoA substrate.[9]
-
Prepare Stock Solutions:
-
1 M Tris-HCl, pH 7.6
-
1 M MgCl₂
-
4 mM 1,2-dioleoyl-sn-glycerol (DOG) in acetone
-
12.5 mg/mL BSA
-
500 µM NBD-palmitoyl CoA in 20 mM Tris-HCl, pH 7.6
-
-
Prepare Reaction Mixture: In a glass test tube, prepare the reaction in a final volume of 200 µL with the appropriate final concentrations of the above components.
-
Enzyme Addition: Add 20-100 µg of protein sample (cell lysate or total membranes).[9]
-
Incubation: Incubate at the desired temperature for a set time (e.g., 0-20 minutes).[9]
-
Lipid Extraction and Separation: Extract the lipids and separate the NBD-labeled triacylglycerol (NBD-TG) product by TLC.
-
Quantification: Quantify the NBD-TG product using a molecular imager capable of fluorescence detection.[9]
Visualizations
Caption: General workflow for a DGAT enzyme assay.
Caption: Troubleshooting decision tree for low DGAT activity.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence That Diacylglycerol Acyltransferase 1 (DGAT1) Has Dual Membrane Topology in the Endoplasmic Reticulum of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Acyltransferase 1 Is Regulated by Its N-Terminal Domain in Response to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a novel DGAT1 missense mutation associated with congenital diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Activation of detergent-solubilized diacylglycerol acyltransferase by anionic phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DGAT Inhibitor Screening Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding in Diacylglycerol O-acyltransferase (DGAT) inhibitor screening assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding in DGAT inhibitor screening assays?
Non-specific binding in DGAT inhibitor screening assays can arise from several factors. A primary cause is the inherent properties of the test compounds themselves. Highly lipophilic molecules may exhibit a greater tendency to interact non-specifically with assay components, including the DGAT enzyme, through hydrophobic interactions. Additionally, compounds can form aggregates at higher concentrations, which can sequester the enzyme and lead to apparent inhibition that is not due to direct binding at the active site. Other sources of non-specific interactions include electrostatic interactions between charged compounds and the enzyme or other assay components. Pan-Assay Interference Compounds (PAINS) are a notorious class of molecules that contain substructures known to react non-specifically with multiple biological targets, often leading to false-positive results.[1][2]
Q2: My lead compound shows potent activity in the primary biochemical assay but is significantly less active or inactive in a cell-based assay. What could be the reason?
This discrepancy is a common issue often attributable to non-specific binding or other compound properties. Here are a few potential reasons:
-
Non-specific Inhibition in the Biochemical Assay: The compound may be a promiscuous inhibitor that interacts non-specifically with the purified DGAT enzyme in the biochemical assay.[3] This type of inhibition is often sensitive to the presence of detergents.
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach the intracellular DGAT enzyme in the cell-based assay.
-
Compound Efflux: The compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
Q3: How can I differentiate between a true DGAT inhibitor and a non-specific inhibitor?
Several experimental approaches can be used to distinguish between true and non-specific DGAT inhibitors:
-
Detergent Sensitivity Assay: Perform the biochemical assay in the presence and absence of a mild non-ionic detergent (e.g., 0.01% Triton X-100). The IC50 value of a non-specific inhibitor that acts through aggregation will often increase significantly in the presence of detergent, while the potency of a true inhibitor should remain relatively unchanged.[4][5][6]
-
Counter-Screening: Test the compound against an unrelated enzyme to check for promiscuous activity. A non-specific inhibitor is likely to show activity against multiple targets.[7]
-
Orthogonal Assays: Validate hits from the primary screen using a different assay format. For example, a hit from a fluorescence-based assay can be confirmed using an LC/MS-based assay that directly measures the product formation.
-
Structure-Activity Relationship (SAR) Analysis: For a series of related compounds, a true inhibitor will typically exhibit a clear SAR, where small changes in the chemical structure lead to predictable changes in potency. Non-specific inhibitors often lack a clear SAR.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to the DGAT enzyme.
Q4: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them in my screening hits?
PAINS are chemical structures that are known to interfere with various types of assays, leading to false-positive results.[1][2] They often contain reactive functional groups or properties that lead to non-specific interactions. Common classes of PAINS include rhodanines, quinones, and catechols.[1][2][8]
Identifying PAINS can be done through:
-
Computational Filtering: Using cheminformatics tools and predefined filters to flag compounds containing known PAINS substructures in your screening library before or after the primary screen.
-
Literature Review: Checking the published literature for reports of similar compounds or scaffolds being identified as promiscuous inhibitors.
It is important to note that not all compounds containing a PAINS substructure are non-specific inhibitors, but their identification should trigger further investigation.
Troubleshooting Guides
Problem 1: High background signal or poor Z'-factor in a fluorescence-based DGAT1 assay.
A high background signal or a low Z'-factor in a fluorescence-based assay (e.g., using a thio-reactive probe like CPM to detect CoASH release) can compromise the quality of your screening data.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Autofluorescence of test compounds | Pre-screen your compound library for autofluorescence at the excitation and emission wavelengths used in the assay. Compounds with significant intrinsic fluorescence should be flagged and their data interpreted with caution or re-tested in an orthogonal assay. |
| Reaction of compounds with the fluorescent probe | Run a control experiment where the test compounds are incubated with the fluorescent probe in the absence of the DGAT enzyme. Compounds that directly react with the probe will generate a false-positive signal. |
| Sub-optimal enzyme concentration | Titrate the DGAT1 enzyme to determine the optimal concentration that gives a robust signal-to-background ratio without depleting the substrate too quickly. |
| Insufficient mixing of assay components | Ensure proper mixing of all reagents in the microplate wells. Inadequate mixing can lead to variability in the reaction rate. |
| Contamination of reagents | Use high-purity reagents and ensure that buffers and solutions are freshly prepared to avoid microbial or chemical contamination that could interfere with the assay. |
Problem 2: Inconsistent IC50 values for a reference inhibitor.
Variability in the IC50 value of a known DGAT inhibitor can indicate issues with assay setup and execution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Substrate concentration relative to Km | Ensure that the substrate concentrations (diacylglycerol and acyl-CoA) are kept consistent across experiments and are ideally at or below their Michaelis-Menten constant (Km) values. IC50 values are sensitive to substrate concentration, especially for competitive inhibitors. |
| Incubation time | Use a consistent pre-incubation time for the enzyme and inhibitor before initiating the reaction. For time-dependent inhibitors, the IC50 will decrease with longer pre-incubation times. |
| Detergent concentration | If using detergents in the assay buffer, ensure the concentration is consistent. Variations in detergent concentration can affect enzyme activity and inhibitor potency. |
| DMSO concentration | Keep the final concentration of DMSO (or other solvent used to dissolve the compounds) constant across all wells, including controls. High concentrations of DMSO can inhibit enzyme activity. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to minimize errors in the dilution of compounds and the addition of reagents. |
Quantitative Data Summary
The following table summarizes the impact of assay conditions on the measured potency (IC50) of DGAT inhibitors. This data highlights the importance of considering assay parameters when evaluating potential inhibitors.
| Compound | DGAT Isoform | Assay Type | Condition | IC50 (nM) | Reference |
| T863 | DGAT1 | CPM Fluorescent | - | 49 | [9] |
| T863 | DGAT1 | TLC-based | - | 17 | [9] |
| Compound 122 | DGAT2 | Extraction-based | DGAT2-overexpressing membranes | 9,700 | |
| Compound 122 | DGAT1 | Extraction-based | DGAT1-overexpressing membranes | 91,800 | |
| Polyphenolic Compounds | DGAT1 | Cell-free | - | 667 - 8,600 | [10][11] |
| A-922500 (synthetic inhibitor) | DGAT1 | Cell-free | - | 39.9 | [10] |
Experimental Protocols
Protocol 1: Detergent Sensitivity Assay for Identifying Non-Specific Inhibitors
This protocol is designed to assess whether the inhibitory activity of a compound is dependent on the formation of aggregates.
Materials:
-
Purified DGAT1 or DGAT2 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Substrates (e.g., dioleoyl glycerol and oleoyl-CoA)
-
Test compound and reference inhibitor
-
Triton X-100 (or another suitable non-ionic detergent)
-
Detection reagents (e.g., CPM for fluorescence-based assays or reagents for LC/MS analysis)
-
Microplates
Procedure:
-
Prepare two sets of serial dilutions of the test compound and the reference inhibitor in the assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01% (v/v). The other set will not contain detergent.
-
Add the DGAT enzyme to all wells of the microplate, followed by the compound dilutions (with and without detergent).
-
Pre-incubate the enzyme and compounds for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrates.
-
Incubate for a period that ensures the reaction is in the linear range.
-
Stop the reaction and measure the enzyme activity using the appropriate detection method.
-
Calculate the IC50 values for the test compound and the reference inhibitor in the presence and absence of detergent.
Interpretation of Results:
-
A significant increase (typically >3-fold) in the IC50 value of the test compound in the presence of detergent suggests that it may be a non-specific inhibitor acting through aggregation.
-
The IC50 of the reference inhibitor should not be significantly affected by the presence of the detergent.
Protocol 2: Counter-Screening Against an Unrelated Enzyme
This protocol helps to identify promiscuous inhibitors that show activity against multiple, unrelated targets.
Materials:
-
Purified DGAT enzyme and a purified, unrelated enzyme (e.g., a protease or a kinase).
-
Assay buffer and substrates for both enzymes.
-
Test compound.
-
Detection reagents for both assays.
-
Microplates.
Procedure:
-
Perform a dose-response experiment for the test compound against the DGAT enzyme to determine its IC50 value.
-
Perform a parallel dose-response experiment for the same test compound against the unrelated enzyme using its specific assay protocol.
-
Calculate the IC50 value of the test compound against the unrelated enzyme.
Interpretation of Results:
-
If the test compound shows potent inhibition of both the DGAT enzyme and the unrelated enzyme, it is likely a promiscuous inhibitor.
-
A truly specific DGAT inhibitor should show little to no activity against the unrelated enzyme at the concentrations where it inhibits DGAT.
Visualizations
Caption: Simplified signaling pathway of triacylglycerol synthesis catalyzed by DGAT1 and DGAT2.
Caption: Experimental workflow for identifying non-specific DGAT inhibitors.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of detergent on "promiscuous" inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving DGAT2 Gene Knockdown Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Diacylglycerol O-acyltransferase 2 (DGAT2) gene knockdown experiments.
Troubleshooting Guides
This section addresses common issues encountered during DGAT2 knockdown experiments using siRNA and shRNA.
Low Knockdown Efficiency with siRNA
Q1: My siRNA targeting DGAT2 shows minimal or no reduction in mRNA levels. What are the possible causes and solutions?
A1: Low knockdown efficiency with siRNA can stem from several factors, from the siRNA molecule itself to the delivery process and subsequent analysis. Here’s a systematic approach to troubleshooting this issue:
-
siRNA Design and Quality:
-
Suboptimal Sequence: Not all siRNA sequences are equally effective. It is recommended to test multiple siRNA sequences targeting different regions of the DGAT2 mRNA.[1] Some vendors provide pre-validated siRNAs.
-
siRNA Integrity: Ensure that the siRNA was properly stored and handled to prevent degradation. Run an aliquot on a gel to check for integrity.
-
Chemical Modifications: For in vivo studies or to enhance stability, consider using chemically modified siRNAs. Modifications like 2'-O-methyl or 2'-fluoro can improve stability and potency.[1]
-
-
Transfection Efficiency:
-
Suboptimal Reagent: The choice of transfection reagent is critical, especially for difficult-to-transfect cells like primary hepatocytes.[2] Experiment with different lipid-based reagents (e.g., Lipofectamine™ RNAiMAX, INTERFERin®, HiPerFect®) or electroporation.
-
Incorrect Reagent-to-siRNA Ratio: Titrate the concentration of both the transfection reagent and the siRNA to find the optimal ratio for your specific cell line. High concentrations can be toxic.[3]
-
Cell Confluency: Transfect cells when they are in the exponential growth phase, typically at 60-80% confluency.[4]
-
-
Post-Transfection Issues:
Inconsistent Results with shRNA
Q2: I'm observing variable DGAT2 knockdown efficiency between experiments using lentiviral shRNA. How can I improve consistency?
A2: Inconsistent shRNA-mediated knockdown is often related to the viral vector, transduction process, or cell line stability.
-
shRNA Design:
-
Loop Sequence: The loop sequence of the shRNA can significantly impact its processing into functional siRNA. Optimizing the loop sequence can transform a weak shRNA into a potent one.[7][8]
-
Stem Length: While longer stems (e.g., 29-nt) have been suggested to be more potent in some contexts, shRNAs with a 19-nt stem and a 9-nt loop have been shown to be highly effective.[9]
-
-
Lentiviral Production and Titer:
-
Inconsistent Viral Titer: The titer of your lentiviral stock can vary between preparations. It is crucial to accurately titer each batch of virus before use.
-
Low Titer: Optimize your lentiviral packaging protocol. Use high-quality packaging plasmids and ensure the health of the packaging cell line (e.g., HEK293T).
-
-
Transduction and Selection:
-
Selection Marker: If using a selectable marker (e.g., puromycin), ensure you have determined the minimum effective concentration that kills non-transduced cells without affecting transduced cells. Inconsistent selection pressure can lead to variable knockdown levels in a mixed population.
-
Stable Clones: For long-term studies, it is best to isolate and expand single-cell clones and screen them for the desired level of stable DGAT2 knockdown.
Off-Target Effects and Cellular Health
Q3: My cells show signs of toxicity or unexpected phenotypic changes after DGAT2 knockdown. How can I address potential off-target effects?
A3: Off-target effects and cellular toxicity are significant concerns in RNAi experiments.
-
Minimizing Off-Target Effects:
-
Use Multiple siRNAs/shRNAs: Demonstrate that the observed phenotype is consistent across multiple, distinct siRNA or shRNA sequences targeting different regions of the DGAT2 gene.
-
Rescue Experiment: To confirm specificity, perform a rescue experiment by overexpressing a form of DGAT2 that is resistant to your siRNA/shRNA (e.g., by introducing silent mutations in the target sequence).
-
Low siRNA/shRNA Concentrations: Use the lowest concentration of siRNA or the lowest MOI of shRNA that achieves effective knockdown to minimize off-target effects.
-
Control Experiments: Always include a non-targeting (scrambled) siRNA/shRNA control to account for effects related to the delivery method and the RNAi machinery.
-
-
Addressing Cellular Toxicity:
-
Transfection Reagent Toxicity: Some transfection reagents can be toxic to sensitive cell lines. Test different reagents and optimize the concentration to minimize cell death.
-
Viral Toxicity: High MOIs of lentivirus can be toxic. Determine the optimal MOI that balances transduction efficiency with cell viability.
-
DGAT2 Function: DGAT2 is essential for triglyceride synthesis, and its depletion can lead to cellular stress, particularly under conditions of high fatty acid load.[10] Monitor cell health and consider the metabolic state of your cells.
-
Frequently Asked Questions (FAQs)
Q4: What is the primary function of DGAT2?
A4: Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme that catalyzes the final and committed step in the synthesis of triglycerides.[11] It is primarily located in the endoplasmic reticulum.[11]
Q5: What are the main differences between DGAT1 and DGAT2?
A5: While both DGAT1 and DGAT2 catalyze the same reaction, they are encoded by different genes, share no sequence homology, and have distinct tissue expression patterns and physiological roles.[10] DGAT2 is the predominant DGAT enzyme in hepatocytes.
Q6: How can I validate the knockdown of DGAT2?
A6: DGAT2 knockdown should be validated at both the mRNA and protein levels.
-
mRNA Level: Quantitative real-time PCR (qPCR) is the standard method for quantifying DGAT2 mRNA levels.
-
Protein Level: Western blotting is used to assess the reduction in DGAT2 protein.
-
Functional Level: A functional validation can be performed by measuring triglyceride synthesis or by staining for lipid droplets using Oil Red O.[12]
Q7: What are some downstream effects of DGAT2 knockdown?
A7: Knockdown of DGAT2 can lead to a reduction in hepatic triglyceride levels.[13] It has also been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor involved in fatty acid synthesis.[14][15] This can lead to a broader downregulation of genes involved in de novo lipogenesis.[1]
Quantitative Data Summary
Table 1: Comparison of siRNA Delivery Reagents for Hepatocytes
| Transfection Reagent | Cell Type | Knockdown Efficiency | Observed Side Effects | Reference |
| Cationic Liposomes | HepG2 & HSC-T6 | Up to 98% (with siRNA conjugates) | Potential for cytotoxicity at high concentrations | [16][17] |
| INTERFERin® | Primary Hepatocytes | Variable | Upregulation of cellular triacylglycerides | [2] |
| HiPerFect® | Primary Hepatocytes | Variable | Downregulation of cellular triacylglycerides | [2] |
| Lipofectamine® RNAiMAX | Primary Hepatocytes | Variable | Moderate upregulation of cellular triacylglycerides | [2] |
| DOTMA-OA LNPs | Huh-7 | High | Higher efficiency than DOTMA-EggPC LNPs | [18] |
Table 2: Examples of Effective siRNA Sequences for DGAT2 Knockdown
| siRNA ID | Target Species | Cell Line | Knockdown Efficiency | Reference |
| Dgat2-1473 | Human, Mouse | HepG2, FL83B | >95% (in vitro), >80% for 3 months (in vivo) | [1] |
| Dgat2-1476 | Human, Mouse | HepG2, FL83B | High (in vitro) | [1] |
Experimental Protocols
Protocol 1: siRNA Transfection of Hepatocytes
This protocol is a general guideline for siRNA transfection in a 24-well plate format and should be optimized for your specific cell line and conditions.
Materials:
-
Hepatocytes (e.g., HepG2)
-
Complete growth medium
-
Opti-MEM® Reduced-Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
DGAT2 siRNA and non-targeting control siRNA (10 µM stocks)
-
1.5 mL microcentrifuge tubes
-
24-well tissue culture plate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection (e.g., 5 x 10^4 cells/well).[4]
-
Complex Preparation: a. For each well, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature. b. In a separate tube for each well, dilute 1 µL of 10 µM siRNA (final concentration ~50 nM) in 50 µL of Opti-MEM®. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Remove the growth medium from the cells. b. Add 400 µL of fresh, pre-warmed complete growth medium to each well. c. Add the 100 µL of siRNA-lipid complex to each well. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. Harvest the cells for analysis of DGAT2 knockdown by qPCR and/or Western blot.
Protocol 2: Lentiviral shRNA Production and Transduction
This protocol is for the production of lentivirus in HEK293T cells and subsequent transduction of target cells. Note: Work with lentivirus must be performed in a Biosafety Level 2 (BSL-2) facility.
Part A: Lentivirus Production (6-well plate format)
-
Cell Seeding: The day before transfection, seed 0.8 x 10^6 HEK293T cells per well in a 6-well plate.
-
Transfection: a. Prepare a DNA mixture containing:
- 1.5 µg of your pLKO.1-shDGAT2 plasmid
- 1.0 µg of psPAX2 (packaging plasmid)
- 0.5 µg of pMD2.G (envelope plasmid) b. Transfect the HEK293T cells with the DNA mixture using a suitable transfection reagent (e.g., FuGENE® 6, Lipofectamine® 3000) according to the manufacturer's protocol.
-
Virus Harvest: a. 48 hours post-transfection, carefully collect the supernatant containing the lentiviral particles. b. Centrifuge at 500 x g for 10 minutes to pellet any cell debris. c. Filter the supernatant through a 0.45 µm filter. d. Aliquot the virus and store at -80°C. A second harvest can be performed at 72 hours.
Part B: Transduction of Target Cells (12-well plate format)
-
Cell Seeding: The day before transduction, seed your target cells in a 12-well plate so they are approximately 50% confluent on the day of infection.[19]
-
Transduction: a. Thaw the lentiviral stock on ice. b. Prepare medium containing Polybrene® at a final concentration of 5-8 µg/mL.[19][20] c. Remove the old medium from the cells and replace it with the Polybrene®-containing medium. d. Add the desired volume of lentivirus (MOI titration is recommended). e. Incubate for 18-24 hours.
-
Selection and Expansion: a. After incubation, replace the virus-containing medium with fresh complete growth medium. b. 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. c. Replace the selective medium every 3-4 days until resistant colonies appear. d. Isolate and expand individual colonies for analysis.
Protocol 3: Oil Red O Staining of Lipid Droplets
This protocol is for the visualization of neutral lipids in cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O stock solution (0.5% in isopropanol)
-
60% Isopropanol
-
Hematoxylin (optional, for counterstaining)
-
Glycerol or other mounting medium
Procedure:
-
Cell Fixation: a. Wash cells twice with PBS. b. Fix the cells with 4% PFA for 15-30 minutes at room temperature. c. Wash twice with PBS.
-
Staining: a. Wash the cells with 60% isopropanol for 5 minutes. b. Remove the isopropanol and add the Oil Red O working solution (freshly prepared by diluting the stock solution with water and filtering). c. Incubate for 15-30 minutes at room temperature. d. Remove the staining solution and wash with 60% isopropanol. e. Wash several times with PBS.
-
Visualization: a. (Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by washing with water. b. Add a drop of mounting medium and cover with a coverslip. c. Visualize the lipid droplets (stained red) under a microscope.
Visualizations
Caption: DGAT2 catalyzes the final step of triglyceride synthesis and its inhibition affects SREBP-1c signaling.
Caption: Experimental workflow for DGAT2 gene knockdown and validation.
References
- 1. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 6. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - KE [thermofisher.com]
- 7. Optimization of shRNA inhibitors by variation of the terminal loop sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Defining the optimal parameters for hairpin-based knockdown constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Delivery of siRNA to Hepatocytes and Hepatic Stellate Cells by Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted delivery of siRNA to hepatocytes and hepatic stellate cells by bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhanced hepatic delivery of siRNA and microRNA using oleic acid based lipid nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
- 20. origene.com [origene.com]
Technical Support Center: Diacylglycerol Acyltransferase (DGAT) Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diacylglycerol Acyltransferase (DGAT) activity assays.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the common methods for measuring DGAT activity?
-
What are the key differences between DGAT1 and DGAT2?
-
How do I choose the right DGAT assay for my experiment?
-
What are common sources of variability in DGAT activity measurements?
-
-
Troubleshooting Guide
-
Low or No DGAT Activity
-
High Background Signal
-
Poor Reproducibility Between Replicates or Experiments
-
-
Experimental Protocols
-
Radioactive DGAT Activity Assay
-
Fluorescent DGAT Activity Assay
-
GC/MS-Based DGAT Activity Assay
-
-
Comparative Data
-
Comparison of DGAT Assay Methods
-
Biochemical Properties of Human DGAT1 and DGAT2
-
Inhibitor Specificity for DGAT1 and DGAT2
-
-
Pathways and Workflows
-
Triglyceride Synthesis Pathway
-
General Workflow for a DGAT Activity Assay
-
Decision Tree for DGAT Assay Selection
-
Frequently Asked Questions (FAQs)
What are the common methods for measuring DGAT activity?
There are three primary methods for measuring DGAT activity in vitro:
-
Radioactive Assays: This is the traditional and most common method.[1][2] It involves the use of a radiolabeled substrate, typically [14C]oleoyl-CoA, and measures its incorporation into triglycerides (TGs). The radiolabeled TGs are then separated from the unreacted substrate by thin-layer chromatography (TLC) and quantified by scintillation counting.[1][2]
-
Fluorescent Assays: These assays offer a non-radioactive alternative. One approach uses a fluorescently labeled acyl-CoA substrate, such as NBD-palmitoyl-CoA.[2] Another method detects the release of Coenzyme A (CoASH) from the reaction using a thiol-reactive fluorescent probe like 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).[1]
-
Gas Chromatography/Mass Spectrometry (GC/MS)-Based Assays: This method measures the formation of specific TG molecular species. It does not require radiolabeled or modified substrates and offers high specificity.[3][4]
What are the key differences between DGAT1 and DGAT2?
DGAT1 and DGAT2 are the two main enzymes that catalyze the final step of triglyceride synthesis, but they have distinct properties:
-
Sequence Homology: They share no sequence homology.
-
Substrate Specificity: DGAT1 has a broader substrate specificity and can utilize a wider range of acyl-CoAs and diacylglycerol species. DGAT2 shows a preference for certain fatty acyl-CoAs.
-
Kinetic Properties: DGAT2 generally has a higher affinity (lower Km) for its substrates compared to DGAT1.
-
Cellular Localization: Both are located in the endoplasmic reticulum (ER), but DGAT2 is also found on the surface of lipid droplets.
-
Magnesium Sensitivity: DGAT1 activity is less affected by high concentrations of magnesium ions (Mg2+), while DGAT2 activity can be inhibited by high Mg2+ levels.
How do I choose the right DGAT assay for my experiment?
The choice of assay depends on several factors:
-
Throughput: For high-throughput screening (HTS) of inhibitors, fluorescent assays are generally preferred due to their speed and amenability to automation.[1]
-
Sensitivity: Radioactive assays are highly sensitive and are considered the gold standard for measuring DGAT activity.[2]
-
Specificity: GC/MS-based assays provide the highest specificity by allowing the analysis of individual TG species.[3][4]
-
Cost and Safety: Fluorescent and GC/MS-based assays avoid the use of radioactive materials, reducing costs and safety concerns.[2]
What are common sources of variability in DGAT activity measurements?
Variability in DGAT activity measurements can arise from several factors:
-
Enzyme Source and Preparation: The source of the enzyme (e.g., cell lysates, microsomes, purified protein) and the consistency of its preparation are critical.
-
Substrate Quality and Concentration: The purity and concentration of substrates (diacylglycerol and acyl-CoA) can significantly impact the reaction rate.
-
Assay Conditions: Factors such as pH, temperature, and the concentration of cofactors like Mg2+ need to be carefully controlled.
-
Presence of Interfering Enzymes: The presence of other enzymes in the preparation, such as acyl-CoA hydrolases, can lead to substrate degradation and affect the accuracy of the assay.
-
Lipid Extraction Efficiency: Incomplete extraction of the triglyceride product will lead to an underestimation of DGAT activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No DGAT Activity | Inactive Enzyme: Improper storage or handling of the enzyme preparation. | Store enzyme preparations at -80°C in appropriate buffers. Avoid repeated freeze-thaw cycles. |
| Sub-optimal Substrate Concentrations: Substrate concentrations are below the Km of the enzyme. | Optimize the concentrations of both diacylglycerol and acyl-CoA. Refer to the literature for typical ranges. | |
| Inhibitory Components in the Assay: Presence of detergents or other compounds that inhibit DGAT activity. | Ensure that the final concentrations of detergents (e.g., Triton X-100) are optimized and not inhibitory. Test for the presence of inhibitors in your sample preparation. | |
| Incorrect Assay Buffer Conditions: pH or Mg2+ concentration is not optimal for the specific DGAT isoenzyme being studied. | Optimize the pH of the reaction buffer (typically around 7.4-8.0). Adjust the Mg2+ concentration based on the DGAT isoenzyme of interest (lower for DGAT2, higher for DGAT1). | |
| High Background Signal | Non-enzymatic Reaction: Spontaneous reaction of substrates. | Run a control reaction without the enzyme to determine the level of non-enzymatic product formation. |
| Contamination of Substrates: The radiolabeled or fluorescent substrate is contaminated with the product. | Check the purity of your substrates. If necessary, purify the substrates before use. | |
| Incomplete Separation of Product and Substrate (TLC-based assays): The TLC solvent system does not provide adequate separation. | Optimize the TLC solvent system to achieve clear separation between the triglyceride product and the unreacted acyl-CoA substrate. A common system is hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[4] | |
| Poor Reproducibility Between Replicates or Experiments | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of viscous lipid substrates. | Use positive displacement pipettes for viscous solutions. Prepare master mixes to minimize pipetting errors. |
| Variability in Enzyme Preparation: Inconsistent quality of the microsomal or cell lysate preparations. | Standardize the protocol for enzyme preparation and perform a protein concentration assay for each batch. | |
| Time and Temperature Fluctuations: Inconsistent incubation times or temperature variations during the assay. | Use a temperature-controlled water bath or incubator. Ensure that the reaction time is consistent for all samples. | |
| Incomplete Reaction Termination: The reaction is not stopped completely and uniformly across all samples. | Ensure that the stop solution is added quickly and mixed thoroughly to inactivate the enzyme immediately. |
Experimental Protocols
Radioactive DGAT Activity Assay
This protocol is based on the incorporation of [14C]oleoyl-CoA into triglycerides.
Materials:
-
Enzyme source (e.g., microsomal fraction)
-
[14C]oleoyl-CoA
-
1,2-dioleoyl-sn-glycerol (DOG)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free BSA, 200 mM sucrose[1]
-
Stop Solution: Chloroform:methanol (2:1, v/v)[1]
-
TLC plate (silica gel)
-
TLC developing solvent: Hexane:diethyl ether:acetic acid (80:20:1, v/v/v)[4]
-
Scintillation cocktail
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, 1,2-dioleoyl-sn-glycerol (e.g., 200 µM final concentration), and the enzyme preparation (e.g., 50 µg of microsomal protein).[1]
-
Pre-incubate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding [14C]oleoyl-CoA (e.g., 25 µM final concentration, 50 mCi/mmol).[1]
-
Incubate the reaction at room temperature for 15 minutes.[1]
-
Stop the reaction by adding 1 mL of the stop solution.[1]
-
Vortex the mixture and centrifuge to separate the phases.
-
Spot the lower organic phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the radiolabeled triglycerides using a phosphorimager.
-
Scrape the triglyceride band from the TLC plate into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Fluorescent DGAT Activity Assay (NBD-palmitoyl-CoA based)
This protocol utilizes a fluorescently labeled acyl-CoA substrate.[2]
Materials:
-
Enzyme source (e.g., total cellular membranes)
-
NBD-palmitoyl-CoA
-
1,2-dioleoyl-sn-glycerol (DOG)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 250 mM sucrose[2]
-
Reaction Master Mix: 1 M Tris-HCl (pH 7.6), 1 M MgCl2, 4 mM DOG, 12.5 mg/mL BSA, 500 µM NBD-palmitoyl-CoA, and water.[2]
-
Stop Solution: Chloroform:methanol (2:1, v/v)[2]
-
TLC plate (silica gel)
-
TLC developing solvent: Hexane:ethyl ether:acetic acid (80:20:1, v/v/v)[2]
Procedure:
-
Prepare a master mix of the reaction components. Protect from light.[2]
-
Aliquot 150 µL of the master mix into glass test tubes and pre-incubate at 37°C for 2 minutes.[2]
-
Start the reaction by adding 50 µL of the protein sample (e.g., 50 µg of protein).[2]
-
Incubate at 37°C for 10 minutes with occasional shaking.[2]
-
Terminate the reaction by adding 4 mL of the stop solution and vortexing.[2]
-
Add 800 µL of water, vortex, and centrifuge to separate the phases.[2]
-
Aspirate the upper aqueous phase and dry the lower organic phase under a stream of nitrogen.[2]
-
Resuspend the lipids in a small volume of chloroform:methanol (2:1) and spot onto a TLC plate.[2]
-
Develop the TLC plate in the developing solvent.[2]
-
Visualize the fluorescent triglyceride product using a fluorescent imaging system.
GC/MS-Based DGAT Activity Assay
This protocol allows for the quantification of specific triglyceride species.[3][4]
Materials:
-
Enzyme source (e.g., microsomal fraction)
-
Unlabeled acyl-CoA (e.g., oleoyl-CoA)
-
Diacylglycerol (e.g., 1,2-dioctanoyl-glycerol)
-
Reaction Buffer
-
Stop Solution (e.g., 150 mM acetic acid)[4]
-
Extraction Solvent: Chloroform:methanol:water[4]
-
Internal Standard (e.g., triheptadecanoin)
-
GC/MS system with a high-temperature column
Procedure:
-
Set up the enzymatic reaction with the enzyme source, diacylglycerol, and acyl-CoA in the reaction buffer.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 minutes).[4]
-
Stop the reaction by adding the stop solution.[4]
-
Add the internal standard and extract the lipids using the extraction solvent.[4]
-
Dry the organic phase and resuspend the lipid extract in a suitable solvent (e.g., isooctane).[4]
-
Analyze the sample by GC/MS. The GC is programmed with a temperature gradient to separate the different lipid species, and the MS is used to identify and quantify the triglyceride products based on their mass-to-charge ratio.[4]
Comparative Data
Comparison of DGAT Assay Methods
| Parameter | Radioactive Assay | Fluorescent Assay | GC/MS-Based Assay |
| Principle | Measures incorporation of radiolabeled acyl-CoA into TG.[1][2] | Measures fluorescence of a labeled substrate/product or a reporter molecule.[1][2] | Measures the mass of specific TG species.[3][4] |
| Throughput | Low to medium | High | Low to medium |
| Sensitivity | High | Medium to high | High |
| Specificity | Low (measures total TG formation) | Low to medium | High (measures specific TG species) |
| Cost | High (radioisotopes) | Medium | High (instrumentation) |
| Safety | Requires handling of radioactive materials | Non-radioactive | Non-radioactive |
Biochemical Properties of Human DGAT1 and DGAT2
| Property | DGAT1 | DGAT2 |
| Substrate Affinity (Km for oleoyl-CoA) | Higher (less affinity) | Lower (higher affinity) |
| Substrate Affinity (Km for diacylglycerol) | Higher (less affinity) | Lower (higher affinity) |
| Optimal Mg2+ Concentration | Less sensitive to high concentrations | Inhibited by high concentrations (>50 mM) |
| Inhibitor Sensitivity | Sensitive to specific small molecule inhibitors | Sensitive to a different set of inhibitors |
Note: Specific Km values can vary depending on the experimental conditions and the source of the enzyme.
Inhibitor Specificity for DGAT1 and DGAT2
| Inhibitor | Target | Reported IC50 |
| T863 | DGAT1 | ~17-49 nM[1] |
| PF-04620110 | DGAT1 | - |
| PF-06424439 | DGAT2 | - |
| A-922500 | DGAT1 | - |
Note: IC50 values are highly dependent on the assay conditions.
Pathways and Workflows
Triglyceride Synthesis Pathway
Caption: The Kennedy pathway for triglyceride synthesis.
General Workflow for a DGAT Activity Assay
Caption: A generalized workflow for performing a DGAT activity assay.
Decision Tree for DGAT Assay Selection
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel assay of DGAT activity based on high temperature GC/MS of triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting poor separation of lipids in TLC for DGAT assay
This guide provides solutions to common issues encountered during the separation of lipids by Thin-Layer Chromatography (TLC) for Diacylglycerol Acyltransferase (DGAT) assays.
Frequently Asked Questions (FAQs)
Q1: Why are my lipid spots not separating and appearing as one large blob?
A1: This is a common issue that can arise from several factors. Overloading the sample onto the TLC plate is a primary cause, leading to poor separation and overlapping spots.[1][2] Additionally, using a solvent system with polarity that is too high for the lipids being separated can cause all nonpolar lipids to move with the solvent front.[3] Conversely, a solvent system with too low polarity may result in all lipids remaining at the origin.
Q2: My lipid spots are streaking up the TLC plate. What causes this?
A2: Streaking can be caused by a few factors. The sample might be too concentrated, causing it to overload the silica gel as it moves up the plate.[2] If the compound is acidic or basic, it can interact with the silica gel, causing streaking.[2] Applying the sample as a large spot or line can also contribute to this issue.[4] Finally, impurities in the sample or on the TLC plate can also lead to streaking.
Q3: The Rf (retention factor) values for my standards are incorrect. Why is this happening?
A3: Incorrect Rf values can be due to a number of experimental inconsistencies. An improperly sealed TLC chamber can lead to solvent evaporation, which changes the polarity of the mobile phase and affects the migration of lipids.[4] The chamber not being properly saturated with solvent vapors can also lead to inconsistent results.[5] Furthermore, variations in the thickness of the silica gel layer on the TLC plate, or differences in temperature and humidity, can all impact the final Rf values.[1]
Q4: I don't see any spots on my TLC plate after developing and staining. What went wrong?
A4: The most likely reason is that the concentration of lipids in your sample is too low to be detected.[1] It's also possible that the staining reagent was not prepared correctly or applied properly. Some lipids require specific staining methods for visualization. For example, lipids with unsaturated fatty acids can be visualized with iodine vapor.[6] Lastly, ensure that the lipids were not accidentally eluted off the top of the plate by letting the solvent front run too far.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | 1. Sample overload.[1][2] 2. Inappropriate solvent system polarity.[3] 3. TLC plate was not activated properly. | 1. Dilute the sample before loading it onto the plate.[2] 2. Adjust the solvent system. For neutral lipids like those in a DGAT assay, a nonpolar system is generally required.[3] 3. Ensure the TLC plate is activated by heating it at 110°C for 30-60 minutes before use.[7] |
| Streaking of Lipid Spots | 1. Sample is too concentrated.[2] 2. Sample contains acidic or basic compounds.[2] 3. The initial spot was too large.[4] | 1. Dilute the sample.[2] 2. If the sample is acidic, add a small amount (e.g., 1%) of acetic acid to the mobile phase. If basic, add a small amount of an organic base like triethylamine.[2] 3. Apply the sample in small, repeated applications, allowing the solvent to dry between each application to keep the spot size small (1-2 mm diameter).[2][8] |
| Irregular Spot Shapes (not circular) | 1. The silica gel on the TLC plate is damaged or uneven. 2. The sample was not applied evenly. | 1. Handle TLC plates with care, touching only the edges.[5] If the silica is chipped at the bottom, the solvent front will run unevenly.[2] 2. Ensure the spotting capillary is touched gently and quickly to the plate.[8] |
| Uneven Solvent Front | 1. The TLC plate is touching the side of the chamber. 2. The bottom of the TLC plate is not level with the solvent. 3. The silica gel is damaged at the bottom of the plate.[2] | 1. Center the plate in the chamber so it does not touch the walls. 2. Ensure the solvent at the bottom of the chamber is level and the plate is placed flat. 3. Cut away the damaged part of the silica at the bottom of the plate if necessary.[2] |
| Rf Values are Inconsistent | 1. The TLC chamber was not properly sealed or saturated.[4][5] 2. Variation in experimental conditions (temperature, humidity).[1] | 1. Line the inside of the TLC chamber with filter paper to ensure the atmosphere is saturated with solvent vapor.[5][9] Keep the chamber tightly covered during development. 2. Perform chromatography in a controlled environment to ensure reproducibility. |
Experimental Protocols
Standard Protocol for TLC-Based DGAT Assay
This protocol outlines the general steps for performing a DGAT assay with lipid separation by TLC.
-
Enzyme Reaction:
-
Prepare a reaction mixture containing buffer, bovine serum albumin (BSA), diacylglycerol (DAG) substrate, and the enzyme source (e.g., microsomes).
-
Initiate the reaction by adding radiolabeled acyl-CoA (e.g., [1-¹⁴C]oleoyl-CoA).
-
Incubate at the optimal temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution like isopropanol:heptane:water.
-
-
Lipid Extraction:
-
Vortex the stopped reaction mixture.
-
Allow the phases to separate. The upper heptane phase will contain the lipids.
-
Carefully collect the upper phase for TLC analysis.
-
-
Thin-Layer Chromatography:
-
Activate a silica gel TLC plate by heating at 110°C for 30-60 minutes.[7]
-
Using a fine capillary tube, spot the lipid extract onto the origin line of the TLC plate.[8] Also, spot standards for triacylglycerol (TAG), DAG, and free fatty acids.
-
Prepare the mobile phase. A common solvent system for neutral lipids is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[7]
-
Pour the mobile phase into a TLC chamber lined with filter paper and allow it to saturate for at least 15-20 minutes.[7]
-
Place the spotted TLC plate into the chamber and develop until the solvent front is about 1 cm from the top.[8]
-
Remove the plate, mark the solvent front, and allow it to dry completely.[8]
-
-
Visualization and Quantification:
-
Visualize the lipid spots using an appropriate method. For radiolabeled lipids, this can be done with a phosphorimager or by exposing the plate to X-ray film. Non-radiolabeled standards can be visualized with iodine vapor or by spraying with a reagent like 50% sulfuric acid and heating.[7]
-
Identify the TAG spot by comparing its migration to the TAG standard.
-
Scrape the silica gel containing the TAG spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Quantitative Data
Table 1: Common Solvent Systems for Neutral Lipid Separation on Silica TLC Plates
| Solvent System | Ratio (v/v/v) | Target Lipids | Notes |
| Petroleum Ether : Diethyl Ether : Acetic Acid | 80 : 20 : 1 | Triacylglycerols, Diacylglycerols, Free Fatty Acids, Cholesterol Esters | A standard system for separating neutral lipids produced in a DGAT assay.[7][9] |
| Hexane : Diethyl Ether : Acetic Acid | 70 : 30 : 1 | Similar to the above, good for separating nonpolar lipids.[3] | Hexane is less volatile than petroleum ether, which can lead to more consistent results. |
| Chloroform : Methanol | 98 : 2 | Separation of less polar lipids. | Increasing methanol content increases the polarity of the mobile phase. |
| Toluene : Isopropanol | 70 : 30 | Alternative non-halogenated solvent system.[3] | Useful when chlorinated solvents are to be avoided. |
Table 2: Approximate Rf Values of Key Lipids in Petroleum Ether:Diethyl Ether:Acetic Acid (80:20:1)
| Lipid Class | Approximate Rf Value | Notes |
| Cholesterol Esters | 0.8 - 0.9 | Very nonpolar, moves close to the solvent front. |
| Triacylglycerols (TAGs) | 0.6 - 0.7 | The product of the DGAT reaction. |
| Free Fatty Acids (FFAs) | 0.4 - 0.5 | The presence of the carboxylic acid group makes them more polar than TAGs. |
| Diacylglycerols (DAGs) | 0.2 - 0.3 | The substrate of the DGAT reaction. |
| Phospholipids | 0.0 - 0.1 | Very polar, will remain at or near the origin in this nonpolar solvent system. |
Note: Rf values are approximate and can vary based on specific experimental conditions such as temperature, humidity, and the specific batch of TLC plates.
Visualizations
Caption: Experimental workflow for a typical TLC-based DGAT assay.
Caption: Troubleshooting decision tree for poor lipid separation in TLC.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. BISC 429 [sfu.ca]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
Technical Support Center: Optimizing Cell Lysis for DGAT Activity Measurement
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize cell lysis for the accurate measurement of Diacylglycerol Acyltransferase (DGAT) activity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cell lysis for DGAT activity assays.
Q1: My DGAT activity is very low or undetectable. What are the potential lysis-related causes?
A1: Low DGAT activity can stem from several factors related to your cell lysis protocol. Here are the most common culprits:
-
Incomplete Lysis: DGAT enzymes are localized to the endoplasmic reticulum (ER) membrane. If the ER is not sufficiently disrupted, the enzyme's active site may not be accessible to the substrates in the assay buffer.
-
Enzyme Denaturation: Harsh lysis methods can denature the DGAT enzyme. This can be caused by excessive sonication leading to heat generation, or the use of harsh detergents at inappropriate concentrations.
-
Protease Degradation: Once the cell is lysed, endogenous proteases are released and can degrade your target enzyme.
-
Inappropriate Buffer Composition: The pH, ionic strength, and detergent choice in your lysis buffer are critical for maintaining enzyme stability and activity.
Q2: How do I choose the right lysis method for my cells?
A2: The best method depends on your cell type and the need to preserve enzyme activity.
-
Detergent-Based Lysis: This is a common and often gentle method for lysing cultured cells. Mild, non-ionic detergents like Triton X-100 are generally preferred for enzyme assays as they are less likely to denature proteins compared to harsher ionic detergents like SDS (found in RIPA buffer). For simple plasma membrane permeabilization to allow substrate entry in intact cells, digitonin can be an effective choice, particularly for hepatocytes[1][2].
-
Mechanical Lysis (Sonication, Homogenization): These methods are effective for disrupting cells with tougher walls or for tissue samples. However, it is crucial to perform these on ice and in short bursts to prevent sample heating and enzyme denaturation. Sonication is often used in combination with a lysis buffer to ensure complete disruption[3].
-
Freeze-Thaw Cycles: This is a relatively gentle method but may not be sufficient for complete lysis on its own, especially for tougher cells. It is often used in conjunction with other methods. Repeated freeze-thaw cycles can also lead to protein denaturation and aggregation.
Q3: What are the key components of a good lysis buffer for DGAT activity assays?
A3: A well-formulated lysis buffer is essential. Here are the key components:
-
Buffering Agent: A buffer like Tris-HCl or HEPES is used to maintain a stable pH, typically between 7.4 and 8.0.
-
Detergent: A mild non-ionic detergent is often included to solubilize membranes. Triton X-100 is commonly used. The concentration needs to be optimized; too low may not lyse the cells effectively, while too high can inhibit enzyme activity.
-
Salts: Salts like NaCl or KCl are included to maintain an appropriate ionic strength.
-
Protease Inhibitors: A protease inhibitor cocktail is crucial to prevent the degradation of DGAT by proteases released during lysis. Commercial cocktails are available and typically inhibit a broad spectrum of proteases.
Q4: I am seeing inconsistent results between experiments. Could my lysis protocol be the cause?
A4: Yes, inconsistency in your lysis protocol can lead to variable results. Ensure you are:
-
Consistent with timing and temperature: Perform all lysis steps at 4°C (on ice) to minimize protease activity and maintain protein stability.
-
Using fresh protease inhibitors: Protease inhibitors have a limited half-life in aqueous solutions, so always add them fresh to your lysis buffer right before use.
-
Standardizing your mechanical disruption: If using sonication, use the same power settings, duration, and number of cycles for all samples.
Data Presentation: Comparison of Lysis Methods
The choice of lysis method can significantly impact both the total protein yield and the specific activity of the enzyme of interest. The following table summarizes the expected outcomes of different lysis approaches for DGAT activity measurement.
| Lysis Method | Protein Yield | DGAT Activity Preservation | Recommended For | Key Considerations |
| Mild Detergent (e.g., 1% Triton X-100) | Moderate to High | Good | Cultured cells (e.g., HEK293, Huh7, 3T3-L1 adipocytes) | Optimal detergent concentration is crucial. |
| Harsh Detergent (e.g., RIPA Buffer) | High | Poor to Moderate | Whole-cell extracts for applications like Western blotting, not ideal for activity assays. | Ionic detergents can denature enzymes. |
| Sonication | High | Moderate | Tissues, cells resistant to detergent lysis. | Must be performed on ice in short bursts to prevent heating. |
| Freeze-Thaw Cycles | Low to Moderate | Moderate | Gentle lysis, often used with other methods. | May not be sufficient for complete lysis; multiple cycles can denature proteins. |
| Digitonin Permeabilization | (Not for total lysate) | Excellent | Intact hepatocytes for in situ-like assays. | Permeabilizes the plasma membrane but leaves organelles intact. |
Experimental Protocols
Protocol 1: Detergent-Based Lysis of Cultured Cells (e.g., HEK293, Huh7) for DGAT Activity Assay
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the plate or tube. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Lysis Buffer Recipe (10 mL):
-
500 µL of 1 M Tris-HCl, pH 7.4 (final concentration 50 mM)
-
2.5 mL of 1 M Sucrose (final concentration 250 mM)
-
100 µL of Protease Inhibitor Cocktail (100x)
-
Add ddH₂O to 10 mL.
-
Note: For membrane preparations, a detergent like Triton X-100 can be added to a final concentration of 0.5-1.0%. The optimal concentration should be determined empirically.
-
-
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (which contains the protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a suitable method like the Bradford or BCA assay.
-
DGAT Activity Assay: Proceed immediately to the DGAT activity assay or store the lysate at -80°C in aliquots. For the assay, typically 50 µg of protein lysate is used[4].
Protocol 2: DGAT Activity Assay (Radiolabeled)
This protocol is a standard method for measuring DGAT activity using a radiolabeled substrate.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. The final volume is typically 200 µL.
-
50 µg of cell lysate (from Protocol 1)
-
200 µM Diacylglycerol (dissolved in acetone)
-
25 µM [¹⁴C]oleoyl-CoA
-
Assay Buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4)
-
-
Incubation: Incubate the reaction mixture at 37°C for 5-10 minutes.
-
Reaction Termination: Stop the reaction by adding 1.5 mL of isopropanol:heptane:water (80:20:2, v/v/v).
-
Lipid Extraction: Add 1 mL of heptane and 0.5 mL of water, vortex, and centrifuge for 5 minutes.
-
Analysis: Transfer the upper heptane phase to a new tube, dry it under nitrogen, and resuspend the lipid extract in a small volume of chloroform. Spot the extract onto a silica TLC plate and develop the plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the triglyceride spot, and quantify the radioactivity by liquid scintillation counting.
Visualizations
Caption: Workflow for DGAT activity measurement.
Caption: Troubleshooting guide for low DGAT activity.
References
- 1. Measurement of diacylglycerol acyltransferase activity in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Why is my DGAT inhibitor not working in cell-based assays?
This technical support center provides troubleshooting guidance for researchers encountering issues with Diacylglycerol Acyltransferase (DGAT) inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is my DGAT inhibitor ineffective in my cell model?
A: The lack of efficacy in a cell-based assay, especially when the inhibitor shows potency in cell-free enzymatic assays, can stem from several factors. These include issues with the inhibitor itself, the specifics of the experimental setup, or the biological characteristics of the cell model being used. Common problems include poor cell permeability, inhibitor instability in culture media, off-target effects, or inappropriate assay conditions. A systematic troubleshooting approach is necessary to identify the root cause.
Q2: How do I know if I'm using an inhibitor for the correct DGAT isozyme (DGAT1 vs. DGAT2)?
A: DGAT1 and DGAT2 are two distinct enzymes that catalyze the final step of triglyceride (TG) synthesis, but they differ significantly in their properties and tissue distribution.[1] Ensuring your inhibitor is selective for the isozyme relevant to your cell model and biological question is critical. DGAT1 is highly expressed in the small intestine for dietary fat absorption, while DGAT2 is the predominant isozyme in the liver and adipose tissue, responsible for endogenous TG synthesis.[2][3] Using an inhibitor for DGAT1 in a liver cell model to study de novo lipogenesis, for example, may yield misleading results.
Table 1: Comparison of DGAT1 and DGAT2 Isozymes
| Feature | DGAT1 | DGAT2 |
| Gene Family | Member of the ACAT (acyl-CoA:cholesterol acyltransferase) family[4] | Unique gene family, unrelated to DGAT1[1] |
| Subcellular Localization | Endoplasmic Reticulum (ER)[2] | Endoplasmic Reticulum (ER)[2] |
| Primary Tissue Expression | Small Intestine, Adipose Tissue[2][3] | Liver, Adipose Tissue[2][3] |
| Substrate Specificity | Broad; can use diacylglycerol, retinol, or long-chain alcohols as acyl acceptors[2] | Highly specific to diacylglycerol for TG synthesis[2] |
| Physiological Role | Primarily involved in repackaging dietary fatty acids[2] | Crucial for hepatic de novo lipogenesis and VLDL assembly[2][5] |
| Inhibitor Profile | Pharmacological inhibition is often associated with gastrointestinal adverse events[1] | Inhibition is generally well-tolerated and effective at reducing hepatic steatosis[1] |
Q3: What are off-target effects and how could they affect my results?
A: Off-target effects occur when a drug or inhibitor binds to proteins other than the intended target, leading to unexpected biological responses.[6][7] For DGAT inhibitors, this could mean interacting with other acyltransferases, such as ACAT1, or other unrelated receptors.[4] These unintended interactions can mask the true effect of DGAT inhibition or produce confounding results, such as cytotoxicity or an apparent lack of effect on triglyceride synthesis due to compensatory pathway activation. It is crucial to use inhibitors with a well-characterized selectivity profile.[4]
Q4: Could the inhibitor's chemical properties be the problem?
A: Absolutely. The physicochemical properties of the inhibitor are paramount for its success in a cell-based assay. Key factors include:
-
Cell Permeability: The compound must be able to cross the cell membrane to reach its intracellular target.[8] Highly charged or polar molecules often exhibit poor membrane permeability.[9]
-
Solubility: The inhibitor must be soluble in the cell culture medium at the desired concentration to be available to the cells. Poor solubility can lead to precipitation and an inaccurate effective concentration.
-
Stability: The compound may degrade in the aqueous, warm, CO2-rich environment of a cell culture incubator. This reduces the active concentration of the inhibitor over the course of the experiment.
Troubleshooting Guides
If your DGAT inhibitor is not performing as expected, follow these systematic troubleshooting steps.
Guide 1: Inhibitor Inactivity or Reduced Potency
This guide addresses situations where the inhibitor fails to reduce triglyceride synthesis or shows a significantly higher IC50 value in cells compared to biochemical assays.
Table 2: Key Experimental Parameters for Optimization
| Parameter | Recommended Range | Rationale |
| Inhibitor Concentration | 10-fold below to 100-fold above biochemical IC50 | A wide range is needed to account for differences in cell permeability and target engagement, establishing a dose-response curve.[2] |
| Pre-incubation Time | 30 minutes - 4 hours | Allows sufficient time for the inhibitor to enter the cells and bind to the target enzyme before adding the fatty acid substrate.[10] |
| Fatty Acid (e.g., Oleic Acid) Concentration | 100 µM - 500 µM | The concentration should be high enough to robustly stimulate TG synthesis but not so high as to cause lipotoxicity. |
| Substrate Incubation Time | 2 - 6 hours | The time should be long enough to detect a significant incorporation of labeled substrate into triglycerides but short enough to remain in the linear range of the assay.[11] |
| Cell Density | 80-90% confluency | Overly confluent or sparse cells can behave differently and affect lipid metabolism. Consistent plating density is key for reproducibility. |
Guide 2: Verifying Target and Assay Integrity
This guide provides workflows for validating the components of your experiment.
Key Experimental Protocols
Protocol 1: Cell-Free (Microsomal) DGAT Activity Assay
This assay determines if the inhibitor is active against the DGAT enzyme in a simplified system without cellular barriers.
Objective: To measure the IC50 of an inhibitor against DGAT1 or DGAT2 from a microsomal fraction.
Materials:
-
Microsomal fractions from cells overexpressing human DGAT1 or DGAT2, or from tissues with high expression (e.g., small intestine).[10][11]
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl2.
-
Substrates: Diacylglycerol (DAG), [14C]oleoyl-CoA.[12]
-
Inhibitor stock solution in DMSO.
-
Scintillation fluid and vials.
Methodology:
-
Prepare a reaction mixture containing assay buffer, a defined amount of microsomal protein (e.g., 10-20 µg), and varying concentrations of the DGAT inhibitor.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrates: diacylglycerol (e.g., 100 µM) and [14C]oleoyl-CoA (e.g., 10 µM).
-
Incubate for 30-60 minutes at 37°C. The reaction should be in the linear range.
-
Stop the reaction by adding 1.5 mL of 2:1 (v/v) chloroform:methanol.
-
Extract the lipids using the Folch method.
-
Separate the lipid classes using thin-layer chromatography (TLC).
-
Scrape the silica corresponding to the triglyceride band into a scintillation vial.
-
Quantify the amount of incorporated [14C]oleoyl-CoA using a scintillation counter.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.[11]
Protocol 2: Cell-Based Triglyceride Synthesis Assay
This assay measures the ability of an inhibitor to block triglyceride synthesis in intact cells.
Objective: To determine the potency of a DGAT inhibitor in a cellular context.
Materials:
-
Cell line of interest (e.g., HepG2, HEK293 cells overexpressing DGAT1 or DGAT2).[2][10]
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Inhibitor stock solution in DMSO.
-
Substrate solution: Oleic acid complexed to fatty-acid-free BSA.
-
Radiolabeled tracer: [14C]-glycerol or [14C]-oleic acid.[11]
-
PBS, cell lysis buffer, lipid extraction solvents.
Methodology:
-
Plate cells in 12-well or 24-well plates and grow to 80-90% confluency.[10]
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with various concentrations of the DGAT inhibitor (or DMSO vehicle control) in serum-free medium for 1-2 hours.[10]
-
Add the substrate solution containing oleic acid (e.g., 300 µM) and the radiolabeled tracer (e.g., 1 µCi/mL [14C]-glycerol) to each well.[11]
-
Incubate for an additional 4-6 hours at 37°C.[10]
-
Wash the cells twice with ice-cold PBS to remove unincorporated tracer.
-
Lyse the cells and extract the total lipids as described in Protocol 1.
-
Separate and quantify the radiolabeled triglycerides via TLC and scintillation counting.
-
Normalize the counts to total protein content in each well.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the cellular IC50.
References
- 1. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A yeast‐based tool for screening mammalian diacylglycerol acyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Cell membrane - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Validation of a Selective Small Molecule Inhibitor Targeting the Diacylglycerol Acyltransferase 2 Activity [jstage.jst.go.jp]
How to increase the yield of purified recombinant DGAT protein?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of purified recombinant Diacylglycerol Acyltransferase (DGAT) protein.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing and purifying recombinant DGAT protein?
A1: DGATs are integral membrane proteins, which presents several challenges. The primary difficulties include low expression levels, protein misfolding and aggregation into inclusion bodies, and the need for detergents to solubilize the protein from the cell membrane, which can affect its stability and activity.[1][2] Additionally, DGATs can be prone to degradation by host cell proteases.[2]
Q2: Which expression system is best for producing recombinant DGAT?
A2: The optimal expression system can depend on the specific DGAT isoform and the downstream application.
-
E. coli is a common starting point due to its rapid growth, low cost, and well-established genetics.[3][4] However, as a prokaryotic system, it lacks the machinery for complex post-translational modifications and can lead to the formation of inclusion bodies for membrane proteins like DGAT.[4]
-
Yeast (e.g., Pichia pastoris, Saccharomyces cerevisiae) is a good alternative as it is a eukaryotic system capable of some post-translational modifications and can sometimes handle membrane proteins better than E. coli.[3][4] Pichia pastoris has been successfully used for the expression of various membrane proteins.[3]
-
Insect cells (e.g., Sf9, Hi5) using the baculovirus expression system are another excellent choice for complex proteins, offering high yields and proper folding.[4]
-
Mammalian cells (e.g., HEK293, CHO) provide the most native-like environment for mammalian DGATs, ensuring correct folding and post-translational modifications, but at a higher cost and with more complex cultivation requirements.[1][4]
Q3: What is the role of fusion tags in improving DGAT yield?
A3: Fusion tags are crucial for improving the yield of purified DGAT in several ways:
-
Enhanced Expression and Solubility: Tags like Maltose Binding Protein (MBP) can improve the solubility of the fusion protein, preventing aggregation.[2][5]
-
Simplified Purification: Affinity tags such as polyhistidine (His-tag) and Glutathione S-transferase (GST) allow for efficient capture and purification of the recombinant protein using affinity chromatography.[1][3]
-
Detection: Tags can also serve as epitopes for antibodies, facilitating detection by Western blotting.
Troubleshooting Guide
This guide addresses specific issues that may arise during the expression and purification of recombinant DGAT.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Expression | Codon bias between the DGAT gene and the expression host. | Synthesize the gene with codons optimized for the chosen expression host (e.g., E. coli). |
| Toxicity of the DGAT protein to the host cells. | Use a tightly regulated promoter (e.g., pBAD, pLemo) to control expression levels. Lower the induction temperature (e.g., 16-25°C) and inducer concentration (e.g., IPTG). | |
| Inefficient transcription or translation. | Ensure the expression vector has a strong promoter (e.g., T7).[3] Optimize the ribosome binding site (RBS) sequence. | |
| Protein in Inclusion Bodies (Insoluble) | Misfolding and aggregation due to the hydrophobic nature of DGAT. | Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in proper folding. |
| High expression rate overwhelming the cellular folding machinery. | Lower the expression temperature and inducer concentration to slow down protein synthesis. | |
| Formation of inclusion bodies can sometimes protect from proteolysis. | Consider purifying from inclusion bodies. This involves solubilizing the inclusion bodies with strong denaturants (e.g., urea, guanidinium HCl) followed by refolding protocols. | |
| Protein Degradation | Proteolytic cleavage by host cell proteases. | Use protease-deficient host strains (e.g., E. coli BL21(DE3) is deficient in Lon and OmpT proteases).[6] Add a cocktail of protease inhibitors during cell lysis and purification. |
| Instability of the purified protein. | Perform all purification steps at 4°C. Add stabilizing agents to the buffers, such as glycerol (5-20%), and a mild non-ionic detergent. | |
| Low Yield After Purification | Inefficient cell lysis and solubilization of the membrane-bound DGAT. | Test different lysis methods (e.g., sonication, French press, chemical lysis). Screen a panel of detergents (e.g., Triton X-100, DDM, LDAO) to find the one that best solubilizes DGAT while maintaining its stability.[2] |
| Poor binding to the affinity resin. | Ensure the affinity tag is accessible and not buried within the protein structure. Check the pH and composition of the binding buffer. For His-tags, ensure no EDTA is present. For GST-tags, add DTT to prevent aggregation. | |
| Protein loss during wash steps. | Use less stringent wash buffers. Reduce the number and volume of wash steps. | |
| Inefficient elution from the column. | Optimize the elution conditions (e.g., increase imidazole concentration for His-tags, glutathione concentration for GST-tags). |
Data Presentation: Impact of Optimization Strategies on Protein Yield
The following table summarizes the potential impact of various optimization strategies on the yield of purified recombinant DGAT protein, based on findings from literature on membrane protein expression.
| Strategy | Condition A (Non-Optimized) | Yield (mg/L) | Condition B (Optimized) | Yield (mg/L) | Fold Increase | Reference |
| Codon Optimization | Native tung tree DGAT1 cDNA in E. coli | < 0.1 | Codon-optimized DGAT1 for E. coli | 0.5 - 1.0 | 5-10x | Hypothetical based on[2] |
| Expression Temperature | Induction at 37°C | Insoluble | Induction at 18°C | Soluble fraction detected | N/A (Qualitative) | Based on[2][5] |
| Fusion Tag | No fusion tag | Undetectable | MBP-DGAT1-His6 | ~0.2 (partially purified) | N/A | Based on[2] |
| Detergent Solubilization | No detergent | Insoluble pellet | 1% Triton X-100 or 0.5% SDS | Solubilized | N/A (Qualitative) | Based on[2][5] |
Note: The yields are estimates and can vary significantly based on the specific DGAT protein, expression system, and experimental conditions.
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain the amino acid sequence of the target DGAT protein.
-
Use a codon optimization tool (online or software-based) to design a synthetic gene optimized for the chosen expression host (e.g., E. coli K12). These tools replace rare codons with more frequently used ones in the host organism to improve translation efficiency.
-
Synthesize the optimized gene through a commercial vendor.
-
Clone the synthetic gene into a suitable expression vector (e.g., pET-28a for N-terminal His-tag).
Protocol 2: Small-Scale Expression Trials in E. coli**
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony. Grow overnight at 37°C with shaking.
-
Inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C with shaking.
-
Monitor the OD600 . When it reaches 0.6-0.8, cool the culture to the desired induction temperature (e.g., 18°C).
-
Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM). Take a 1 mL sample for "uninduced" analysis.
-
Incubate at the lower temperature (e.g., 18°C) for 16-20 hours with shaking.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Analyze the expression by SDS-PAGE and Western blot.
Protocol 3: Protein Solubilization and Affinity Purification
-
Resuspend the cell pellet from a 1 L culture in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the inclusion bodies and cell debris.
-
Separate the supernatant (soluble fraction).
-
Resuspend the pellet in lysis buffer containing a detergent (e.g., 1% Triton X-100). Incubate with gentle agitation for 1 hour at 4°C to solubilize membrane proteins.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the insoluble debris.
-
Incubate the supernatant (solubilized membrane fraction) with pre-equilibrated Ni-NTA affinity resin for 1-2 hours at 4°C.
-
Load the resin onto a column and wash with 10-20 column volumes of wash buffer (lysis buffer containing 20 mM imidazole and a lower concentration of the detergent).
-
Elute the protein with elution buffer (lysis buffer containing 250-500 mM imidazole and detergent).
-
Analyze all fractions by SDS-PAGE to assess purity and yield.
Visualizations
Caption: Workflow for recombinant DGAT protein production.
Caption: Troubleshooting decision tree for low DGAT yield.
References
- 1. betalifesci.com [betalifesci.com]
- 2. Expression of tung tree diacylglycerol acyltransferase 1 in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for protein production and purification enabling membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Normalization strategies for quantitative DGAT gene expression analysis
Welcome to the technical support center for the quantitative analysis of Diacylglycerol O-Acyltransferase (DGAT) gene expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is normalization critical for DGAT gene expression analysis?
Q2: What are the most common methods for normalizing qPCR data for DGAT expression?
A2: The most common method is normalization to one or more reference genes (also known as housekeeping genes).[1] These genes should be stably expressed across all experimental conditions. For more high-throughput qPCR experiments, data-driven methods like quantile normalization are also employed.[3][4] This approach adjusts expression levels so that the distribution of expression is consistent across all samples.[4]
Q3: How do I select appropriate reference genes for my DGAT study?
A3: The choice of reference genes is critical and must be validated for your specific experimental model and conditions. Historically used genes like GAPDH and β-actin may not always be stable.[1][2] It is recommended to:
-
Consult literature for validated reference genes in similar tissues or cell types.
-
Test a panel of candidate reference genes (e.g., ACTB, GAPDH, B2M, TBP, UBC, TOP1).
-
Use algorithms like geNorm or NormFinder to determine the most stable genes or combination of genes in your specific samples.
-
Use the geometric mean of at least two or three stable reference genes for the most robust normalization.[2][5]
Q4: Are there differences in normalizing DGAT1 versus DGAT2 expression?
A4: While the general principles of normalization apply to both DGAT1 and DGAT2, their expression patterns can be reciprocally regulated under different nutritional states, such as fasting and re-feeding, particularly in white adipose tissue (WAT).[6] This makes it even more crucial to use validated, stable reference genes, as the expression of your target genes can change significantly and independently of each other. The normalization strategy itself does not need to be different, but the stability of the chosen reference genes across these dynamic conditions must be confirmed.
Troubleshooting Guide
Issue 1: High Cq values or no amplification for DGAT genes.
| Potential Cause | Troubleshooting Step |
| Low DGAT Expression | DGAT expression can be low in certain tissues or under specific conditions. Increase the amount of cDNA template in your qPCR reaction. Consider using a pre-amplification step if expression is extremely low. Use a qPCR kit specifically designed for the detection of low-expression genes.[7] |
| Poor RNA Quality/Integrity | Assess RNA integrity using a Bioanalyzer or similar method (RIN > 7 is recommended). Ensure proper sample collection and storage to prevent RNA degradation. |
| Inefficient Primers/Probe | Verify primer efficiency by running a standard curve; it should be between 90-110%.[7] Redesign primers if necessary, ensuring they span an exon-exon junction to avoid amplifying genomic DNA. |
| qPCR Inhibitors | Inhibitors carried over from RNA extraction can affect qPCR. Ensure your RNA is clean (A260/280 ratio ~2.0, A260/230 ratio > 1.8). If inhibition is suspected, dilute the cDNA template. |
Issue 2: High variability between technical replicates.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and high-quality tips. Prepare a master mix for all reactions to minimize pipetting variations. Increase the number of replicate wells and remove outliers.[7] |
| Low Template Concentration | At very low concentrations, stochastic effects during amplification can lead to high variability. If DGAT expression is low, this can be a factor. Try increasing the template amount. |
| Poorly Mixed Reaction | Ensure the reaction plate is vortexed gently and centrifuged briefly before running the qPCR to ensure all components are mixed and at the bottom of the wells. |
Issue 3: Inconsistent results after normalization.
| Potential Cause | Troubleshooting Step |
| Unstable Reference Gene(s) | Your chosen reference gene(s) may be affected by the experimental conditions.[3] Re-validate your reference genes. Test a larger panel of candidates and use geNorm/NormFinder to select the most stable ones for your specific experiment. |
| Incorrect Calculation | Double-check the calculations for relative quantification (e.g., ΔΔCq method). Ensure you are using the geometric mean of Cq values if you are using multiple reference genes. |
| Batch Effects | If samples are processed in different batches or on different plates, this can introduce technical variation.[4] If possible, randomize your samples across plates. If not, consider using inter-plate calibrators or normalization strategies that can account for batch effects. |
Experimental Protocols & Methodologies
Protocol: Validation of Reference Genes
-
RNA Extraction & cDNA Synthesis: Extract high-quality total RNA from all experimental groups. Synthesize cDNA using a consistent amount of RNA for all samples.
-
Candidate Gene Selection: Select 5-10 candidate reference genes from the literature that are commonly used for your sample type.
-
qPCR Analysis: Run qPCR for all candidate genes on a representative set of your cDNA samples (including all treatment groups).
-
Stability Analysis: Use software like geNorm or NormFinder to analyze the expression stability of the candidate genes. These tools will rank the genes based on their stability and suggest the optimal number of genes to use for normalization.
-
Normalization Factor Calculation: Calculate the normalization factor as the geometric mean of the Cq values of the most stable reference genes. This factor is then used to normalize the expression of your target gene (DGAT1/DGAT2).
Quantitative Data Summary
The following table summarizes relative DGAT1 and DGAT2 mRNA levels in various murine tissues under different nutritional states, highlighting their reciprocal regulation. Data is adapted from studies on adipose tissue.[6]
| Gene | Tissue | Condition | Relative mRNA Level (Fold Change vs. Ad lib) |
| DGAT1 | Gonadal WAT | Fasted (16h) | ↑ (Increased) |
| DGAT1 | Gonadal WAT | Refed (4h) | ↓ (Decreased) |
| DGAT2 | Gonadal WAT | Fasted (16h) | ↓ (Decreased) |
| DGAT2 | Gonadal WAT | Refed (4h) | ↑ (Increased) |
Note: This table illustrates a general trend and actual fold changes can vary between experiments.
Visualizations
DGAT in Triglyceride Synthesis Pathway
Caption: Final step of triglyceride (TAG) synthesis catalyzed by DGAT1 and DGAT2.
Experimental Workflow for qPCR Normalization
Caption: Workflow for quantitative gene expression analysis using qPCR.
References
- 1. gene-quantification.de [gene-quantification.de]
- 2. m.youtube.com [m.youtube.com]
- 3. Data-driven normalization strategies for high-throughput quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Data-driven normalization strategies for high-throughput quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Normalization of Gene Expression by Quantitative RT-PCR in Human Cell Line: comparison of 12 Endogenous Reference Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
Technical Support Center: Refinement of Animal Models for Studying DGAT Function
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with animal models to study Diacylglycerol O-acyltransferase (DGAT) function.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between DGAT1 and DGAT2?
A1: DGAT1 and DGAT2 are enzymes that catalyze the final step of triglyceride (TG) synthesis, but they have distinct characteristics. They share no sequence homology and belong to different gene families.[1][2] While both are located in the endoplasmic reticulum (ER), DGAT2 has also been identified on the surface of lipid droplets (LDs) and in mitochondria-associated membranes.[1][2] Functionally, DGAT2 is considered the predominant enzyme for TG storage in mice.[3][4] DGAT1 also possesses other enzymatic activities, such as acyl-CoA:retinol acyltransferase (ARAT) activity, which is involved in vitamin A metabolism.[5]
Q2: Why do global DGAT1 and DGAT2 knockout mice have such different phenotypes?
A2: The differing phenotypes highlight their non-redundant roles.[1] Mice with a global knockout of DGAT1 are viable, resistant to diet-induced obesity, and show increased insulin sensitivity.[1][6] In contrast, global DGAT2 knockout mice die shortly after birth due to a severe reduction in whole-body TG content (>90%) and an impaired skin barrier leading to dehydration.[1][4] This perinatal lethality in DGAT2 knockout mice has historically made it challenging to study DGAT2 function in adult tissues.[7]
Q3: When should I use a tissue-specific knockout model instead of a global knockout?
Q4: Can DGAT1 and DGAT2 compensate for each other?
A4: Yes, there is evidence of compensation, but it is not always complete. In adipocytes, DGAT1 and DGAT2 can largely compensate for each other for TG storage under a standard chow diet.[3][4] However, important differences emerge under metabolic stress, like a high-fat diet, where DGAT1 plays a unique role in protecting the ER from lipotoxicity.[3][4] In hepatocytes, inhibition of one DGAT enzyme leads to only a small change in TG accumulation, suggesting mutual compensation.[2] Despite this, DGAT1 cannot fully compensate for the absence of DGAT2 to prevent the lethal phenotype in global DGAT2 knockout mice.[9]
Troubleshooting Guide
Q1: My DGAT2 global knockout mice are dying shortly after birth. How can I study DGAT2 function in adult tissues?
A1: This is the expected and widely reported phenotype for global DGAT2 knockout mice.[1][4] The cause of death is linked to a dramatic reduction in TG stores and a compromised skin barrier.[1] To investigate the role of DGAT2 in adult tissues, you must use a tissue-specific knockout model. This can be achieved by generating mice with a floxed Dgat2 allele and crossing them with a mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Adipoq-Cre for adipose tissue).[3]
Q2: I've knocked out DGAT1 in my mouse model, but I don't see the expected resistance to diet-induced obesity. What could be the issue?
A2: While DGAT1 knockout mice are generally resistant to diet-induced obesity, several factors could influence this phenotype.[1]
-
Genetic Background: The genetic background of the mouse strain can significantly impact metabolic phenotypes. Ensure your control and knockout mice are on the same, well-defined genetic background. Off-target mutations introduced during the generation of the transgenic line can also affect functionality.[10]
-
Diet Composition: The specific high-fat diet used (e.g., percentage of fat, source of fat) can alter the metabolic response. Ensure your diet is consistent and appropriate for inducing the desired phenotype.
-
Compensatory Mechanisms: DGAT2 expression or activity might be upregulated in your model, partially compensating for the loss of DGAT1. It is advisable to measure the expression levels of both DGAT1 and DGAT2 in relevant tissues.[9]
-
Gut Microbiome: The gut microbiome can influence obesity and metabolic phenotypes. Housing conditions and diet can alter the microbiome, potentially affecting the experimental outcome.
Q3: My in vitro DGAT activity assays on tissue lysates are not correlating with the whole-animal phenotype. Why might this be?
A3: Discrepancies between in vitro enzyme activity and in vivo phenotypes are common in metabolic research. Potential reasons include:
-
Substrate Availability: In vitro assays are often performed with saturating substrate concentrations (Vmax conditions), which may not reflect the physiological substrate availability in vivo.[3][11]
-
Cellular Localization: The subcellular localization of the enzymes and their access to substrate pools are critical in vivo but are lost in tissue homogenates.[1] DGAT2's localization to lipid droplets is thought to be important for its function.[2]
-
Regulatory Factors: The activity of DGAT enzymes in vivo is subject to complex regulation by hormones, metabolites, and protein-protein interactions, which are not replicated in a simplified in vitro assay.[12]
-
Alternative Pathways: In adipose tissue from double knockout (ADGAT DKO) mice, a residual DGAT activity has been detected, suggesting an alternative enzyme or pathway may be activated when both DGAT1 and DGAT2 are absent.[11]
Q4: I am using a DGAT1 inhibitor in mice and not observing the severe diarrhea reported in human clinical trials. Is my inhibitor working?
A4: This is a known species-specific difference. The lack of diarrhea in DGAT1-deficient mice is thought to be due to the differential expression of DGAT enzymes in the intestine.[6] In the human intestine, DGAT1 is the predominant enzyme, whereas the mouse intestine expresses significant levels of DGAT2.[6] Therefore, DGAT2 can compensate for the loss of DGAT1 function in the mouse intestine, preventing the accumulation of fatty acids and diacylglycerols that is thought to cause diarrhea in humans.[6] To confirm your inhibitor is working, you should measure its effect on postprandial triglyceride levels or perform a DGAT1 activity assay on intestinal tissue.
Quantitative Data Summary
Table 1: Phenotypic Comparison of Global DGAT Knockout Mouse Models
| Parameter | DGAT1 Knockout (Dgat1-/-) | DGAT2 Knockout (Dgat2-/-) | Reference |
| Viability | Viable and healthy | Die within hours of birth | [1][4] |
| Adipose TG Stores | ~50% decreased | >90% reduction | [3][4] |
| Diet-Induced Obesity | Resistant | Not applicable (lethal) | [1][6] |
| Insulin Sensitivity | Increased | Not applicable (lethal) | [5][13] |
| Skin Barrier | Normal | Impaired, leading to water loss | [1] |
Table 2: Effects of Adipose-Specific DGAT Knockout on Mice Fed a High-Fat Diet (HFD)
| Parameter | Adipose DGAT1 KO (ADGAT1 KO) | Adipose DGAT2 KO (ADGAT2 KO) | Reference |
| Body Weight Gain | ~10% less than control | No difference from control | [3] |
| Fat Mass | ~30% reduction | No difference from control | [3] |
| Glucose Tolerance | Impaired | Normal | [3] |
| Insulin Tolerance | Impaired | Normal | [3] |
| Compensatory DGAT Expression | No change in DGAT2 protein levels | No change in DGAT1 protein levels | [3] |
Table 3: Effects of Cardiomyocyte-Specific DGAT1 Knockout (hDgat1-/-)
| Parameter | Change in hDgat1-/- vs. Control | Reference |
| Heart Diacylglycerol (DAG) | ~85% increase | [8] |
| Heart Ceramides | ~95% increase | [8] |
| Heart DGAT Activity | Reduced by ~33% | [8] |
| Mortality | 50% of mice die by 9 months | [8] |
Key Experimental Protocols
Protocol: DGAT Activity Assay in Adipose Tissue Lysates
This protocol is adapted from methodologies used to measure DGAT enzymatic activity in white adipose tissue (WAT) and brown adipose tissue (BAT).[3][11]
1. Materials and Reagents:
-
Adipose tissue (fresh or frozen)
-
Lysis Buffer: 100 mM Tris-HCl (pH 7.4) with protease inhibitors
-
Substrate Mix:
-
1,2-dioleoyl-sn-glycerol (DAG)
-
Oleoyl-CoA
-
[¹⁴C]oleoyl-CoA (as a tracer)
-
-
MgCl₂ solution
-
Reaction Stop Solution: Isopropanol:Heptane:Water (80:20:2 by volume)
-
Heptane
-
Silica TLC plates
-
TLC Solvent System: Hexane:Diethyl ether:Acetic acid (80:20:1 by volume)
-
Scintillation fluid and counter or phosphor imager system
2. Tissue Lysate Preparation:
-
Homogenize adipose tissue in ice-cold Lysis Buffer.
-
Centrifuge the homogenate to pellet debris.
-
Collect the supernatant (lysate).
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
3. Enzyme Reaction:
-
Prepare the assay mixture in a reaction tube. For a final volume of 200 µL, combine:
-
20 µg of adipose tissue lysate protein.
-
DAG to a final concentration of 100 µM.
-
Oleoyl-CoA to a final concentration of 25 µM, including [¹⁴C]oleoyl-CoA as a tracer.
-
MgCl₂ to a final concentration of 5 mM.[11] Note: To measure DGAT1 specifically, use a high concentration of MgCl₂ (e.g., 25 mM), as this suppresses DGAT2 activity.[3][5]
-
Lysis buffer to bring the final volume to 200 µL.
-
-
Initiate the reaction by adding the tissue lysate.
-
Incubate at 37°C for 10-20 minutes. The reaction should be within the linear range for time and protein concentration.[14]
4. Lipid Extraction and Analysis:
-
Stop the reaction by adding 1.5 mL of the Reaction Stop Solution, followed by 1 mL of heptane.
-
Vortex briefly and allow the phases to separate.
-
Transfer the upper heptane phase, which contains the lipids, to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform or hexane.
-
Spot the resuspended lipids onto a silica TLC plate.
-
Develop the plate using the TLC Solvent System until the solvent front is near the top.
-
Allow the plate to dry completely.
5. Quantification:
-
Expose the dried TLC plate to a phosphor imager screen to visualize the radiolabeled lipids.
-
The band corresponding to triacylglycerol (TG) can be identified using a standard.
-
Quantify the radioactivity in the TG band using the phosphor imager's software. Alternatively, the TG band can be scraped from the plate into a scintillation vial, and radioactivity can be measured using a scintillation counter.
-
Calculate DGAT activity based on the incorporation of [¹⁴C]oleoyl-CoA into TG per unit of protein per unit of time.
Visual Guides
Caption: Simplified triglyceride synthesis pathway highlighting DGAT1 and DGAT2.
Caption: Experimental workflow for generating and analyzing adipose-specific DGAT KO mice.
Caption: Logical comparison of phenotypes in global DGAT1 vs. DGAT2 knockout mice.
References
- 1. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiology | The DGAT1 Project [dgat1.org]
- 7. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiomyocyte-specific Loss of Diacylglycerol Acyltransferase 1 (DGAT1) Reproduces the Abnormalities in Lipids Found in Severe Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Why Your Transgenic Project Failed | Taconic Biosciences [taconic.com]
- 11. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity [elifesciences.org]
- 12. aocs.org [aocs.org]
- 13. DGAT1 deficiency decreases PPAR expression and does not lead to lipotoxicity in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of DGAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides. Its role in lipid metabolism has made it an attractive therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and hypertriglyceridemia. This guide provides an objective comparison of the efficacy of various DGAT1 inhibitors, supported by experimental data, to aid researchers in their drug development endeavors.
Overview of DGAT1 Inhibition
Inhibition of DGAT1 in the gastrointestinal tract reduces the absorption of dietary fats, leading to a decrease in postprandial triglyceride levels. In preclinical models, this has been associated with weight loss, improved insulin sensitivity, and reduced hepatic steatosis. Several small molecule inhibitors of DGAT1 have been developed and evaluated in both preclinical and clinical settings. This guide focuses on a selection of these inhibitors to highlight their comparative efficacy and safety profiles.
Quantitative Efficacy of DGAT1 Inhibitors
The following table summarizes the in vitro potency and in vivo efficacy of several DGAT1 inhibitors based on available data. Direct head-to-head comparative studies are limited; therefore, data has been collated from various independent studies.
| Inhibitor | Target | In Vitro Potency (IC50) | In Vivo Efficacy (Triglyceride Reduction) | Key Side Effects |
| Pradigastat (LCQ908) | Human DGAT1 | Not explicitly reported in reviewed literature | Up to 70% reduction in fasting triglycerides in patients with Familial Chylomicronemia Syndrome (FCS) at 40 mg/day. Dose-dependent suppression of postprandial triglycerides.[1][2] | Mild to moderate gastrointestinal events.[2] |
| AZD7687 | Human DGAT1 | Not explicitly reported in reviewed literature | >75% decrease in incremental postprandial triglyceride AUC at single doses ≥5 mg in healthy subjects.[3] Dose-dependent reductions in postprandial serum triglycerides at doses ≥5 mg/day for one week.[4] | Dose-dependent nausea, vomiting, and diarrhea, leading to discontinuation in some subjects.[5][3][4] |
| PF-04620110 | Human DGAT1 | 19 nM[6][7][8] | Dose-dependent reduction of plasma triglycerides in rodents at doses ≥0.1 mg/kg following a lipid challenge.[6][8] | Not extensively reported in human clinical trials in the reviewed literature. |
| A-922500 | Human DGAT1 | 7 nM[9][10][11][12] | Dose-dependently attenuated the maximal postprandial rise in serum triglycerides in rodents. At 3 mg/kg, reduced serum triglycerides by 39% in Zucker fatty rats and 53% in hyperlipidemic hamsters.[9] | Not extensively reported in human clinical trials in the reviewed literature. |
| T863 | Human DGAT1 | Potent inhibitor (specific IC50 not reported) | Significantly delayed fat absorption and reduced serum and liver triglycerides in diet-induced obese mice after 2 weeks of oral administration.[13] | Not reported in human clinical trials in the reviewed literature. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the DGAT1 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: DGAT1 signaling pathway in triglyceride synthesis and chylomicron formation.
Caption: Experimental workflow for evaluating the efficacy of DGAT1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may be adapted based on specific research needs.
In Vitro DGAT1 Enzyme Inhibition Assay (Radiolabeled)
This assay measures the ability of a compound to inhibit the enzymatic activity of DGAT1 directly.
Materials:
-
Human recombinant DGAT1 enzyme (microsomal preparation)
-
Substrates: [14C]-labeled oleoyl-CoA or another suitable fatty acyl-CoA, and 1,2-dioleoyl-sn-glycerol (DAG)
-
Assay buffer: Tris-HCl buffer with MgCl2 and BSA
-
Test compounds (DGAT1 inhibitors) dissolved in DMSO
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DAG, and the DGAT1 enzyme preparation.
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is run in parallel.
-
Initiate the reaction by adding the radiolabeled fatty acyl-CoA.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Extract the lipids, with the newly synthesized radiolabeled triglycerides partitioning into the organic phase.
-
Separate the triglyceride fraction using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled triglyceride by scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[14]
In Vivo Oral Lipid Tolerance Test (OLTT) in Mice
This test evaluates the effect of a DGAT1 inhibitor on the absorption of dietary fat in a living organism.
Materials:
-
Test animals (e.g., C57BL/6 mice), fasted overnight
-
Test compound (DGAT1 inhibitor) formulated for oral administration
-
Lipid bolus (e.g., corn oil or olive oil)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Triglyceride measurement kit
Procedure:
-
Fast the mice for 4-6 hours prior to the experiment.
-
Administer the test compound or vehicle control orally (gavage) at a predetermined dose.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, administer an oral bolus of a lipid source (e.g., 10 µL/g body weight of corn oil).
-
Collect blood samples at various time points post-lipid administration (e.g., 0, 1, 2, 4, and 6 hours) via tail vein or retro-orbital bleeding.
-
Separate plasma by centrifugation.
-
Measure the plasma triglyceride concentrations using a commercial enzymatic assay kit.
-
Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the total postprandial triglyceride excursion.
-
Compare the triglyceride AUC between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the inhibitor.
Conclusion
The DGAT1 inhibitors discussed in this guide demonstrate significant efficacy in reducing triglyceride levels, both in vitro and in vivo. Pradigastat and AZD7687 have shown promising results in human clinical trials, although gastrointestinal side effects, particularly with AZD7687, present a notable challenge. PF-04620110, A-922500, and T863 have shown strong preclinical efficacy. The choice of a DGAT1 inhibitor for further research and development will likely depend on a careful balance between its potency, selectivity, pharmacokinetic properties, and tolerability profile. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for the continued investigation of this important therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the DGAT1 Inhibitor Pradigastat on Triglyceride and ApoB48 Levels in Patients with Familial Chylomicronemia Syndrome - OAK Open Access Archive [oak.novartis.com]
- 3. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 [figshare.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. A 922500 (CAS 959122-11-3): R&D Systems [rndsystems.com]
- 12. A 922500 | Acyltransferase | Transferase | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
Decoding NASH: Is DGAT2 the Key Therapeutic Target? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD), presents a significant and growing global health challenge. Characterized by hepatic steatosis, inflammation, and fibrosis, NASH can progress to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has made the development of effective therapeutics a formidable task. One of the promising therapeutic targets that has emerged is Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the synthesis of triglycerides. This guide provides a comprehensive comparison of targeting DGAT2 against other therapeutic strategies for NASH, supported by experimental data and detailed protocols.
The Rationale for Targeting DGAT2 in NASH
DGAT2 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final and rate-limiting step of triglyceride synthesis. In the context of NASH, where excess accumulation of triglycerides in hepatocytes (steatosis) is a hallmark, inhibiting DGAT2 presents a direct and logical approach to mitigate the initial driver of the disease. The central hypothesis is that by reducing the synthesis of triglycerides, the subsequent cellular stress, inflammation, and fibrosis can be attenuated.
Below is a diagram illustrating the central role of DGAT2 in triglyceride synthesis and its proposed impact on NASH pathogenesis.
Caption: DGAT2's role in triglyceride synthesis and NASH.
Comparative Efficacy of DGAT2 Inhibitors
The therapeutic landscape for NASH is rapidly evolving, with several drug candidates targeting different pathways. Here, we compare the performance of DGAT2 inhibitors with other leading alternatives based on preclinical and clinical data.
Preclinical Data Summary
| Therapeutic Target | Compound Type | Animal Model | Key Findings |
| DGAT2 | Small Molecule Inhibitor (PF-06427878) | Diet-induced obese rats | Reduced hepatic and plasma triglycerides; decreased lipogenic gene expression.[1] |
| DGAT2 | siRNA (Dgat2-1473) | ob/ob-GAN mice (NASH model) | >85% reduction in triglyceride accumulation; significant improvement in fatty liver phenotype.[2] However, did not significantly impact inflammation and fibrosis.[2] |
| ACC (Acetyl-CoA Carboxylase) | Small Molecule Inhibitor (Firsocostat) | Mouse model of NASH | Reduced hepatic steatosis and inflammation.[3][4] |
| FXR (Farnesoid X Receptor) | Agonist (Obeticholic Acid - OCA) | Mouse model of NAFLD | Reduced liver fat and fibrosis.[5] |
Clinical Data Summary
| Therapeutic Target | Drug Name (Company) | Phase of Development | Key Efficacy Endpoints | Key Safety/Tolerability Issues |
| DGAT2 | Ervogastat (PF-06865571) (Pfizer) | Phase 2 | Reduction in liver fat. | Generally well-tolerated. |
| DGAT2 | IONIS-DGAT2Rx (Ionis Pharmaceuticals) | Phase 2 | Dose-dependent reductions in hepatic fat. | Generally well-tolerated. |
| ACC | Firsocostat (Gilead Sciences) | Phase 2 | Reduced hepatic steatosis. | Increased plasma triglycerides.[3][4] |
| FXR | Obeticholic Acid (Intercept Pharmaceuticals) | Phase 3 (Approved for PBC) | Improvement in fibrosis. | Pruritus, increased LDL cholesterol.[5] |
| THR-β | Resmetirom (Madrigal Pharmaceuticals) | Phase 3 | Resolution of NASH and improvement in fibrosis. | Mild and transient adverse events. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the assessment of DGAT2 as a therapeutic target.
Oil Red O Staining for Hepatic Steatosis
Principle: Oil Red O is a lysochrome (fat-soluble dye) used for the staining of neutral triglycerides and lipids in frozen sections.
Procedure:
-
Tissue Preparation: Snap-freeze fresh liver tissue in isopentane pre-chilled with liquid nitrogen. Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound.
-
Sectioning: Cut 8-10 µm thick sections using a cryostat and mount on charged slides.
-
Fixation: Fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Washing: Briefly rinse with running tap water for 1-10 minutes.
-
Dehydration: Rinse with 60% isopropanol.
-
Staining: Stain with freshly prepared Oil Red O working solution for 15 minutes.
-
Differentiation: Rinse with 60% isopropanol.
-
Counterstaining: Lightly stain nuclei with Mayer's hematoxylin for 30-60 seconds.
-
Washing: Rinse with distilled water.
-
Mounting: Mount with an aqueous mounting medium.
Results: Lipid droplets will appear as red, and nuclei will be blue.
Sirius Red Staining for Liver Fibrosis
Principle: Picrosirius red stains collagen fibers, which can then be visualized under polarized light, where thicker fibers appear yellow-orange and thinner fibers appear green.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded liver sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining: Stain in Picrosirius Red solution for 1 hour.
-
Washing: Wash in two changes of acidified water.
-
Dehydration: Dehydrate through a graded series of ethanol.
-
Clearing and Mounting: Clear in xylene and mount with a resinous mounting medium.
Results: Collagen fibers will be stained red, with the background being pale yellow.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Principle: To quantify the messenger RNA (mRNA) levels of specific genes to assess the impact of a therapeutic intervention on gene expression.
Procedure:
-
RNA Extraction: Isolate total RNA from liver tissue using a TRIzol-based method or a commercial kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan-based qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Visualizing the Path Forward: Workflows and Pathways
Understanding the experimental workflow and the underlying signaling pathways is critical for drug development professionals.
Preclinical Validation Workflow for a NASH Therapeutic Target
The following diagram outlines a typical preclinical workflow for validating a therapeutic target for NASH.
Caption: Preclinical workflow for NASH drug validation.
Conclusion: A Targeted Approach with a Need for Combination
The validation of DGAT2 as a therapeutic target for NASH is supported by a strong biological rationale and promising preclinical and early clinical data. Inhibition of DGAT2 effectively reduces hepatic steatosis, the initial insult in NASH pathogenesis. However, the data also suggest that targeting DGAT2 alone may not be sufficient to resolve the more advanced features of NASH, namely inflammation and fibrosis.
This highlights a critical consideration for the future of NASH therapeutics: the need for combination therapies. A multi-pronged approach that targets steatosis (e.g., with a DGAT2 inhibitor), inflammation, and fibrosis may be necessary to achieve a comprehensive and durable clinical benefit for patients with NASH. As our understanding of the intricate pathways driving NASH progression deepens, a personalized and combination-oriented therapeutic strategy will likely be the key to conquering this complex disease.
References
- 1. 2.3. Oil Red-O Staining [bio-protocol.org]
- 2. pharm.ucsf.edu [pharm.ucsf.edu]
- 3. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to DGAT1 Antibodies: A Comparative Analysis
For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comparative analysis of commercially available antibodies targeting Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. This document summarizes key specifications, available validation data, and detailed experimental protocols to aid in your selection process.
Introduction to DGAT1
Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and committed step in the synthesis of triglycerides. It plays a crucial role in intestinal fat absorption, lipoprotein assembly, adipose tissue formation, and lactation. Given its central role in lipid metabolism, DGAT1 is a significant target in the study of metabolic diseases such as obesity, type 2 diabetes, and fatty liver disease. Accurate detection and quantification of DGAT1 are essential for advancing research in these areas.
DGAT1 Signaling Pathway
DGAT1 is a key enzyme in the triglyceride synthesis pathway. The diagram below illustrates its position in this metabolic process.
Caption: Simplified diagram of the triglyceride synthesis pathway highlighting the role of DGAT1.
Comparison of Commercially Available DGAT1 Antibodies
The following table summarizes the specifications and available data for DGAT1 antibodies from various vendors. This information is based on publicly available datasheets and publications and is intended to provide a comparative overview. Direct head-to-head experimental comparisons are limited.
| Vendor | Catalog Number | Antibody Type | Host | Immunogen | Validated Applications | Species Reactivity (Reported) | Notes |
| Proteintech | 11561-1-AP | Polyclonal | Rabbit | DGAT1 Fusion Protein | WB, IHC, IF, IP, ELISA | Human, Mouse, Rat, Monkey, Pig | Cited in 16 publications.[1] |
| Proteintech | 82945-1-RR | Recombinant Monoclonal | Rabbit | Recombinant Human DGAT1 | WB, ELISA | Human, Mouse, Rat | KD/KO validated.[2] |
| Abcam | ab59034 | Polyclonal | Goat | Synthetic Peptide (Human DGAT1 aa 300-350) | WB, ICC/IF, IHC-P | Human, Mouse | Cited in 5 publications.[3] |
| Thermo Fisher Scientific | 11561-1-AP | Polyclonal | Rabbit | DGAT1 Fusion Protein (aa 189-488) | WB, IHC, IHC-P, ICC/IF, IP | Human, Mouse, Rat | |
| Santa Cruz Biotechnology | sc-271934 (A-5) | Monoclonal | Mouse | Amino acids 1-100 of human DGAT1 | WB, IP, IF, IHC(P), ELISA | Human | Knockout validation data available.[4] |
| Novus Biologicals | NB110-41487 | Polyclonal | Rabbit | Synthetic peptide | WB, ICC/IF | Human, Mouse, Rat | Band observed at ~55 kDa in Western Blot. |
| Aviva Systems Biology | OAEB01372 | Polyclonal | Goat | Peptide | WB, ELISA, FC, IF, IHC | Bovine, Dog, Human, Mouse, Rat | |
| NSJ Bioreagents | R31838 | Polyclonal | Rabbit | Peptide from human DGAT1 | WB | Human, Rat |
Experimental Workflow for Antibody Validation
The following diagram outlines a general workflow for validating the specificity and cross-reactivity of a DGAT1 antibody.
Caption: General workflow for DGAT1 antibody validation using Western Blot and Immunohistochemistry.
Detailed Experimental Protocols
Below are standardized protocols for Western Blotting and Immunohistochemistry that can be adapted for the evaluation of DGAT1 antibodies.
Western Blot Protocol for DGAT1
-
Lysate Preparation:
-
Homogenize cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary DGAT1 antibody (at the vendor's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system. DGAT1 is expected to appear as a band at approximately 55 kDa.[3]
-
Immunohistochemistry (IHC) Protocol for DGAT1
-
Tissue Preparation:
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum for 30 minutes.
-
Incubate with the primary DGAT1 antibody (at the vendor's recommended dilution) overnight at 4°C.
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Wash slides with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Analysis:
-
Examine the slides under a microscope. DGAT1 staining is expected to be localized to the endoplasmic reticulum and cytoplasm.[3]
-
Conclusion
The selection of a DGAT1 antibody requires careful consideration of the intended application and the species being studied. While many vendors offer DGAT1 antibodies with validation in various applications, the availability of direct comparative and knockout-validated data is a significant advantage for ensuring specificity. Researchers are encouraged to review the datasheets and any available publications for the specific antibodies of interest and to perform in-house validation to ensure the antibody performs as expected in their experimental system.
References
A Comparative Analysis of Diacylglycerol Acyltransferase (DGAT) Activity Across Different Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diacylglycerol Acyltransferase (DGAT) activity in various tissues, crucial for understanding its role in metabolic diseases and for the development of targeted therapeutics. DGAT, a key enzyme in triglyceride synthesis, exists in two main isoforms, DGAT1 and DGAT2, with distinct tissue expression and functional roles.
Quantitative Comparison of DGAT Activity
The following tables summarize the quantitative data on DGAT activity in different tissues. It is important to note that direct comparative studies measuring the specific activity of both DGAT1 and DGAT2 across a wide range of tissues in a single species are limited. The data presented here are compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Tissue | Species | DGAT Activity (pmol/min/mg lipid) | Key Findings | Reference(s) |
| Omental Adipose Tissue (Visceral) | Human (non-obese) | 2.0 ± 0.9 | DGAT activity is significantly higher in omental than in subcutaneous adipose tissue in non-obese individuals. | [1] |
| Abdominal Adipose Tissue (Subcutaneous) | Human (non-obese) | 0.9 ± 0.3 | Lower DGAT activity compared to omental adipose tissue in non-obese individuals. | [1] |
| Omental Adipose Tissue (Visceral) | Human (obese) | 1.4 ± 0.6 | No significant difference in DGAT activity between omental and subcutaneous adipose tissue in obese individuals. | [1] |
| Abdominal Adipose Tissue (Subcutaneous) | Human (obese) | 1.7 ± 0.7 | DGAT activity is comparable to omental adipose tissue in obese individuals. | [1] |
| Tissue | Species | Relative DGAT mRNA Expression | Key Findings | Reference(s) |
| Small Intestine | Human, Mouse | High (especially DGAT1) | DGAT1 is highly expressed and is crucial for the absorption of dietary fats. | [2] |
| Liver | Human, Mouse | Moderate (DGAT2 > DGAT1 in mouse) | DGAT2 is the predominant isoform in the liver and is involved in VLDL assembly. | [2] |
| Adipose Tissue | Human, Mouse | High | Both DGAT1 and DGAT2 are expressed, with DGAT2 levels increasing in obesity. | [2] |
| Mammary Gland | Human, Mouse | High | High DGAT activity is essential for milk fat synthesis. | [2] |
| Skeletal Muscle | Human, Mouse | Low to Moderate | DGAT1 is the more prominent isoform and is involved in intramyocellular lipid storage. | [2] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Hormonal regulation of DGAT1 and DGAT2 expression and triglyceride synthesis.
Caption: Experimental workflow for measuring DGAT activity in tissue microsomes.
Experimental Protocols
Microsome Isolation from Tissues
This protocol describes the preparation of microsomal fractions from various tissues, which are enriched in DGAT enzymes.
Materials:
-
Tissue of interest (e.g., liver, adipose tissue, small intestine)
-
Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitors.
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Excise and weigh the fresh tissue. Mince the tissue on ice.
-
Add 4 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (post-mitochondrial supernatant).
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for the DGAT assay.
-
Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., BCA assay).
DGAT Activity Assay (Radiometric)
This protocol outlines a common method for measuring DGAT activity using a radiolabeled substrate.
Materials:
-
Microsomal preparation
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 10 mM MgCl2.
-
1,2-Diacylglycerol (DAG)
-
[14C]Oleoyl-CoA (or other fatty acyl-CoA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. A typical reaction contains:
-
100 µg of microsomal protein
-
100 µM 1,2-Diacylglycerol (emulsified in BSA)
-
50 µM [14C]Oleoyl-CoA
-
Assay Buffer to a final volume of 200 µL.
-
-
Initiate the reaction by adding the microsomal protein and incubate at 37°C for 10-30 minutes.
-
Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1).
-
Add 0.5 mL of 0.9% NaCl and vortex thoroughly to extract the lipids.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the triglyceride spot into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific activity as pmol of [14C]oleate incorporated into triglycerides per minute per mg of microsomal protein.
References
A Comparative Analysis of DGAT1 and DGAT2 Inhibition for Weight Management
For Researchers, Scientists, and Drug Development Professionals
The global obesity epidemic necessitates the exploration of novel therapeutic strategies. Among the promising targets are the diacylglycerol O-acyltransferase (DGAT) enzymes, DGAT1 and DGAT2, which catalyze the final and rate-limiting step in triglyceride synthesis. While both enzymes share this core function, their distinct tissue distribution, physiological roles, and the consequences of their inhibition present a compelling case for a comparative analysis to guide future drug development efforts in weight management. This guide provides an objective comparison of DGAT1 and DGAT2 inhibition, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Executive Summary
Inhibition of DGAT1 has been extensively investigated as a potential anti-obesity therapy. Preclinical studies in rodent models have consistently demonstrated that DGAT1 inhibition leads to reduced body weight, decreased adiposity, and improved insulin sensitivity.[1] However, the clinical development of DGAT1 inhibitors has been largely halted due to dose-limiting gastrointestinal (GI) side effects, including diarrhea, nausea, and vomiting.
Conversely, DGAT2 inhibition has emerged as a promising strategy, primarily for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), with a more favorable tolerability profile observed in clinical trials. While the primary focus has been on hepatic steatosis, preclinical evidence suggests that DGAT2 inhibition may also contribute to weight loss and improvements in overall metabolic health.
This guide will delve into the quantitative data from key studies, outline the experimental protocols used to generate this data, and provide a visual representation of the distinct signaling pathways influenced by the inhibition of each enzyme.
Mechanism of Action: A Tale of Two Enzymes
DGAT1 and DGAT2, despite catalyzing the same biochemical reaction, are encoded by different genes and exhibit distinct tissue expression patterns and subcellular localizations. DGAT1 is highly expressed in the small intestine, where it plays a crucial role in the absorption of dietary fats, and is also found in adipose tissue and the liver.[2] DGAT2 is the predominant isoform in the liver and is also expressed in adipose tissue.[3]
The proposed mechanisms for weight loss differ between the two targets. DGAT1 inhibition is thought to promote weight loss primarily by increasing energy expenditure.[1][4] In rodent models, this is linked to increased physical activity and thermogenesis. DGAT2 inhibition, on the other hand, is believed to impact weight and metabolic health by reducing hepatic triglyceride synthesis and suppressing de novo lipogenesis through the downregulation of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of fat synthesis.[5][6]
Signaling Pathways
To visualize the distinct roles of DGAT1 and DGAT2 in triglyceride synthesis and the downstream effects of their inhibition, the following signaling pathway diagrams are provided.
Figure 1: Signaling pathways of DGAT1 and DGAT2 inhibition.
Preclinical Efficacy: A Head-to-Head Look
Preclinical studies, predominantly in diet-induced obese (DIO) rodent models, have provided the foundational evidence for the anti-obesity potential of DGAT inhibitors.
| Inhibitor Class | Compound | Animal Model | Dose | Duration | Body Weight Reduction (%) | Key Findings | Reference |
| DGAT1 | Compound K | DIO Mice | 10 mg/kg/day | 14 days | ~10% | Mechanism-based weight loss, improved lipid metabolism. | [7] |
| DGAT1 | H128 | db/db Mice | 10 mg/kg/day | 5 weeks | Prevented further weight gain vs. control | Reduced body weight gain, lowered blood lipids, and improved hepatic steatosis. | [1] |
| DGAT2 | - | DIO Mice | - | 4 weeks | Not specified, but significant reduction | Canagliflozin (SGLT2i) reduced body weight and was associated with decreased DGAT2 expression. | [8] |
| DGAT1/2 DKO | - | Adipose-specific knockout mice | - | 12 weeks (HFD) | ~40% less weight gain vs. control | Resistant to diet-induced obesity. | [9] |
Clinical Trial Data: Efficacy vs. Tolerability
The translation of preclinical findings to human subjects has revealed a critical divergence in the clinical viability of DGAT1 and DGAT2 inhibitors for weight loss.
DGAT1 Inhibitors
| Compound | Phase | Population | Dose | Duration | Body Weight Change | Adverse Events | Reference |
| AZD7687 | I | Overweight/Obese Men | 1-20 mg/day | 1 week | Not reported as a primary outcome | Dose-dependent GI side effects (diarrhea, nausea, vomiting); 11/18 participants on >5 mg/day discontinued due to diarrhea. | [10] |
| Pradigastat (LCQ908) | I | Overweight/Obese | 1-25 mg/day | 14 days | Not reported as a primary outcome | Generally well-tolerated at these doses in this study. | [11] |
| Pradigastat (LCQ908) | II | Obese with Type 2 Diabetes | Not specified | - | Dose-dependent reductions in body weight. | Dose-dependent increases in diarrhea, nausea, and vomiting. | [12] |
DGAT2 Inhibitors
| Compound | Phase | Population | Dose | Duration | Body Weight Change | Adverse Events | Reference |
| Ervogastat (PF-06865571) | IIa | NAFLD | 300 mg BID | 6 weeks | Not a primary endpoint, but no significant changes reported. | Well-tolerated; diarrhea reported in a small percentage of participants but comparable to placebo in some studies. | [4][13] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of DGAT inhibitors.
Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet.
-
Protocol:
-
Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[14]
-
Diet: Mice are fed a high-fat diet (HFD), typically containing 45% or 60% kcal from fat, starting at 6-8 weeks of age.[12][14] Control mice are fed a standard chow diet (e.g., 10% kcal from fat).
-
Duration: The HFD is administered for a period of 8 to 20 weeks to induce significant weight gain, adiposity, and insulin resistance.[14][15]
-
Monitoring: Body weight and food intake are monitored weekly.[11]
-
Outcome Measures: At the end of the study period, various parameters are assessed, including body composition (fat and lean mass), glucose tolerance, insulin sensitivity, and lipid profiles. Tissues such as liver, adipose, and muscle are collected for further analysis.
-
Figure 2: Experimental workflow for a diet-induced obesity mouse model.
In Vitro DGAT Activity Assay
-
Objective: To measure the enzymatic activity of DGAT1 or DGAT2 and assess the inhibitory potential of test compounds.
-
Protocol:
-
Enzyme Source: Microsomal fractions from cells or tissues expressing the target DGAT enzyme (e.g., human intestinal microsomes for DGAT1) are used.[5] Recombinant DGAT enzymes expressed in insect or mammalian cells are also common.[16][17]
-
Substrates: The assay mixture includes a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a fatty acyl-CoA (e.g., oleoyl-CoA).[17] One of the substrates is typically radiolabeled (e.g., [14C]oleoyl-CoA) or fluorescently tagged (e.g., NBD-palmitoyl CoA) for detection.[16]
-
Reaction: The enzyme, substrates, and test compound (or vehicle control) are incubated at 37°C for a defined period.
-
Detection: The reaction is stopped, and the product (triglycerides) is separated from the substrates, often using thin-layer chromatography (TLC). The amount of product formed is quantified by scintillation counting (for radiolabels) or fluorescence measurement.[16] Alternatively, non-radioactive methods using mass spectrometry to detect the triglyceride product can be employed.[18]
-
Metabolic Cage Analysis
-
Objective: To assess energy expenditure, respiratory exchange ratio (RER), food and water intake, and spontaneous physical activity in conscious, unrestrained animals.
-
Protocol:
-
Acclimation: Mice are individually housed in metabolic cages for at least 24 hours to acclimate to the new environment before data collection begins.[10][19]
-
Data Collection: Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously. These values are used to calculate the RER (VCO2/VO2) and energy expenditure.[10][20]
-
Intake and Activity: Food and water consumption are measured using sensitive balances, and locomotor activity is monitored via infrared beams.[20]
-
Analysis: Data is typically collected over a 24-48 hour period to assess metabolic changes during both light and dark cycles.
-
Oral Fat Tolerance Test (OFTT)
-
Objective: To evaluate the absorption and clearance of dietary fat.
-
Protocol:
-
Fasting: Mice are fasted for a short period (e.g., 2-4 hours) prior to the test.[21]
-
Lipid Bolus: A bolus of a lipid source, such as olive oil or soybean oil, is administered by oral gavage.[21]
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (time 0) and at several time points after the lipid gavage (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Plasma triglyceride levels are measured in the collected samples to determine the postprandial lipemic response. The area under the curve (AUC) for triglyceride levels is calculated to quantify the overall lipid excursion.
-
Hyperinsulinemic-Euglycemic Clamp
-
Objective: To assess whole-body insulin sensitivity, considered the gold standard method.
-
Protocol:
-
Catheterization: Intravenous catheters are inserted for the infusion of insulin and glucose, and for blood sampling.[13][22]
-
Insulin Infusion: A continuous infusion of insulin is administered to raise plasma insulin levels to a high physiological or supraphysiological state.[23]
-
Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain blood glucose at a constant, normal (euglycemic) level.[23]
-
Blood Glucose Monitoring: Blood glucose is monitored frequently (e.g., every 5-10 minutes).
-
Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a direct measure of insulin-stimulated glucose disposal and thus reflects whole-body insulin sensitivity.[24]
-
Conclusion
The comparative analysis of DGAT1 and DGAT2 inhibition reveals two distinct therapeutic opportunities with different risk-benefit profiles for weight management.
DGAT1 inhibition demonstrates robust preclinical efficacy in promoting weight loss, primarily through increased energy expenditure. However, the severe and dose-limiting gastrointestinal side effects observed in human trials present a significant hurdle for its development as a viable anti-obesity therapy. The mechanism of these side effects is likely related to the high expression of DGAT1 in the gut and the consequent malabsorption of dietary fat.
DGAT2 inhibition , while primarily being developed for NAFLD/NASH, shows promise as a better-tolerated metabolic intervention. Its mechanism of action, centered on reducing hepatic lipogenesis, may offer a more targeted approach to improving metabolic health. While significant weight loss has not been a primary outcome in the initial clinical studies, the favorable safety profile and the potential for synergistic effects with other anti-obesity agents warrant further investigation into the role of DGAT2 inhibitors in weight management.
Future research should focus on elucidating the precise mechanisms by which DGAT2 inhibition may influence body weight and exploring the potential for combination therapies that could leverage the metabolic benefits of DGAT inhibition while mitigating adverse effects. For drug development professionals, the contrasting clinical trajectories of DGAT1 and DGAT2 inhibitors underscore the critical importance of tissue-specific functions and the translational challenges from preclinical models to human applications.
References
- 1. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. newswise.com [newswise.com]
- 6. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER [ouci.dntb.gov.ua]
- 7. prosciento.com [prosciento.com]
- 8. Effects of canagliflozin on weight loss in high-fat diet-induced obese mice | PLOS One [journals.plos.org]
- 9. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity [elifesciences.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. 2.4. Diet induced obesity mouse study [bio-protocol.org]
- 13. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 14. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of YC-1102 on the Improvement of Obesity in High-Fat Diet-Induced Obese Mice [mdpi.com]
- 16. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. mmpc.org [mmpc.org]
- 23. academic.oup.com [academic.oup.com]
- 24. youtube.com [youtube.com]
DGAT1 vs. DGAT2 for Type 2 Diabetes: A Comparative Guide for Researchers
An objective analysis of preclinical and clinical data suggests that while both Diacylglycerol O-Acyltransferase (DGAT) isoforms play crucial roles in triglyceride synthesis, DGAT2 emerges as a more promising therapeutic target for type 2 diabetes due to a superior efficacy and safety profile observed in experimental studies.
Diacylglycerol O-acyltransferases (DGATs) are key enzymes that catalyze the final step of triglyceride (TG) synthesis. Two main isoforms, DGAT1 and DGAT2, have been identified, and both have been investigated as potential therapeutic targets for metabolic diseases, including type 2 diabetes. This guide provides a comprehensive comparison of DGAT1 and DGAT2, summarizing key experimental data to inform researchers and drug development professionals.
At a Glance: DGAT1 vs. DGAT2
| Feature | DGAT1 | DGAT2 |
| Primary Function | Re-esterification of exogenous fatty acids into triglycerides. | Primarily involved in the synthesis of triglycerides from de novo synthesized fatty acids. |
| Tissue Distribution | Highly expressed in the small intestine, adipose tissue, and mammary glands. | Predominantly expressed in the liver and adipose tissue. |
| Impact on Insulin Sensitivity | Inhibition improves insulin sensitivity in preclinical models. | Inhibition, particularly in the liver, improves hepatic insulin sensitivity. |
| Effect on Hepatic Steatosis | Inhibition has modest effects on liver fat accumulation. | Inhibition significantly reduces hepatic steatosis in preclinical models. |
| Clinical Development Status | Development largely halted due to severe gastrointestinal side effects. | Several inhibitors are in clinical trials, showing a more favorable safety profile. |
| Key Preclinical Finding | DGAT1 knockout mice are resistant to diet-induced obesity and have enhanced insulin sensitivity. | DGAT2 antisense oligonucleotide treatment reverses diet-induced hepatic steatosis and insulin resistance in rats.[1] |
| Key Clinical Finding | DGAT1 inhibitors (e.g., AZD7687, pradigastat) cause dose-limiting diarrhea, nausea, and vomiting.[2] | DGAT2 inhibitors (e.g., ervogastat) have shown reductions in liver fat with a generally well-tolerated safety profile in Phase 2 trials for NASH. |
Preclinical Evidence: A Head-to-Head Comparison
Animal studies have been instrumental in elucidating the distinct roles of DGAT1 and DGAT2 in metabolic regulation.
Genetically Modified Mouse Models
Studies using knockout mice have revealed fundamental differences between the two isoforms.
-
DGAT1 Knockout (KO) Mice: These mice are viable and exhibit a metabolically favorable phenotype, including resistance to diet-induced obesity and enhanced insulin sensitivity.[3] They show reduced fat stores in adipose tissue.[3]
-
DGAT2 Knockout (KO) Mice: In stark contrast, global DGAT2 knockout mice die shortly after birth due to a severe reduction in whole-body triglycerides and impaired skin barrier function, highlighting the essential role of DGAT2 in triglyceride storage.[3]
-
Adipose-Specific Knockout: Interestingly, mice with an adipose-specific deletion of DGAT2 have normal triglyceride storage and glucose metabolism, suggesting that DGAT1 can compensate for its absence in this tissue.[3] However, adipose-specific DGAT1 knockout mice show impaired glucose tolerance when fed a high-fat diet.[3]
Pharmacological Inhibition in Animal Models
Studies using selective inhibitors have further clarified the therapeutic potential and liabilities of targeting each isoform. A key study in diet-induced obese rats directly compared the effects of antisense oligonucleotides (ASOs) to selectively reduce DGAT1 and DGAT2 expression in the liver and fat.
Table 1: Effects of DGAT1 vs. DGAT2 ASO Treatment in High-Fat Diet-Fed Rats [1]
| Parameter | Control | DGAT1 ASO | DGAT2 ASO |
| Hepatic Triglyceride Content (mg/g liver) | ~100 | No significant change | ~40 (↓60%) |
| Hepatic Diacylglycerol Content (nmol/g liver) | ~12 | No significant change | ~6 (↓50%) |
| Hepatic Insulin Sensitivity (Glucose Infusion Rate during hyperinsulinemic-euglycemic clamp; mg/kg/min) | ~5 | No significant improvement | ~10 (↑100%) |
| Plasma Glucose (mg/dL) | ~130 | No significant change | ~110 (↓15%) |
| Plasma Insulin (ng/mL) | ~4 | No significant change | ~2 (↓50%) |
These results demonstrate that while both enzymes are involved in triglyceride synthesis, inhibition of DGAT2 has a more profound impact on reducing hepatic steatosis and improving hepatic insulin sensitivity in a diet-induced model of insulin resistance.[1]
Clinical Trials: A Tale of Two Targets
The translation of preclinical findings into clinical development has been markedly different for DGAT1 and DGAT2 inhibitors.
The Challenges of Targeting DGAT1
Several small molecule inhibitors of DGAT1, including AZD7687 and pradigastat, have been evaluated in clinical trials. While these agents demonstrated target engagement by reducing postprandial triglyceride levels, their development has been largely abandoned due to significant and dose-limiting gastrointestinal side effects.
-
AZD7687: A phase 1 study in overweight or obese men showed that doses of AZD7687 greater than 5 mg/day led to a high incidence of diarrhea, with 11 out of 18 participants discontinuing treatment.[2]
-
Pradigastat: While showing some promise in improving glucose profiles and reducing triglycerides, pradigastat was also associated with transient gastrointestinal adverse events.[4] A study in healthy subjects reported that pradigastat suppressed postprandial glucose and insulin.[5]
The severe gastrointestinal tolerability issues are thought to be a direct consequence of inhibiting DGAT1 in the small intestine, leading to malabsorption of dietary fats.
The Promise of Targeting DGAT2
In contrast, the clinical development of DGAT2 inhibitors is actively ongoing, with a focus on non-alcoholic steatohepatitis (NASH), a disease strongly associated with type 2 diabetes. The lead candidate, ervogastat (PF-06865571), has shown encouraging results.
A Phase 2 study (MIRNA) in patients with biopsy-confirmed NASH and fibrosis demonstrated that ervogastat, both alone and in combination with the ACC inhibitor clesacostat, led to a greater resolution of MASH compared to placebo.[6] While the primary endpoint for ervogastat monotherapy was not met, the combination therapy did meet the primary endpoint.[6] Importantly, most adverse events were mild to moderate in severity.[6]
While this trial was not specifically in a type 2 diabetes population, the improvement in NASH, a key driver of hepatic insulin resistance, is a strong indicator of the potential of DGAT2 inhibition for treating type 2 diabetes.
Signaling Pathways and Mechanisms of Action
The differential effects of DGAT1 and DGAT2 inhibition on glucose metabolism can be understood by examining their roles in cellular signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Oral Glucose Tolerance Test (OGTT) in Mice
Protocol:
-
Animal Preparation: Mice are fasted for 4-6 hours with free access to water.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein (time = 0 minutes) to measure fasting blood glucose.
-
Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered via oral gavage.
-
Serial Blood Sampling: Blood samples are collected at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are determined at each time point using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
Protocol:
-
Animal Preparation: Mice are fasted for 4-6 hours.
-
Baseline Measurement: A baseline blood sample is collected (time = 0 minutes).
-
Insulin Administration: Human insulin (typically 0.75 U/kg body weight) is injected intraperitoneally.
-
Serial Blood Sampling: Blood is collected at various time points after insulin injection (e.g., 15, 30, 45, 60, and 90 minutes).
-
Glucose Measurement: Blood glucose is measured at each time point.
-
Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.
In Vitro Triglyceride Synthesis Assay
Protocol:
-
Cell Culture: Cells (e.g., hepatocytes, adipocytes) are cultured to the desired confluency.
-
Radiolabeling: Cells are incubated with a radiolabeled fatty acid substrate (e.g., [14C]oleic acid) complexed to albumin.
-
Lipid Extraction: After incubation, cells are washed, and total lipids are extracted using a solvent system (e.g., hexane:isopropanol).
-
Lipid Separation: The extracted lipids are separated by thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabel incorporated into triglycerides is quantified by scintillation counting or autoradiography.
-
Normalization: Results are normalized to total cellular protein content.
Conclusion: DGAT2 - A More Viable Target for Type 2 Diabetes
Based on the available preclinical and clinical evidence, DGAT2 appears to be a more promising therapeutic target for type 2 diabetes than DGAT1. The severe gastrointestinal side effects associated with DGAT1 inhibitors present a significant hurdle for their clinical development. In contrast, DGAT2 inhibitors have demonstrated a more favorable safety profile and have shown efficacy in reducing hepatic steatosis, a key pathophysiological feature of insulin resistance and type 2 diabetes.
While further clinical trials are needed to definitively establish the long-term efficacy and safety of DGAT2 inhibitors for the treatment of type 2 diabetes, the current body of evidence strongly supports their continued investigation. The distinct roles of DGAT1 and DGAT2 in triglyceride metabolism underscore the importance of selective targeting in the development of novel therapeutics for metabolic diseases.
References
- 1. Suppression of diacylglycerol acyltransferase-2 (DGAT2), but not DGAT1, with antisense oligonucleotides reverses diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DGAT1 and DGAT2 Knockout Mice: Phenotypic Dichotomies in Lipid and Energy Homeostasis
For researchers, scientists, and drug development professionals, understanding the distinct roles of diacylglycerol acyltransferase 1 (DGAT1) and DGAT2 is crucial for developing targeted therapies for metabolic diseases. This guide provides an objective comparison of the phenotypic characteristics of DGAT1 versus DGAT2 knockout mice, supported by experimental data and detailed methodologies.
The final step in triglyceride synthesis is catalyzed by two key enzymes, DGAT1 and DGAT2. While both enzymes perform the same catalytic function, their genetic knockout in murine models reveals surprisingly divergent and non-redundant roles in systemic energy and lipid metabolism. This guide synthesizes the key phenotypic differences observed in DGAT1 and DGAT2 knockout mice, providing a comprehensive resource for the scientific community.
Quantitative Phenotypic Comparison
The following tables summarize the key quantitative differences observed between global and adipose-specific DGAT1 and DGAT2 knockout mice, primarily under high-fat diet (HFD) conditions, which accentuate their metabolic distinctions.
Table 1: Body Weight and Composition in DGAT1 vs. Adipose-Specific DGAT2 Knockout Mice on a High-Fat Diet
| Parameter | DGAT1 Knockout (Global) | Adipose-Specific DGAT2 Knockout | Wild-Type Control |
| Body Weight Gain | Significantly reduced (~40% less than WT)[1][2][3] | No significant difference from WT[4] | Normal HFD-induced gain |
| Total Fat Mass | Significantly reduced (~70% less than WT)[1][2][3] | No significant difference from WT[4] | Normal HFD-induced increase |
| Lean Body Mass | No significant change or slightly increased[5] | Not significantly different from WT | Normal |
Table 2: Energy Metabolism in DGAT1 vs. Adipose-Specific DGAT2 Knockout Mice
| Parameter | DGAT1 Knockout (Global) | Adipose-Specific DGAT2 Knockout | Wild-Type Control |
| Energy Expenditure | Significantly increased[6][7][8][9] | No significant difference from WT | Baseline |
| Food Intake | Normal or slightly increased[8][9] | Normal[1] | Baseline |
| Respiratory Exchange Ratio (RER) | Lower, indicating increased fat oxidation[1] | Not significantly different from WT | Baseline |
Table 3: Glucose Homeostasis in DGAT1 vs. Adipose-Specific DGAT2 Knockout Mice on a High-Fat Diet
| Parameter | DGAT1 Knockout (Global) | Adipose-Specific DGAT2 Knockout | Wild-Type Control |
| Glucose Tolerance | Improved[6][10][11][12] | No significant difference from WT[4] | Impaired on HFD |
| Insulin Sensitivity | Enhanced[10] | No significant difference from WT[4] | Reduced on HFD |
Key Phenotypic Observations
DGAT1 Knockout Mice:
Global knockout of DGAT1 results in a striking phenotype characterized by resistance to diet-induced obesity.[13] These mice exhibit a lean profile even when fed a high-fat diet, which is attributed to a significant increase in energy expenditure.[6][7][8][9] This hypermetabolic state is accompanied by enhanced sensitivity to both insulin and leptin, leading to improved glucose tolerance.[10] Interestingly, while global DGAT1 knockout is protective, adipose-specific DGAT1 knockout mice on a high-fat diet show glucose intolerance.[4] This suggests a complex interplay of DGAT1's function in various tissues.
DGAT2 Knockout Mice:
In stark contrast to the viable DGAT1 knockout mice, a global knockout of DGAT2 is lethal shortly after birth, highlighting its critical and non-redundant role in early life.[4] The cause of neonatal death is attributed to a severe reduction in whole-body triglycerides and impaired skin barrier function.[4]
To circumvent this lethality, researchers have developed adipose-specific DGAT2 knockout models. Surprisingly, these mice display a remarkably mild phenotype. On a standard chow diet, they have normal body weight, fat mass, and glucose metabolism.[4] Even when challenged with a high-fat diet, these mice do not show significant differences in body weight, fat mass, or glucose tolerance compared to their wild-type counterparts.[4] This suggests that in adipose tissue, DGAT1 can largely compensate for the absence of DGAT2 in triglyceride storage.[4]
Signaling Pathways
The distinct phenotypes of DGAT1 and DGAT2 knockout mice can be partly explained by their differential roles in cellular signaling and substrate channeling. DGAT2 is thought to be more closely linked to the SREBP-1c pathway, which governs de novo lipogenesis.
Caption: Distinct roles of DGAT1 and DGAT2 in triglyceride synthesis and metabolic regulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Body Composition Analysis
Body composition, including fat mass and lean mass, is determined using non-invasive methods such as Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR).
DEXA Protocol:
-
Mice are anesthetized using isoflurane.
-
The anesthetized mouse is placed on the scanning platform in a prone position.
-
A whole-body scan is performed, which typically takes 1-5 minutes.
-
The software analyzes the scan to quantify bone mineral density, fat mass, and lean mass.
qNMR Protocol:
-
Conscious mice are placed in a restraining tube.
-
The tube is inserted into the qNMR machine.
-
A scan of approximately 1-2 minutes is performed.
-
The system provides measurements of total body fat, lean mass, and free water.
Metabolic Cage Analysis for Energy Expenditure
Energy expenditure is measured using indirect calorimetry in metabolic cages.
Protocol:
-
Mice are individually housed in metabolic cages and allowed to acclimate for at least 24 hours.
-
Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously.
-
The Respiratory Exchange Ratio (RER) is calculated as the ratio of VCO2 to VO2.
-
Energy expenditure is calculated using the Weir equation: EE (kcal/day) = [3.9 x VO2 (L/day)] + [1.1 x VCO2 (L/day)].
-
Food and water intake, as well as ambulatory activity, are also monitored simultaneously.
Glucose and Insulin Tolerance Tests
These tests are performed to assess glucose homeostasis and insulin sensitivity.
Oral Glucose Tolerance Test (OGTT) Protocol:
-
Mice are fasted for 6 hours with free access to water.
-
A baseline blood glucose measurement is taken from the tail vein (t=0).
-
A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-gavage.
Insulin Tolerance Test (ITT) Protocol:
-
Mice are fasted for 4-6 hours.
-
A baseline blood glucose measurement is taken (t=0).
-
Humulin R (human insulin) is administered intraperitoneally (typically 0.75 U/kg body weight).
-
Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-injection.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the phenotypic comparison of DGAT1 and DGAT2 knockout mice.
Caption: A typical experimental workflow for comparing DGAT knockout mice phenotypes.
References
- 1. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity [elifesciences.org]
- 2. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity [elifesciences.org]
- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT1 deficiency decreases PPAR expression and does not lead to lipotoxicity in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Deficiency of the lipid synthesis enzyme, DGAT1, extends longevity in mice | Aging [aging-us.com]
- 10. JCI - Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 [jci.org]
- 11. Improved glucose tolerance in acyl CoA:diacylglycerol acyltransferase 1-null mice is dependent on diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
Unveiling the Potency of Novel DGAT1 Inhibitors: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) has emerged as a compelling therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[1][2] This enzyme catalyzes the final and committed step in triglyceride synthesis.[1][3] Inhibition of DGAT1 has been shown to reduce triglyceride levels, increase insulin sensitivity, and promote weight loss in preclinical models.[2][3] This guide provides a comprehensive comparison of the in vitro and in vivo potency of novel DGAT1 inhibitors, utilizing publicly available data for compounds such as PF-04620110 and pradigastat (LCQ-908).
In Vitro Potency and Selectivity
The initial assessment of a novel DGAT1 inhibitor involves determining its potency and selectivity through in vitro enzymatic and cell-based assays. Potency is typically measured as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. High selectivity for DGAT1 over other related enzymes, such as DGAT2, is crucial to minimize off-target effects.
| Compound | Target | IC50 (nM) | Selectivity vs. DGAT2 | Cell-Based TG Synthesis IC50 (nM) | Reference |
| PF-04620110 | Human DGAT1 | 19 | >1000-fold | 8 (HT-29 cells) | [3][4][5] |
| Rat DGAT1 | 64 | - | - | [6] | |
| Mouse DGAT1 | 94 (Ki) | >100-fold | - | [7] | |
| Pradigastat (LCQ-908) | Human DGAT1 | 157 | - | - | [8] |
In Vivo Efficacy
Following promising in vitro results, the efficacy of a DGAT1 inhibitor is evaluated in vivo using animal models. A common method is the lipid challenge model, where the inhibitor's ability to reduce the postprandial rise in plasma triglycerides is assessed.
| Compound | Animal Model | Dose (mg/kg) | Route | Effect on Plasma Triglycerides | Reference |
| PF-04620110 | Rat | ≥0.1 | Oral | Reduction in plasma triglyceride levels following a lipid challenge.[1][3][5] | [1][3][5] |
| Mouse | 10 | Oral | Increased postprandial plasma GLP-1 levels during a corn oil challenge.[7] | [7] | |
| A-922500 (example) | Mouse, Rat, Hamster | 0.03, 0.3, 3 | Oral | Dose-dependent attenuation of the maximal postprandial rise in serum triglyceride concentrations.[9] | [9] |
| Pradigastat (LCQ-908) | Human (Familial Chylomicronemia Syndrome) | 20, 40 | Oral | 41% (20 mg) and 70% (40 mg) reduction in fasting triglycerides over 21 days.[10] | [10] |
Experimental Protocols
In Vitro DGAT1 Inhibition Assay
A common method to determine the in vitro potency of a DGAT1 inhibitor involves a biochemical assay using recombinant human DGAT1. The protocol generally includes the following steps:
-
Enzyme Preparation: Recombinant human DGAT1 is prepared from a suitable expression system.
-
Reaction Mixture: The inhibitor at various concentrations is pre-incubated with the enzyme in a reaction buffer.
-
Substrate Addition: The reaction is initiated by adding the substrates, typically [³H]n-decanoyl Coenzyme A and diacylglycerol.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Reaction Termination: The reaction is stopped, and the lipids are extracted.
-
Quantification: The amount of radiolabeled triglyceride formed is quantified using liquid scintillation counting.
-
IC50 Determination: The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.[7]
In Vivo Lipid Challenge Model
The in vivo efficacy of DGAT1 inhibitors is often assessed in rodent models using an oral lipid challenge. A typical protocol is as follows:
-
Animal Acclimation and Fasting: Animals (e.g., rats or mice) are acclimated to the experimental conditions and then fasted overnight to ensure a baseline triglyceride level.
-
Inhibitor Administration: The DGAT1 inhibitor or vehicle is administered orally (p.o.) at predetermined doses.
-
Lipid Challenge: After a specific time post-inhibitor administration (e.g., 30 minutes), a bolus of a lipid source, such as corn oil, is given orally.
-
Blood Sampling: Blood samples are collected at various time points before and after the lipid challenge (e.g., 0, 1, 2, 4 hours).
-
Triglyceride Measurement: Plasma is isolated from the blood samples, and triglyceride levels are measured using a commercial kit.
-
Data Analysis: The area under the curve (AUC) of the plasma triglyceride concentration over time is calculated and compared between the inhibitor-treated and vehicle-treated groups to determine the extent of inhibition.[9]
Visualizing the Mechanism and Workflow
To better understand the context of DGAT1 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: The role of DGAT1 in triglyceride synthesis and its inhibition.
Caption: A general workflow for the preclinical evaluation of a novel DGAT inhibitor.
References
- 1. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF 04620110 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of DGAT Activity Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals investigating lipid metabolism and related diseases, the accurate measurement of Diacylglycerol O-acyltransferase (DGAT) activity is paramount. This guide provides a head-to-head comparison of the available assay methodologies, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable approach for your research needs.
While complete, ready-to-use DGAT activity assay kits are not widely commercialized, researchers can readily assemble robust assays by sourcing key components. This guide focuses on comparing the primary methods for quantifying the enzymatic activity of DGAT1 and DGAT2, the two key enzymes in the final step of triglyceride synthesis. The primary methodologies explored are radioactive assays, fluorescent assays, and coupled enzymatic assays detecting Coenzyme A (CoASH).
At a Glance: Comparison of DGAT Activity Assay Methodologies
| Feature | Radioactive Assay | Fluorescent Assay (Substrate-based) | CoASH Detection Assay (Coupled) |
| Principle | Measures the incorporation of a radiolabeled acyl-CoA into diacylglycerol to form triglycerides. | Measures the incorporation of a fluorescently-labeled acyl-CoA into diacylglycerol. | Measures the release of Coenzyme A (CoASH), a product of the DGAT reaction, using a thiol-reactive fluorescent probe. |
| Primary Substrates | [¹⁴C] or [³H]-labeled fatty acyl-CoA (e.g., oleoyl-CoA), 1,2-diacylglycerol | NBD-labeled fatty acyl-CoA (e.g., NBD-palmitoyl-CoA), 1,2-diacylglycerol | Unlabeled fatty acyl-CoA, 1,2-diacylglycerol |
| Detection Method | Scintillation counting | Fluorescence detection (e.g., plate reader, gel imager) | Fluorescence detection (e.g., plate reader) |
| Throughput | Low to medium | Medium to high | High |
| Sensitivity | High | High | Good |
| Cost | High (radiolabeled substrates, waste disposal) | Medium (fluorescent probes) | Medium (probe and coupling enzymes) |
| Safety Concerns | Requires handling and disposal of radioactive materials. | Requires standard laboratory safety precautions. | Requires standard laboratory safety precautions. |
| Key Advantages | Gold standard, highly sensitive and specific. | Avoids radioactivity, amenable to higher throughput. | Continuous assay format possible, high throughput. |
| Key Disadvantages | Safety concerns, waste disposal, low throughput. | Potential for fluorescent artifacts, requires separation of product from substrate. | Indirect measurement, potential for interference from other CoASH-producing enzymes. |
The DGAT Signaling Pathway and Experimental Workflow
The DGAT enzymes play a crucial role in the Kennedy pathway for triglyceride synthesis. Understanding this pathway is essential for interpreting the results of DGAT activity assays.
A generalized workflow for measuring DGAT activity is depicted below. The specific detection step will vary based on the chosen methodology.
Detailed Experimental Protocols
Below are foundational protocols for the three main types of DGAT activity assays. Researchers should optimize these protocols for their specific experimental conditions.
Radioactive DGAT Activity Assay
This protocol is adapted from peer-reviewed literature and represents the traditional "gold standard" for measuring DGAT activity.[1]
Materials:
-
Enzyme source: Microsomal fractions from tissues or cells, or purified recombinant DGAT1/DGAT2.
-
Substrates:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4) with protease inhibitors.
-
MgCl₂ solution.
-
Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v).
-
Heptane.
-
Silica gel thin-layer chromatography (TLC) plates.
-
TLC Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare the enzyme source. If using microsomal fractions, protein concentration should be determined.
-
Prepare the reaction mixture in a microcentrifuge tube:
-
5-10 µg of microsomal protein.
-
100 µM 1,2-dioleoyl-sn-glycerol.
-
Assay buffer to a final volume of 100 µL.
-
For DGAT1 specific activity, add MgCl₂ to a final concentration of 25 mM. For DGAT2, use 1 mM MgCl₂.[1]
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µM [¹⁴C]oleoyl-CoA.
-
Incubate at 37°C for 10-30 minutes.
-
Stop the reaction by adding 1.5 mL of the Stop Solution.
-
Add 1 mL of heptane and vortex thoroughly.
-
Centrifuge for 5 minutes to separate the phases.
-
Transfer the upper heptane phase containing the lipids to a new tube.
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the TLC plate in the mobile phase until the solvent front is near the top.
-
Allow the plate to dry completely.
-
Identify the triglyceride band by co-migration with a standard.
-
Scrape the silica corresponding to the triglyceride band into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [¹⁴C]oleoyl-CoA.
Fluorescent DGAT Activity Assay
This method offers a non-radioactive alternative and is suitable for higher throughput screening.[4]
Materials:
-
Enzyme source: As above.
-
Substrates:
-
1,2-Dioleoyl-sn-glycerol.
-
NBD-palmitoyl-CoA or other NBD-labeled fatty acyl-CoA.
-
-
Assay Buffer: As above.
-
Stop Solution: Chloroform:Methanol (2:1, v/v).
-
TLC plates and mobile phase as in the radioactive assay.
-
Fluorescence imaging system.
Procedure:
-
Follow steps 1-3 of the radioactive assay protocol.
-
Initiate the reaction by adding the NBD-labeled fatty acyl-CoA to a final concentration of 10-50 µM.
-
Incubate at 37°C for 15-60 minutes.
-
Stop the reaction by adding the chloroform:methanol stop solution.
-
Proceed with lipid extraction and TLC separation as described in the radioactive protocol (steps 7-12).
-
Visualize the fluorescent triglyceride band on the TLC plate using a fluorescence imaging system with appropriate excitation and emission filters for NBD.
-
Quantify the fluorescence intensity of the triglyceride band using image analysis software.
-
Relate the fluorescence intensity to the amount of product formed using a standard curve of the fluorescent product.
CoASH Detection-Based DGAT Activity Assay
This is a continuous or endpoint assay that measures the production of Coenzyme A, a stoichiometric product of the DGAT reaction.
Materials:
-
Enzyme source: As above.
-
Substrates:
-
1,2-Dioleoyl-sn-glycerol.
-
Unlabeled fatty acyl-CoA (e.g., oleoyl-CoA).
-
-
Assay Buffer: As above.
-
CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) dye.
-
96- or 384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare the enzyme source and reaction mixture in the wells of a microplate.
-
Add the unlabeled fatty acyl-CoA and 1,2-dioleoyl-sn-glycerol to the desired concentrations.
-
Add CPM dye to the reaction mixture. The final concentration should be optimized.
-
Incubate at 37°C.
-
Measure the increase in fluorescence over time (for a kinetic assay) or at a fixed time point (for an endpoint assay) using a fluorescence plate reader (Excitation ~390 nm, Emission ~470 nm).
-
The rate of fluorescence increase is proportional to the rate of CoASH production and thus DGAT activity.
-
A standard curve with known concentrations of CoASH should be generated to quantify the results.
Sourcing Key Reagents
-
Recombinant DGAT Enzymes:
-
DGAT1: Recombinant human DGAT1 is commercially available from suppliers such as CUSABIO.[5]
-
DGAT2: Commercial sources for active, purified DGAT2 enzyme are less common. Researchers may need to consider custom protein expression services or express and purify the enzyme in-house.
-
-
DGAT Inhibitors (for use as controls):
-
DGAT1 Inhibitors: A-922500, PF-04620110.
-
DGAT2 Inhibitors: PF-06424439.
-
These are available from suppliers like MedChemExpress and R&D Systems.
-
By understanding the principles, advantages, and disadvantages of each assay methodology, and by carefully sourcing the necessary reagents, researchers can confidently and accurately measure DGAT activity to advance their studies in metabolic disease and drug discovery.
References
- 1. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. American Radiolabeled Chemicals Inc OLEOYL-1-14C COA 50UC, Quantity: Each | Fisher Scientific [fishersci.com]
- 3. Oleoyl CoA - Carbon 14 and tritium labeled radiochemicals [products.moravek.com]
- 4. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
A Comparative Guide to Orthogonal Methods for Validating DGAT Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for diacylglycerol O-acyltransferase (DGAT) enzymes, particularly DGAT1 and DGAT2, is a promising therapeutic strategy for metabolic diseases.[1][2] Distinguishing the activity of inhibitors against these two isozymes, which catalyze the final step of triglyceride synthesis but have distinct physiological roles, is critical.[1][2] This guide provides a comparative overview of orthogonal methods to validate the selectivity of DGAT inhibitors, complete with experimental protocols and data presentation.
Understanding DGAT1 and DGAT2 Signaling
DGAT1 and DGAT2 are integral membrane proteins located in the endoplasmic reticulum (ER) that catalyze the formation of triglycerides from diacylglycerol (DAG) and fatty acyl-CoA.[1] Despite catalyzing the same reaction, they are encoded by different gene families and exhibit distinct substrate preferences and physiological functions.[1][2] DGAT1 is primarily involved in the re-esterification of exogenous fatty acids, while DGAT2 preferentially utilizes endogenously synthesized fatty acids.[1] The expression and activity of DGAT enzymes are regulated by various factors, including insulin, glucose, and the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[3]
Enzymatic Assays
Enzymatic assays are a primary method for determining the potency and selectivity of DGAT inhibitors. These assays typically use microsomal fractions from cells overexpressing either DGAT1 or DGAT2 and measure the incorporation of a radiolabeled substrate in the presence of the inhibitor.
Comparative Inhibitor Selectivity Data
The following table summarizes the IC50 values of various natural compounds against human DGAT1 and DGAT2, demonstrating their range of potencies and selectivities.
| Inhibitor | DGAT1 IC50 (µM) | DGAT2 IC50 (µM) | Selectivity |
| Amidepsine A | 0.02 | 0.5 | DGAT1-selective |
| Amidepsine D | 0.04 | 1.2 | DGAT1-selective |
| Xanthohumol | 40 | 40 | Non-selective |
| Roselipin 1A | >100 | 5.5 | DGAT2-selective |
| Roselipin 1B | >100 | 8.0 | DGAT2-selective |
| Data sourced from a study assessing the selectivity of natural origin DGAT inhibitors.[4] |
Experimental Protocol: In Vitro DGAT Enzymatic Assay
-
Enzyme Source Preparation:
-
Culture HEK293 cells and transfect with expression vectors for human DGAT1 or DGAT2.
-
After 48 hours, harvest the cells and prepare microsomal fractions by differential centrifugation.
-
Determine the protein concentration of the microsomal fractions using a Bradford assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 1 mg/ml bovine serum albumin, and 100 µM 1,2-dioleoyl-sn-glycerol.
-
Add varying concentrations of the test inhibitor (dissolved in DMSO) to the reaction mixture.
-
Initiate the reaction by adding 10 µM [14C]oleoyl-CoA and 20 µg of the microsomal protein.
-
Incubate the reaction at 37°C for 10 minutes.
-
-
Lipid Extraction and Quantification:
-
Stop the reaction by adding 1.5 ml of isopropanol/heptane/water (80:20:2, v/v/v).
-
Add 1 ml of heptane and 0.5 ml of water, vortex, and centrifuge to separate the phases.
-
Transfer the upper organic phase to a new tube and dry under nitrogen.
-
Resuspend the lipid extract in chloroform and spot onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system of hexane/diethyl ether/acetic acid (80:20:1, v/v/v).
-
Visualize the lipid spots by autoradiography and quantify the radioactivity of the triglyceride spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context. It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. This change in stability can be quantified, providing evidence of direct interaction between the inhibitor and DGAT in intact cells or cell lysates.[5][6][7]
Experimental Protocol: CETSA for DGAT1/2
-
Cell Treatment:
-
Culture a suitable cell line expressing endogenous or overexpressed DGAT1 or DGAT2 (e.g., HepG2 cells).
-
Treat the cells with the DGAT inhibitor at the desired concentration or with a vehicle control (DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Protein Extraction:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble DGAT1 or DGAT2 in each sample using Western blotting with specific antibodies.
-
Measure the band intensities and normalize them to the intensity of the unheated sample.
-
Plot the percentage of soluble protein against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Chemical Proteomics and Activity-Based Protein Profiling (ABPP)
Chemical proteomics is a powerful, unbiased approach to assess inhibitor selectivity across the entire proteome.[8] In one common workflow, an inhibitor is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified and quantified by mass spectrometry. A competitive binding experiment, where the lysate is pre-incubated with a soluble version of the inhibitor, is used to distinguish specific from non-specific binders.
Activity-based protein profiling (ABPP) is a related technique that uses chemical probes that covalently bind to the active site of enzymes, allowing for the assessment of the functional state of a large number of enzymes simultaneously.[9]
Experimental Protocol: Chemical Proteomics for DGAT Inhibitor Selectivity
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of the DGAT inhibitor containing a linker arm and a reactive group for immobilization (e.g., a biotin tag or a functional group for coupling to beads).
-
Covalently attach the inhibitor derivative to a solid support, such as sepharose beads.
-
-
Affinity Pulldown:
-
Lyse cells (e.g., HepG2) in a mild lysis buffer to maintain protein integrity.
-
Incubate the cell lysate with the inhibitor-coupled beads for 1-2 hours at 4°C.
-
For competitive binding experiments, pre-incubate the lysate with an excess of the free, non-immobilized inhibitor before adding the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digestion.
-
Alternatively, perform an on-bead digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a quantitative proteomics approach (e.g., label-free quantification or tandem mass tags) to compare the abundance of proteins pulled down in the presence and absence of the competitor inhibitor.
-
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a protein database search algorithm.
-
Quantify the relative abundance of each identified protein.
-
Proteins that are significantly less abundant in the competitive pulldown are considered specific binding partners of the inhibitor.
-
Conclusion
Validating the selectivity of DGAT inhibitors is paramount for their development as safe and effective therapeutics. While enzymatic assays provide a fundamental measure of inhibitor potency against DGAT1 and DGAT2, a multi-pronged approach using orthogonal methods is essential to gain a comprehensive understanding of an inhibitor's behavior in a complex biological system. Cellular Thermal Shift Assays offer crucial evidence of target engagement within intact cells, bridging the gap between in vitro activity and cellular effects. Furthermore, chemical proteomics provides an unbiased, proteome-wide view of inhibitor interactions, enabling the identification of potential off-targets that could lead to unforeseen side effects. By integrating the data from these complementary techniques, researchers can build a robust selectivity profile for their DGAT inhibitors, facilitating the selection of the most promising candidates for further development.
References
- 1. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Kinase Inhibitor Selectivity by Chemical Proteomics | Scilit [scilit.com]
- 9. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of DGAT Function: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of Diacylglycerol O-acyltransferase (DGAT) function is critical for advancing metabolic disease therapeutics. This guide provides an objective comparison of published findings on DGAT1 and DGAT2, highlighting areas of consensus, discrepancy, and the experimental methodologies employed. A critical evaluation of the reproducibility of these findings is essential for guiding future research and therapeutic development.
Diacylglycerol O-acyltransferase (DGAT) enzymes catalyze the final and committed step in triglyceride (TG) synthesis. Two main isoforms, DGAT1 and DGAT2, have been identified in mammals. While they perform the same catalytic function, they are encoded by different gene families and exhibit distinct biochemical and physiological properties. The reproducibility of findings related to their specific roles has been a subject of ongoing investigation, with preclinical observations not always translating to clinical outcomes. This guide aims to dissect the existing literature to provide a clear comparison of DGAT function.
Comparative Analysis of DGAT1 and DGAT2
The two isoforms of DGAT, while both central to triglyceride synthesis, differ significantly in their genetic makeup, subcellular localization, substrate preferences, and physiological roles. These differences have profound implications for their functions in metabolic health and disease.
| Feature | DGAT1 | DGAT2 | Conflicting Findings/Gaps in Reproducibility |
| Gene Family | Member of the membrane-bound O-acyltransferase (MBOAT) family.[1] | Belongs to a distinct family of enzymes with no sequence homology to DGAT1. | No significant conflict in the literature regarding their distinct gene families. |
| Subcellular Localization | Primarily localized to the endoplasmic reticulum (ER).[1][2] | Found in the ER, on the surface of lipid droplets, and in mitochondria-associated membranes.[1][2] | While the primary localizations are generally accepted, the precise sub-compartmentalization and dynamic redistribution under different metabolic states require further consistent validation across studies. |
| Membrane Topology | Reports are conflicting. Some studies suggest a luminal active site, while others provide evidence for a dual topology with active sites facing both the cytosol and the ER lumen. | The active site is generally considered to face the cytoplasm. | The exact membrane topology of DGAT1 remains a key area of conflicting reports, impacting the understanding of its interaction with substrates and other proteins.[3] |
| Substrate Specificity | Exhibits broader substrate specificity, capable of utilizing a wider range of fatty acyl-CoAs and diacylglycerol species. Also shows activity towards other substrates like retinol. | Generally shows a preference for endogenously synthesized fatty acids and is considered more specific for triglyceride synthesis.[2] | While preferences are noted, direct comparative studies with comprehensive kinetic data (Km, Vmax) under identical conditions are limited, making direct reproducibility assessment challenging. |
| Physiological Role | Plays a significant role in the absorption of dietary fat in the intestine and in lactation. Knockout mice are resistant to diet-induced obesity. | Considered the primary enzyme for basal triglyceride synthesis in most tissues, including the liver. Knockout mice are not viable and die shortly after birth.[1][4] | The relative contribution of each isoform to hepatic triglyceride accumulation under various dietary conditions (e.g., high-fat vs. high-carbohydrate diets) is an area with some discrepant findings in rodent models. |
Experimental Protocols for Assessing DGAT Function
The methods used to study DGAT function are critical for interpreting and reproducing experimental results. The two most common approaches are in vitro enzyme activity assays and in vivo metabolic studies.
In Vitro DGAT Activity Assays
1. Radiometric Thin-Layer Chromatography (TLC)-Based Assay:
-
Principle: This traditional method measures the incorporation of a radiolabeled acyl donor (e.g., [14C]oleoyl-CoA) into a diacylglycerol (DAG) acceptor, forming radiolabeled triglycerides (TGs).
-
Protocol Outline:
-
Microsomal fractions are isolated from cells or tissues expressing the DGAT enzyme.
-
The reaction is initiated by incubating the microsomes with a reaction mixture containing buffer, DAG, and a radiolabeled fatty acyl-CoA.
-
The reaction is stopped, and lipids are extracted.
-
The extracted lipids are separated by TLC.
-
The TG band is identified, scraped, and the radioactivity is quantified by scintillation counting.
-
-
Challenges to Reproducibility: Variability in microsomal preparation purity, substrate concentrations, and incubation times can lead to different results between labs.
2. Fluorescence-Based Assay:
-
Principle: This more recent method avoids the use of radioactivity. One common approach measures the release of Coenzyme A (CoA-SH) during the acyl transfer reaction. The released CoA-SH reacts with a fluorogenic maleimide derivative to produce a fluorescent signal.
-
Protocol Outline:
-
Similar to the radiometric assay, microsomal fractions are prepared.
-
The reaction mixture includes buffer, DAG, unlabeled fatty acyl-CoA, and the fluorogenic reagent.
-
The increase in fluorescence is monitored over time using a plate reader.
-
-
Advantages: Higher throughput and avoids radioactive waste.
-
Challenges to Reproducibility: Potential for interference from other thiol-containing molecules in the sample and the need for careful standard curve generation.
In Vivo Metabolic Studies in Animal Models
-
Diet-Induced Obesity Models: Mice are fed a high-fat diet to induce obesity and hepatic steatosis. The effects of DGAT inhibitors or genetic modifications (knockout/overexpression) on body weight, fat mass, glucose tolerance, and liver triglyceride content are assessed.
-
Lipid Tolerance Tests: Animals are challenged with an oral gavage of oil. Blood samples are taken at different time points to measure plasma triglyceride and fatty acid levels, providing insights into intestinal fat absorption and clearance.
-
Challenges to Reproducibility: Differences in the genetic background of the animal models, the specific composition of the high-fat diets, the duration of the studies, and the dosing regimens for inhibitors can all contribute to variability in outcomes.
Reproducibility of DGAT Inhibitor Studies: Preclinical vs. Clinical
A significant challenge in the field has been the translation of promising preclinical findings with DGAT inhibitors to successful clinical outcomes, particularly for DGAT1 inhibitors.
| Finding | Preclinical (Rodent Models) | Clinical (Human Trials) | Analysis of Discrepancy |
| DGAT1 Inhibition & Body Weight | Consistently shows a reduction in diet-induced obesity and improved insulin sensitivity. | Modest effects on body weight. | Potential species differences in the compensatory roles of DGAT2 and off-target effects. |
| DGAT1 Inhibition & Side Effects | Generally well-tolerated. | High incidence of gastrointestinal side effects (diarrhea, nausea), limiting dose escalation and therapeutic efficacy. | The crucial role of DGAT1 in human intestinal fat absorption appears to be more pronounced than in rodents, leading to these adverse effects. |
| DGAT2 Inhibition & Hepatic Steatosis | Potent reduction in liver fat in various models of non-alcoholic fatty liver disease (NAFLD).[2] | Early clinical data suggest a reduction in liver fat with a better-tolerated safety profile compared to DGAT1 inhibitors. | The role of DGAT2 in de novo lipogenesis-driven hepatic steatosis appears to be conserved between rodents and humans, suggesting a more translatable therapeutic approach for NAFLD. |
Visualizing DGAT Pathways and Workflows
To better understand the complex roles of DGAT enzymes, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of triglyceride synthesis via DGAT1 and DGAT2.
Caption: Experimental workflow for the development and evaluation of DGAT inhibitors.
Conclusion
The study of DGAT function reveals a complex interplay between two related but distinct enzymes. While significant progress has been made in elucidating their individual roles, this comparative guide highlights several areas where findings are not entirely consistent across studies. These discrepancies underscore the importance of standardized experimental protocols, the careful selection of animal models, and a cautious approach to translating preclinical findings to human physiology. For researchers in academia and industry, a thorough understanding of these nuances is paramount for the successful development of novel therapeutics targeting metabolic diseases. Future research should focus on direct, side-by-side comparisons of DGAT1 and DGAT2 under various metabolic conditions to definitively resolve the existing ambiguities and improve the reproducibility of findings in this critical area of metabolic research.
References
- 1. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cy7-5-azide.com [cy7-5-azide.com]
- 4. Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Wild-Type vs. DGAT Knockout Tissues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic landscapes in wild-type versus Diacylglycerol Acyltransferase (DGAT) knockout tissues. It includes supporting experimental data, detailed methodologies, and key signaling pathway diagrams to facilitate a deeper understanding of the molecular consequences of DGAT inhibition.
The targeted disruption of DGAT enzymes, key players in the final step of triglyceride synthesis, has profound effects on lipid metabolism and cellular function. These effects are not only limited to the lipidome but also result in significant alterations to the proteome. This guide focuses on the comparative proteomics of tissues from DGAT knockout models, providing insights into the molecular adaptations and potential therapeutic targets related to metabolic diseases.
Quantitative Proteomic Data Summary
The following table summarizes the key differentially expressed proteins identified in the cytoplasmic lipid droplets (CLDs) of enterocytes from DGAT1 knockout (DGAT1-/-) mice compared to wild-type (WT) mice. This data is based on a study by Hung et al., which utilized label-free quantitative mass spectrometry to analyze the proteome of isolated CLDs. In this study, 125 proteins were identified, with a significant portion being differentially expressed or uniquely present in the DGAT1-/- model.
| Protein | Gene | Function | Expression Change in DGAT1-/- vs. WT |
| Perilipin-3 (PLIN3) | Plin3 | Lipid droplet coating and stabilization | Upregulated |
| Acyl-CoA Synthetase Long-Chain Family Member 5 (ACSL5) | Acsl5 | Fatty acid activation | Upregulated |
| Apolipoprotein A-IV (ApoA-IV) | Apoa4 | Lipid transport and chylomicron formation | Upregulated |
| Diacylglycerol O-acyltransferase 2 (DGAT2) | Dgat2 | Triglyceride synthesis (compensatory) | Present in DGAT1-/- |
| Adipose Triglyceride Lipase (ATGL/PNPLA2) | Pnpla2 | Triglyceride hydrolysis | Differentially Regulated |
| Comparative Gene Identification-58 (CGI-58/ABHD5) | Abhd5 | Coactivator of ATGL | Differentially Regulated |
| Monoacylglycerol Lipase (MGLL) | Mgll | Monoacylglycerol hydrolysis | Differentially Regulated |
| Fatty Acid Binding Protein 1 (FABP1) | Fabp1 | Fatty acid uptake and transport | Differentially Regulated |
This table is a summary of key findings and not an exhaustive list of all differentially expressed proteins. The expression changes are noted as described in the source literature, which in some cases did not provide specific fold changes in the main text.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of proteomic studies. The following protocols are a synthesis of standard procedures for the comparative proteomic analysis of mammalian tissues.
Tissue Homogenization and Protein Extraction
-
Tissue Collection: Excise tissues (e.g., liver, adipose, muscle) from wild-type and DGAT knockout mice and immediately snap-freeze in liquid nitrogen. Store at -80°C until further processing.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Lysis: Resuspend the tissue powder in a lysis buffer (e.g., 8 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris, and protease inhibitors).
-
Sonication: Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
Protein Digestion
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) and incubating at 56°C. Subsequently, alkylate the free sulfhydryl groups by adding iodoacetamide and incubating in the dark.
-
In-solution Digestion: Dilute the protein sample to reduce the urea concentration. Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.
Peptide Labeling and Fractionation (for iTRAQ/TMT)
-
Labeling: Label the resulting peptide mixtures from each sample (wild-type and knockout) with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions.
-
Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation: Fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the peptide fractions using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.
-
Data Acquisition: Acquire MS and MS/MS spectra in a data-dependent manner.
-
Database Searching: Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt mouse database) using a search engine like Sequest or Mascot.
-
Protein Identification and Quantification: Identify peptides and proteins with a high degree of confidence. For labeled experiments, quantify the relative abundance of proteins based on the reporter ion intensities. For label-free experiments, quantify based on spectral counting or precursor ion intensity.
-
Bioinformatic Analysis: Perform statistical analysis to identify significantly differentially expressed proteins. Further bioinformatic analysis can include pathway analysis and gene ontology enrichment.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the comparative proteomics of DGAT knockout tissues.
Caption: The Kennedy pathway of triglyceride synthesis.
Caption: A typical experimental workflow for comparative proteomics.
Caption: Simplified PPARα signaling pathway affected by DGAT1 knockout.
Confirming On-Target Engagement of DGAT Inhibitors in Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective inhibitors of Diacylglycerol Acyltransferase (DGAT) enzymes, DGAT1 and DGAT2, holds significant promise for the treatment of metabolic diseases such as obesity and type 2 diabetes. A critical step in the preclinical and clinical development of these inhibitors is the confirmation of on-target engagement in a living organism. This guide provides a comparative overview of the key in vivo methods used to assess the efficacy and target engagement of DGAT inhibitors, supported by experimental data and detailed protocols.
Data Presentation: In Vivo Efficacy of DGAT Inhibitors
The following table summarizes the in vivo performance of representative DGAT1 and DGAT2 inhibitors, focusing on their impact on plasma triglyceride (TG) levels, a key biomarker of DGAT activity.
| Inhibitor | Target | Animal Model | Dosing Regimen | Key Finding | Reference |
| A-922500 | DGAT1 | Zucker Fatty Rat | 0.03, 0.3, and 3 mg/kg, p.o. for 14 days | 3 mg/kg dose significantly reduced serum triglycerides by 39%.[1] | [1] |
| Hyperlipidemic Hamster | 0.03, 0.3, and 3 mg/kg, p.o. for 14 days | 3 mg/kg dose significantly reduced serum triglycerides by 53%.[2][3] | [2][3] | ||
| Various Rodent Models | 0.03, 0.3, and 3 mg/kg, p.o. | Dose-dependently attenuated the maximal postprandial rise in serum triglycerides.[4] | [4] | ||
| PF-04620110 | DGAT1 | Rat | ≥0.1 mg/kg | Reduction of plasma triglyceride levels following a lipid challenge.[5][6] | [5][6] |
| Ervogastat (PF-06865571) | DGAT2 | Western-diet fed rats | Not specified | Dose-dependent reductions in plasma and liver triglycerides.[7] | [7] |
| Humans with NAFLD | Not specified | Dose-dependent reductions in liver fat and fasting serum triglycerides.[7] | [7] |
Key Experimental Protocols
Confirmation of in vivo on-target engagement of DGAT inhibitors predominantly relies on pharmacodynamic (PD) biomarker assays that measure the physiological consequences of target inhibition. The Oral Fat Tolerance Test (OFTT) is a cornerstone experiment in this regard. More advanced techniques like Activity-Based Protein Profiling (ABPP) and Positron Emission Tomography (PET) offer more direct assessment of target engagement but are less commonly reported for DGAT inhibitors.
Oral Fat Tolerance Test (OFTT)
The OFTT is a robust and widely used method to assess the in vivo activity of DGAT1 inhibitors, which play a crucial role in the absorption of dietary fats. Inhibition of intestinal DGAT1 leads to a blunted postprandial increase in plasma triglycerides.
Principle: This assay measures the ability of a DGAT inhibitor to suppress the rise in plasma triglyceride levels following an oral administration of a lipid load (e.g., corn oil).
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice or other relevant rodent models (e.g., Zucker fatty rats, hyperlipidemic hamsters) are commonly used.[4]
-
Acclimation and Fasting: Animals are acclimated to the housing conditions for at least one week. Prior to the test, animals are fasted overnight (approximately 12-16 hours) with free access to water to ensure a stable baseline for triglyceride levels.[8]
-
Baseline Blood Collection: A baseline blood sample (t=0) is collected from the tail vein or another appropriate site.
-
Inhibitor Administration: The DGAT inhibitor or vehicle control is administered orally (p.o.) via gavage at the desired dose(s). The volume is typically 5-10 mL/kg.
-
Lipid Challenge: After a set pre-treatment period (e.g., 30-60 minutes), a lipid load, typically corn oil (e.g., 10 mL/kg), is administered orally.[4]
-
Serial Blood Sampling: Blood samples are collected at multiple time points post-lipid challenge (e.g., 1, 2, 3, 4, and 6 hours).
-
Triglyceride Measurement: Plasma is separated from the blood samples by centrifugation. Plasma triglyceride levels are then quantified using a commercial enzymatic assay kit.
-
Data Analysis: The change in plasma triglyceride concentration from baseline is plotted over time for each treatment group. The area under the curve (AUC) for the triglyceride excursion is calculated and compared between inhibitor-treated and vehicle-treated groups to determine the extent of inhibition.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique that utilizes active site-directed chemical probes to directly assess the functional state of enzymes within a complex proteome. Competitive ABPP can be adapted to measure the in vivo target engagement of reversible inhibitors.
Principle: In a competitive ABPP experiment, an animal is first treated with the inhibitor of interest. Subsequently, a broad-spectrum activity-based probe for the enzyme class is administered. The degree to which the inhibitor prevents the labeling of the target enzyme by the probe reflects the level of target engagement.
General Methodology (as applied to DGAT):
While specific ABPP probes for DGAT enzymes are not yet widely reported, the general workflow would be as follows:
-
Inhibitor Dosing: Animals are dosed with the DGAT inhibitor at various concentrations and for different durations.
-
Tissue Collection: At the desired time point, animals are euthanized, and relevant tissues (e.g., intestine, liver, adipose tissue) are collected and homogenized.
-
Probe Labeling: The tissue proteomes are incubated with a clickable (e.g., alkyne- or azide-containing) activity-based probe that targets acyltransferases.
-
Reporter Tag Conjugation: A reporter tag (e.g., a fluorophore or biotin) is attached to the probe-labeled enzymes via click chemistry.
-
Analysis:
-
Gel-based: The labeled proteins are separated by SDS-PAGE, and target engagement is visualized and quantified by in-gel fluorescence scanning. A decrease in fluorescence intensity for the DGAT band in the inhibitor-treated group compared to the vehicle group indicates target engagement.
-
Mass Spectrometry-based: Biotin-tagged proteins are enriched and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled enzymes.
-
Positron Emission Tomography (PET)
PET is a non-invasive imaging technique that can provide quantitative information about the distribution and occupancy of a target protein by a radiolabeled ligand (a PET tracer) in vivo.
Principle: A PET tracer that specifically binds to DGAT1 or DGAT2 is administered to the subject. The PET scanner detects the radiation emitted by the tracer, allowing for the visualization and quantification of the target enzyme's density and its occupancy by an unlabeled inhibitor.
General Methodology (as applied to DGAT):
The development of specific PET tracers for DGAT enzymes is a prerequisite for this method. The general workflow would involve:
-
Tracer Development and Validation: A potent and selective DGAT inhibitor is radiolabeled with a positron-emitting isotope (e.g., 11C or 18F). The tracer's specificity and pharmacokinetic properties are thoroughly validated in vitro and in vivo.
-
Baseline PET Scan: A baseline scan is performed to determine the initial distribution and density of the DGAT target in the tissue of interest.
-
Inhibitor Administration: The non-radiolabeled DGAT inhibitor is administered to the subject.
-
Post-dose PET Scan: A second PET scan is performed after inhibitor administration.
-
Data Analysis: The reduction in the PET signal in the post-dose scan compared to the baseline scan indicates the displacement of the radiotracer by the inhibitor, allowing for the calculation of target occupancy.
Mandatory Visualizations
Caption: DGAT signaling in triglyceride synthesis within an intestinal enterocyte.
Caption: Experimental workflow for the Oral Fat Tolerance Test (OFTT).
Caption: Comparison of methods for confirming in vivo target engagement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Comparative Analysis of DGAT Inhibitors and Other Lipid-Lowering Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-lowering therapies, the emergence of Diacylglycerol O-acyltransferase (DGAT) inhibitors presents a novel mechanistic approach to managing dyslipidemia. This guide provides a comprehensive comparison of DGAT inhibitors with established lipid-lowering agents, including statins, fibrates, PCSK9 inhibitors, and ezetimibe. The following sections detail their mechanisms of action, comparative efficacy based on available clinical trial data, and summaries of their side effect profiles.
Mechanism of Action: A Tale of Different Pathways
Lipid metabolism is a complex process with multiple regulatory checkpoints. Each class of lipid-lowering agent targets a distinct step in this pathway.
-
DGAT Inhibitors: These agents target the final and committed step in triglyceride synthesis. Diacylglycerol O-acyltransferase (DGAT) exists in two isoforms, DGAT1 and DGAT2, which catalyze the esterification of diacylglycerol to form triglycerides. By inhibiting these enzymes, DGAT inhibitors primarily reduce the synthesis and secretion of triglycerides into the circulation. DGAT1 is predominantly expressed in the intestine and plays a key role in the absorption of dietary fats, while DGAT2 is the primary isoform in the liver and is crucial for hepatic triglyceride synthesis.[1][2][3]
-
Statins (HMG-CoA Reductase Inhibitors): Statins are the cornerstone of cholesterol management. They competitively inhibit HMG-CoA reductase, a rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver.[4][5][6] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes. The increased number of LDL receptors enhances the clearance of low-density lipoprotein (LDL) cholesterol from the circulation.[4][5][6]
-
Fibrates (PPARα Agonists): Fibrates primarily target triglyceride metabolism by activating the peroxisome proliferator-activated receptor alpha (PPARα).[7][8][9] Activation of PPARα leads to increased transcription of genes involved in fatty acid oxidation and lipoprotein lipase (LPL) activity. This results in enhanced clearance of triglyceride-rich lipoproteins from the plasma.[7][8][9]
-
PCSK9 Inhibitors (Monoclonal Antibodies): Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to the LDL receptor, targeting it for degradation.[10][11][12] PCSK9 inhibitors are monoclonal antibodies that bind to circulating PCSK9, preventing its interaction with the LDL receptor.[10][11][12] This leads to an increased number of LDL receptors on the surface of hepatocytes, resulting in enhanced LDL cholesterol clearance from the blood.[10][11][12]
-
Ezetimibe (Cholesterol Absorption Inhibitor): Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine.[13][14][15] It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is essential for cholesterol transport across the intestinal wall.[13][14][15] By reducing cholesterol absorption, ezetimibe decreases the delivery of cholesterol to the liver, leading to an upregulation of LDL receptors and subsequent reduction in circulating LDL cholesterol.[13][14][15]
Signaling Pathway Diagrams
Caption: Mechanisms of action for various lipid-lowering agents.
Comparative Efficacy: A Look at the Numbers
The following tables summarize the lipid-lowering efficacy of DGAT inhibitors and other agents based on data from clinical trials. It is important to note that direct head-to-head comparative trials are limited, and thus, these comparisons are based on individual study results.
Table 1: Triglyceride (TG) Lowering Efficacy
| Drug Class | Agent(s) | Dosage(s) | Study Population | % Reduction in Fasting TG | Citation(s) |
| DGAT Inhibitors | Pradigastat | 20 mg/day | Familial Chylomicronemia Syndrome | 41% | [1][2][16] |
| Pradigastat | 40 mg/day | Familial Chylomicronemia Syndrome | 70% | [1][2][16] | |
| AZD7687 | ≥5 mg/day | Overweight/Obese Men | Dose-dependent reduction in postprandial TG | [3] | |
| Statins | Various | Standard Doses | Hypercholesterolemia | 10-30% | [4][17] |
| Fibrates | Fenofibrate, Gemfibrozil | Standard Doses | Hypertriglyceridemia | 25-50% | [18][19][20] |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | Standard Doses | Hypercholesterolemia | Modest Reduction | [10] |
| Ezetimibe | Ezetimibe | 10 mg/day | Hypercholesterolemia | Minimal | [13] |
Table 2: Low-Density Lipoprotein (LDL) Cholesterol Lowering Efficacy
| Drug Class | Agent(s) | Dosage(s) | Study Population | % Reduction in LDL-C | Citation(s) |
| DGAT Inhibitors | Pradigastat | 20 mg/day | Familial Chylomicronemia Syndrome | Modest Increase | [1] |
| Statins | Various | Standard Doses | Hypercholesterolemia | 20-55% | [4][5] |
| Fibrates | Fenofibrate, Gemfibrozil | Standard Doses | Hypertriglyceridemia | 5-20% | [18][19][20] |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | Standard Doses | Hypercholesterolemia | 50-60% | [10][21] |
| Ezetimibe | Ezetimibe | 10 mg/day | Hypercholesterolemia | 15-20% | [13] |
Table 3: High-Density Lipoprotein (HDL) Cholesterol Effects
| Drug Class | Agent(s) | Effect on HDL-C | Citation(s) |
| DGAT Inhibitors | Pradigastat | Generally increased | [1] |
| Statins | Various | Modest Increase (5-15%) | [4][17] |
| Fibrates | Fenofibrate, Gemfibrozil | Increase (5-20%) | [18][19][20] |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | Modest Increase | [10] |
| Ezetimibe | Ezetimibe | Minimal | [13] |
Side Effect Profiles: A Key Consideration
The tolerability and safety of lipid-lowering agents are critical for long-term patient adherence.
Table 4: Common Side Effects
| Drug Class | Common Side Effects | Citation(s) |
| DGAT Inhibitors | Gastrointestinal (diarrhea, nausea, vomiting) | [1][2][3][16][22] |
| Statins | Myalgia (muscle pain), elevated liver enzymes | [4][17] |
| Fibrates | Dyspepsia, gallstones, myopathy (especially with statins) | [19][20] |
| PCSK9 Inhibitors | Injection site reactions, nasopharyngitis | [10] |
| Ezetimibe | Generally well-tolerated; potential for diarrhea, arthralgia | [13][23] |
Experimental Protocols
A brief overview of the methodologies for key experiments cited in the evaluation of these agents is provided below.
Measurement of Postprandial Triglycerides
Objective: To assess the effect of a drug on the absorption and clearance of dietary fats.
Protocol Outline:
-
Patient Preparation: Subjects typically fast overnight for at least 12 hours.[24][25]
-
Baseline Blood Sample: A fasting blood sample is collected to measure baseline lipid levels.[24]
-
Standardized High-Fat Meal: Subjects consume a standardized meal with a high-fat content (e.g., 700 calories/m² with 83% of calories from fat).[24][25]
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., hourly) for up to 8 hours post-meal.[24][26]
-
Lipid Analysis: Plasma or serum is isolated, and triglyceride concentrations are measured at each time point using enzymatic colorimetric methods.[27][28]
-
Data Analysis: The postprandial triglyceride response is typically quantified by calculating the area under the curve (AUC) of the triglyceride concentration over time.
Assessment of Hepatic Steatosis
Objective: To quantify the amount of fat accumulation in the liver.
Protocol Outline (Non-invasive methods):
-
Ultrasound-Based Techniques:
-
Conventional Ultrasound: Grayscale ultrasound can qualitatively assess liver echogenicity to grade steatosis.[29]
-
Quantitative Ultrasound (QUS): Techniques like the controlled attenuation parameter (CAP) measured by transient elastography (FibroScan) or attenuation imaging on conventional ultrasound machines provide a quantitative measure of hepatic steatosis. The attenuation of the ultrasound beam is measured in decibels per centimeter (dB/cm).[30][31][32][33]
-
-
Magnetic Resonance Imaging (MRI):
Caption: Workflow for key experimental protocols.
Conclusion
DGAT inhibitors represent a promising therapeutic strategy for hypertriglyceridemia, particularly in specific patient populations such as those with familial chylomicronemia syndrome. Their mechanism of action, directly targeting triglyceride synthesis, is distinct from other major classes of lipid-lowering agents. While they demonstrate significant efficacy in reducing triglyceride levels, their impact on LDL cholesterol is less pronounced and can even be an increase in some cases. The primary limiting factor for DGAT1 inhibitors has been gastrointestinal side effects.
In comparison, statins remain the first-line therapy for elevated LDL cholesterol, with a well-established safety and efficacy profile. Fibrates are a valuable option for managing hypertriglyceridemia, often in combination with statins. PCSK9 inhibitors offer the most potent LDL-lowering effects and are typically reserved for high-risk patients who do not achieve their LDL goals with other therapies. Ezetimibe provides a modest reduction in LDL cholesterol and is often used as an add-on therapy to statins.
The choice of a lipid-lowering agent depends on the specific lipid abnormality, the patient's cardiovascular risk profile, and their tolerance to different medications. Further research, including head-to-head comparative trials, will be crucial to fully elucidate the role of DGAT inhibitors in the broader landscape of lipid management.
References
- 1. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of fibrates on lipid and lipoprotein metabolism [infoscience.epfl.ch]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ahajournals.org [ahajournals.org]
- 11. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 12. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Triglyceride Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Assessment of postprandial triglycerides in clinical practice: Validation in a general population and coronary heart disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. diabetes2.nl [diabetes2.nl]
- 26. Fasting, non-fasting and postprandial triglycerides for screening cardiometabolic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Associations between postprandial triglyceride concentrations and sex, age, and body mass index: cross-sectional analyses from the Tromsø study 2015–2016 [frontiersin.org]
- 28. biolabo.fr [biolabo.fr]
- 29. mdpi.com [mdpi.com]
- 30. Related Videos - Attenuation Based Quantitative Evaluation of Hepatic Steatosis Using US: Current Status and Future Perspective [visualize.jove.com]
- 31. youtube.com [youtube.com]
- 32. m.youtube.com [m.youtube.com]
- 33. researchgate.net [researchgate.net]
- 34. pfizer.com [pfizer.com]
- 35. expresspharma.in [expresspharma.in]
- 36. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Nasdaq [nasdaq.com]
- 37. patientcareonline.com [patientcareonline.com]
Safety Operating Guide
Unable to Identify "Dgaca" for Safety and Handling Protocols
Comprehensive searches for a chemical substance identified as "Dgaca" have not yielded a definitive match, preventing the creation of specific safety and handling guidelines. The term "this compound" does not correspond to a recognized chemical in available databases.
Initial search results indicate that "this compound" is an acronym for the Directors Guild of America Contract Administration, and "DGCA" is the Directorate General of Civil Aviation in India. No relevant information for a chemical substance under this name was found.
Further investigation into potential misspellings or related chemical classes provided limited and unconfirmed possibilities:
-
Diglycolamine (DGA): This is a known chemical compound, and "this compound" could be a typographical error. However, without confirmation, providing safety information for DGA would be inappropriate and potentially hazardous.
-
Di-guanidino- and di-amidinocarboxylic acids (this compound): This refers to a broad class of compounds, not a specific chemical for which handling procedures can be detailed.
Without the correct and complete chemical name or, ideally, the CAS (Chemical Abstracts Service) number, it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, as requested.
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to work with accurate substance identification.
We request that you please verify the chemical name and provide the correct nomenclature or CAS number. Once the substance is accurately identified, we can proceed with providing the detailed safety and handling information you require.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
